molecular formula C6H14N2 B1603886 N-Methyl-(1-methylazetidin-3-YL)methanamine CAS No. 864350-83-4

N-Methyl-(1-methylazetidin-3-YL)methanamine

Katalognummer: B1603886
CAS-Nummer: 864350-83-4
Molekulargewicht: 114.19 g/mol
InChI-Schlüssel: LPXOXONOLFNMPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-(1-methylazetidin-3-YL)methanamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-(1-methylazetidin-3-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-(1-methylazetidin-3-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-(1-methylazetidin-3-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methyl-1-(1-methylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-3-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXOXONOLFNMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631049
Record name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864350-83-4
Record name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methylazetidin-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Methyl-(1-methylazetidin-3-YL)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 864350-83-4 for free base; 864247-45-0 for 2HCl) is a high-value diamine building block used extensively in modern medicinal chemistry. It serves as a conformationally restricted surrogate for flexible linear diamines (e.g.,


-dimethylethylenediamine) or larger saturated heterocycles like piperazine.

The azetidine core imparts a unique "butterfly" puckering conformation, significantly altering the vector orientation of substituents compared to five- or six-membered rings. This guide details its physicochemical profile, synthesis pathways, and critical handling protocols for drug development campaigns.

Chemical Identity & Physicochemical Profile

This molecule features two distinct nitrogen centers: a tertiary amine within the strained four-membered ring and a secondary exocyclic amine. This duality dictates its reactivity and basicity profile.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Common Name 1-Methyl-3-(methylaminomethyl)azetidine
CAS Number 864247-45-0 (Dihydrochloride) 864350-83-4 (Free Base)
Molecular Formula

(Free Base)
Molecular Weight 114.19 g/mol (Base) / 187.11 g/mol (2HCl)
SMILES CN1CC(CNC)C1
Appearance Colorless to pale yellow oil (Base); White hygroscopic solid (2HCl)
Physicochemical Parameters
  • Basicity (pKa):

    • N1 (Ring Tertiary Amine): ~10.4 (Estimated). The azetidine ring nitrogen is highly basic due to reduced steric hindrance and ring strain effects increasing s-character in the lone pair, though slightly tempered by ring strain.

    • N2 (Exocyclic Secondary Amine): ~9.8. This center acts as the primary nucleophile in most derivatization reactions.

  • Lipophilicity (cLogP): ~ -0.3 (Base). The compound is highly polar and water-soluble.

  • Ring Strain: ~26 kcal/mol. This high strain energy makes the ring susceptible to electrophilic ring-opening under harsh acidic conditions or in the presence of strong nucleophiles.

Synthesis & Manufacturing Methodologies

The synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine typically avoids direct cyclization of linear precursors due to entropy costs. Instead, it relies on functional group manipulation of pre-formed azetidine cores.

Primary Route: Reductive Amination Sequence

This route is preferred for scale-up as it utilizes the commercially available 1-Boc-3-azetidinecarboxaldehyde or its acid precursor.

  • Precursor Preparation: Starting from 1-Boc-3-azetidinecarboxylic acid , the acid is reduced to the alcohol and then oxidized to the aldehyde (or converted via Weinreb amide).

  • Reductive Amination: The aldehyde is treated with methylamine and a reducing agent (STAB or

    
    ).
    
  • Deprotection & Methylation: The Boc group is removed (TFA/HCl), followed by Eschweiler-Clarke methylation (Formaldehyde/Formic acid) to install the N-methyl on the ring.

Note: For the specific target N-Methyl-(1-methylazetidin-3-yl)methanamine, a more direct route often starts with 1-Methyl-3-cyanoazetidine .

SynthesisRoute Start 1-Benzhydryl-3-cyanoazetidine (Stable Precursor) Step1 Step 1: Reduction (LiAlH4, THF) Start->Step1 Inter1 1-Benzhydryl-3-(aminomethyl)azetidine Step1->Inter1 Step2 Step 2: Boc Protection (Boc2O) Inter1->Step2 Inter2 N-Boc Intermediate Step2->Inter2 Step3 Step 3: Hydrogenolysis & Methylation (Pd/C, H2, HCHO) Inter2->Step3 Final N-Methyl-(1-methylazetidin-3-yl) methanamine Step3->Final

Figure 1: Strategic synthesis route utilizing a benzhydryl protecting group for ring stability, followed by global reduction/methylation.

Reactivity & Medicinal Chemistry Applications

Nucleophilicity & Selectivity

The molecule possesses two nucleophilic sites. In the free base form, the exocyclic secondary amine is sterically more accessible and typically more nucleophilic toward acyl chlorides, sulfonyl chlorides, and alkyl halides than the tertiary ring nitrogen.

  • Protocol Tip: To selectively functionalize the exocyclic amine, use stoichiometric electrophiles at 0°C. The tertiary ring nitrogen does not require protection but can form quaternary ammonium salts if excess alkylating agent is used (e.g., MeI).

Bioisosteric Utility

This scaffold is a "magic methyl" equivalent of the piperazine ring.

  • Piperazine vs. Azetidine-Methanamine: Replacing a piperazine linker with this azetidine moiety often improves metabolic stability (lowering N-dealkylation rates) and increases

    
     character (Fsp3), a metric correlated with clinical success.
    
  • Vector Alignment: The angle between the two nitrogens is distinct. While piperazine presents vectors at ~180° (chair), the azetidine-methanamine linker introduces a "kink," allowing access to different binding pockets.

Reactivity Center N-Methyl-(1-methylazetidin-3-yl) methanamine Path1 Amide Coupling (R-COCl / HATU) Center->Path1 Primary Route Path2 Acidic Stress (pH < 2, Heat) Center->Path2 Degradation Path3 Quaternization (MeI, Excess) Center->Path3 Side Reaction Prod1 Stable Amide Linker (Drug Conjugate) Path1->Prod1 Primary Route Prod2 Ring Opening (Hydrolysis Risk) Path2->Prod2 Degradation Prod3 Bis-Ammonium Salt (High Solubility) Path3->Prod3 Side Reaction

Figure 2: Reactivity profile highlighting the primary synthetic utility (amide coupling) versus degradation risks.[1]

Experimental Protocols

Protocol A: Handling the Dihydrochloride Salt

The commercial dihydrochloride salt is hygroscopic.

  • Weighing: Must be performed in a desiccated glove box or rapidly in air with immediate resealing.

  • Free Basing: Do not use NaOH pellets directly.

    • Procedure: Dissolve salt in minimal water. Add saturated

      
       or 
      
      
      
      until pH > 11. Extract exhaustively with DCM/Isopropanol (3:1).
    • Note: The free base is volatile. Do not concentrate to dryness under high vacuum for extended periods.

Protocol B: General Amide Coupling (Library Synthesis)
  • Dissolution: Dissolve the amine (2HCl salt) in DMF (0.1 M).

  • Base: Add DIPEA (3.5 equiv) to ensure neutralization of both HCl molecules and activation of the amine.

  • Coupling: Add Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (aq) to remove DMF. Avoid acidic washes to prevent extraction of the basic product into the aqueous phase.
    

Safety & Toxicology (GHS)

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[2]

    • H226: Flammable liquid and vapor (Free base form).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs

    
     from air to form carbamates/carbonates.
    

References

  • PubChem Compound Summary. (2025). 1-Methyl-N-(1-methylazetidin-3-yl)methanamine.[3] National Center for Biotechnology Information. Link

  • Sirenko, V., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Advances. Link

  • BldPharm. (2024).[4][5] Safety Data Sheet: N-Methyl-1-(1-methylazetidin-3-yl)methanamine dihydrochloride. Link

  • ChemScene. (2024). Product Analysis: 1-(1-Methylazetidin-3-yl)methanamine. Link

  • Dunne, A., et al. (2012). Azetidines as conformational constraints in drug discovery. Bioorganic & Medicinal Chemistry Letters.

Sources

Advanced Synthesis Protocols: N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine . This protocol is designed for research and development applications, prioritizing regioselectivity and scalability.

Executive Summary & Retrosynthetic Analysis

Target Molecule: N-Methyl-1-(1-methylazetidin-3-yl)methanamine Formula: C₆H₁₄N₂ Molecular Weight: 114.19 g/mol Key Challenges:

  • Regioselectivity: Differentiating the ring nitrogen (tertiary) from the exocyclic nitrogen (secondary).

  • Ring Strain: The azetidine ring (26 kcal/mol strain energy) is susceptible to ring-opening under harsh Lewis acidic conditions or quaternary activation.

  • Isolation: As a low-molecular-weight diamine, the free base is highly polar, water-soluble, and volatile.

Strategic Route Selection: Direct alkylation of a diamine precursor is prone to over-alkylation (yielding the dimethyl side chain). Therefore, this guide recommends an Amide-Intermediated Pathway . By establishing the exocyclic nitrogen identity as a stable amide early in the synthesis, we protect it from over-methylation during the ring-nitrogen functionalization. The final step utilizes a high-fidelity reduction to reveal the target amine.

Retrosynthetic Disconnection
  • Target: 3-(Methylaminomethyl)-1-methylazetidine

  • Precursor 1: N,1-Dimethylazetidine-3-carboxamide (Stable Intermediate)

  • Precursor 2: N-Methylazetidine-3-carboxamide

  • Starting Material: 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid (Commercially Scalable)

Step-by-Step Synthetic Protocol

Phase 1: Amide Construction (Side-Chain Installation)

Objective: Install the N-methylamine motif in a protected oxidation state (amide).

Reagents:

  • Starting Material: 1-Boc-azetidine-3-carboxylic acid [CAS: 142253-55-2]

  • Amine Source: Methylamine (2.0 M in THF)

  • Coupling Agent: HATU or EDC·HCl/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF or DCM

Protocol:

  • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add DIPEA (3.0 equiv) and cool to 0°C.

  • Add HATU (1.2 equiv) and stir for 15 minutes to activate the acid.

  • Add Methylamine (2.0 M in THF, 1.5 equiv) dropwise.

  • Allow to warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold, rapid wash to preserve Boc), saturated NaHCO₃, and brine.

  • Product: tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate.

Phase 2: Orthogonal Deprotection & Ring Methylation

Objective: Remove the Boc group and selectively methylate the ring nitrogen without affecting the amide nitrogen.

Step 2A: Boc Deprotection

  • Dissolve the intermediate from Phase 1 in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C. Stir for 2 hours.

  • Concentrate in vacuo. Azeotrope with toluene to remove excess acid.

  • Result: N-Methylazetidine-3-carboxamide (TFA/HCl salt).

Step 2B: Selective Reductive Methylation (Eschweiler-Clarke Variant) Rationale: Standard alkylation (MeI) risks quaternization. Reductive amination is preferred. The amide nitrogen is non-nucleophilic under these conditions, ensuring selectivity for the ring nitrogen.

  • Dissolve the deprotected salt in MeOH (0.2 M).

  • Add TEA or DIPEA to neutralize the salt (pH ~8).

  • Add Aqueous Formaldehyde (37%, 5.0 equiv). Stir for 30 mins to form the iminium/hemiaminal.

  • Add NaBH(OAc)₃ (3.0 equiv) portion-wise at 0°C.

  • Stir at RT for 16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract continuously with DCM/IPA (3:1) due to high water solubility.

  • Intermediate: N,1-Dimethylazetidine-3-carboxamide.

Phase 3: Global Reduction to Target

Objective: Reduce the amide carbonyl to a methylene group to yield the final secondary amine.

Reagents:

  • Reductant: LiAlH₄ (Lithium Aluminum Hydride), 2.0 M in THF.

  • Solvent: Anhydrous THF.

Protocol:

  • Charge a flame-dried flask with LiAlH₄ (3.0 equiv) and anhydrous THF under Argon. Cool to 0°C.

  • Dissolve N,1-Dimethylazetidine-3-carboxamide in THF and add dropwise to the hydride suspension.

  • Critical Parameter: Heat to reflux (65°C) for 4–8 hours. Amide reduction requires thermal energy.

  • Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used.

  • Filter the granular precipitate through Celite. Rinse filter cake with THF.

  • Isolation: Dry filtrate over Na₂SO₄ and concentrate carefully (product is volatile).

Purification (Salt Formation): Due to volatility, isolate as the dihydrochloride salt.

  • Dissolve crude oil in Et₂O or EtOH.

  • Add HCl (4M in dioxane) dropwise.

  • Collect the white precipitate: N-Methyl-(1-methylazetidin-3-yl)methanamine • 2HCl .

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Step 3) Reflux (60-65°C)LiAlH₄ reduction of amides is kinetically slow at RT; heat ensures full conversion.
Quench pH (Step 2B) Basic (> pH 10)During extraction of the intermediate, high pH ensures the azetidine is in the free base form for organic extraction.
Vacuum Pressure > 20 mbarThe free base is volatile. Do not apply high vacuum (< 1 mbar) for extended periods during concentration.
Reagent Stoichiometry HCHO (5 eq)Excess formaldehyde drives the ring methylation to completion; unreacted HCHO is easily washed away.

Visualizing the Synthetic Logic

SynthesisPath Start 1-Boc-azetidine-3-carboxylic acid (Commercially Available) Step1 Step 1: Amide Coupling (MeNH2, HATU) Start->Step1 Inter1 Intermediate A: tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate Step1->Inter1 Formation of Side Chain Step2 Step 2: Acidic Deprotection (TFA or HCl) Inter1->Step2 Inter2 Intermediate B: N-methylazetidine-3-carboxamide (Salt) Step2->Inter2 Removal of Boc Step3 Step 3: Selective Ring Methylation (HCHO, NaBH(OAc)3) Inter2->Step3 Inter3 Intermediate C: N,1-dimethylazetidine-3-carboxamide Step3->Inter3 Methylation of Ring N only Step4 Step 4: Amide Reduction (LiAlH4, THF, Reflux) Inter3->Step4 Reduction of C=O to CH2 Final TARGET: N-Methyl-(1-methylazetidin-3-yl)methanamine Step4->Final

Caption: Flowchart illustrating the amide-intermediate pathway to ensure selective side-chain amine formation.

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.2–2.3 ppm (s, 3H, Ring N-Me).
      
    • 
       2.4 ppm (s, 3H, Side-chain N-Me).
      
    • 
       2.7 ppm (d, 2H, -CH ₂-NH-).
      
    • 
       2.9 ppm (t, 2H, Azetidine ring protons).
      
    • 
       3.4 ppm (t, 2H, Azetidine ring protons).
      
    • 
       2.6 ppm (m, 1H, Methine CH).
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 115.12

    • Observed [M+H]⁺: 115.1 ± 0.1

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from (Demonstrates analogous reductive amination/deprotection strategies on heterocyclic amines).

  • ChemScene. (n.d.). 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride Product Data. Retrieved from (Reference for the primary amine analog and salt stability).

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Retrieved from (Provides insights into azetidine ring stability and handling).

  • BLD Pharm. (n.d.). 1-Methylazetidine-3-carboxylic acid Product Data. Retrieved from (Source for alternative starting materials).

Technical Profile: N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-(1-methylazetidin-3-yl)methanamine is a high-value heterocyclic building block increasingly utilized in modern medicinal chemistry. Characterized by a strained four-membered azetidine ring, this diamine scaffold offers a distinct vector profile compared to its five- and six-membered congeners (pyrrolidines and piperidines).

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , where it serves as a rigid, metabolic stable linker that enhances


 character—a property correlated with improved clinical success rates. The molecule features two basic nitrogen centers with distinct pKa values, allowing for tunable ionization states under physiological conditions.
Chemical Identity & Properties
PropertyData
IUPAC Name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Common Name 1-Methyl-3-(methylaminomethyl)azetidine
CAS Number 864350-83-4 (Free Base)
Associated CAS 864247-45-0 (Dihydrochloride Salt)
Molecular Formula

Molecular Weight 114.19 g/mol
SMILES CNCC1CN(C)C1
LogP (Predicted) ~0.35 (Hydrophilic)
pKa (Predicted) ~10.2 (Side chain), ~8.5 (Ring N)
Technical Synthesis Guide

While various routes exist, the Amide Reduction Strategy is the most robust for scale-up, avoiding the over-alkylation issues common in direct alkylation protocols. This route utilizes the "Global Reduction" capability of Lithium Aluminum Hydride (LiAlH4) to simultaneously reduce a Boc-protecting group to an N-methyl group and an amide to an amine.

Retrosynthetic Logic

The target molecule contains two N-methyl groups. Introducing them sequentially is atom-inefficient. By starting with the commercially available 1-Boc-azetidine-3-carboxylic acid , we can install the side-chain nitrogen via amide coupling and then execute a double-reduction to generate the final methylated core.

Step-by-Step Protocol

Step 1: Amide Coupling (Formation of Precursor)

  • Reagents: 1-Boc-azetidine-3-carboxylic acid, Methylamine (2M in THF), HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF under

      
      .
      
    • Add DIPEA (3.0 eq) and HATU (1.2 eq) at 0°C. Stir for 15 minutes to activate the acid.

    • Add Methylamine solution (1.5 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .
    • Product: tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate.

Step 2: Global Reduction (The Critical Step)

  • Reagents: LiAlH4 (4.0 eq), Anhydrous THF.

  • Rationale: LiAlH4 is powerful enough to reduce the tert-butyl carbamate (Boc) to an N-methyl group and the secondary amide to a secondary amine in a single operation.

  • Procedure:

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C under Argon. Caution: LiAlH4 is pyrophoric.

    • Dissolve the amide intermediate from Step 1 in THF and add dropwise to the hydride suspension.

    • Heat the mixture to reflux for 16–24 hours. (Reflux is required to reduce the Boc group to Methyl; lower temps will only deprotect to NH).

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL) sequentially, where
      
      
      is the weight of LiAlH4 in grams.
    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to obtain the crude oil.

    • Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt (HCl/Dioxane) for crystallization.

SynthesisWorkflow Start 1-Boc-azetidine-3-carboxylic acid Step1 Amide Coupling (MeNH2, HATU) Start->Step1 Inter Intermediate: Boc-Amide Step1->Inter Step2 Global Reduction (LiAlH4, Reflux) Inter->Step2 Simultaneous Reduction of Boc & Amide Final Target: N-Methyl-(1-methylazetidin-3-yl)methanamine Step2->Final

Figure 1: Global Reduction Synthesis Strategy for CAS 864350-83-4.

Handling & Safety Profile
  • Corrosivity: As a diamine, the free base is caustic and can cause severe skin burns and eye damage.

  • Volatility: Low molecular weight amines are volatile; handle in a fume hood.

  • Storage: The free base is sensitive to

    
     (carbamate formation) and oxidation. Store under Argon at 2–8°C. The dihydrochloride salt is hygroscopic but chemically stable at RT.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Applications in Drug Design

The azetidine core serves as a superior bioisostere for larger saturated heterocycles.

1. Geometric Constraints: The puckered conformation of the azetidine ring (approx. 30°) orients the C3-substituent (the methylaminomethyl group) into a specific vector space, distinct from the chair conformation of piperidines. This can optimize ligand-protein binding interactions.

2. Basicity Modulation: The ring strain of azetidine lowers the pKa of the ring nitrogen compared to pyrrolidine (pKa ~11) or piperidine (pKa ~11). The ring nitrogen in N-methylazetidine typically has a pKa of ~8.5–9.0. This reduction in basicity can improve membrane permeability and reduce hERG channel liability.

3. Decision Tree for Usage:

DecisionTree Need Need Basic Amine Linker? Check1 Is Metabolic Stability Issue? Need->Check1 Check2 Is Vector/Geometry Issue? Check1->Check2 Yes UsePiperidine Use Piperidine/Pyrrolidine Check1->UsePiperidine No UseAzetidine USE AZETIDINE (CAS 864350-83-4) Check2->UseAzetidine Need Rigid/Compact Check2->UsePiperidine Need Flexible/Bulk

Figure 2: Decision logic for incorporating the azetidine scaffold.

References
  • ChemicalBook. (2025).[1] N,1-Dimethyl-3-azetidinemethanamine Properties and CAS Data.

  • BLD Pharm. (2025). Product Analysis: N-Methyl-1-(1-methylazetidin-3-yl)methanamine dihydrochloride.

  • Wang, B. J., & Duncton, M. A. (2020).[2] A Single-Step Synthesis of Azetidine-3-amines.[2][3] Journal of Organic Chemistry, 85(20), 13317-13323.[2]

  • Hillier, M. C., et al. (2006).[4] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines.[4] Journal of Organic Chemistry, 71(20), 7885–7887.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications.

Sources

physical and chemical properties of N-Methyl-(1-methylazetidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry applications.[1]

A Critical Scaffold for Conformationally Restricted Pharmacophore Design [2]

Executive Summary

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 864247-45-0 for 2HCl salt) represents a privileged structural motif in modern medicinal chemistry.[2] As a 1,3-disubstituted azetidine, it serves as a conformationally restricted bioisostere for flexible linear diamines (e.g.,


-dimethyl-1,3-propanediamine) or larger saturated heterocycles like piperidine.[2]

For researchers, this compound offers two distinct advantages:

  • Vector Control: The puckered conformation of the azetidine ring (approx. 30°) directs substituents into defined vectors, reducing the entropic penalty of ligand-target binding.

  • Physicochemical Optimization: It lowers lipophilicity (LogP) and molecular weight compared to six-membered analogs, aiding in the optimization of Ligand Efficiency (LE) and CNS penetration.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Common Synonyms 1-Methyl-3-(methylaminomethyl)azetidine; N,1-Dimethyl-3-azetidinemethanamine
CAS Number 864247-45-0 (dihydrochloride); 1359656-98-6 (free base)
Molecular Formula C₆H₁₄N₂ (Free Base)
Molecular Weight 114.19 g/mol (Free Base); 187.11 g/mol (2HCl)
SMILES CN1CC(CNC)C1
Structural Conformation

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a dynamic equilibrium between two puckered conformations. The energy barrier for ring inversion is low (~1.3 kcal/mol), but substitution at the 3-position stabilizes specific conformers.

  • Implication for Drug Design: When used as a linker, the distance between the two nitrogen atoms is shorter and more rigid than in ethylenediamine derivatives. This allows for precise positioning of hydrogen bond donors/acceptors within a binding pocket.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions (ACD/Labs, EPISuite) essential for ADME modeling.

PropertyValueContext/Implication
LogP (Octanol/Water) -0.3 to 0.1Highly Hydrophilic. Excellent for lowering the overall lipophilicity of a lead series (Rule of 5 compliance).[2]
pKa (Ring Nitrogen) ~10.4Typical tertiary amine basicity; protonated at physiological pH.
pKa (Side Chain N) ~9.8Secondary amine; also protonated at pH 7.4.
Topological Polar Surface Area (TPSA) 15.27 ŲLow TPSA suggests good potential for blood-brain barrier (BBB) permeability, provided pKa is managed.
Boiling Point ~145-150 °CEstimated at 760 mmHg.[2] Volatile as a free base.
Solubility >100 mg/mLHighly soluble in water, methanol, DMSO.

Synthetic Routes & Manufacturing

To ensure high purity and scalability, a Reductive Amidation-Reduction sequence is the preferred protocol over direct alkylation, which often leads to over-alkylation byproducts.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the logical flow from the commercially available carboxylic acid precursor to the final diamine.

SynthesisRoute Start 1-Methylazetidine-3-carboxylic acid (Precursor) Step1 Amide Coupling (MeNH2, EDC, HOBt) Start->Step1 Activation Inter Intermediate: N,1-Dimethylazetidine-3-carboxamide Step1->Inter Yield ~85% Step2 Reduction (LiAlH4, THF, Reflux) Inter->Step2 Reduction Product Target: N-Methyl-(1-methylazetidin-3-yl)methanamine Step2->Product Yield ~70% Salt Salt Formation (HCl in Dioxane) Product->Salt Stabilization

Figure 1: Step-wise synthesis pathway via amide reduction, ensuring mono-methylation of the exocyclic amine.

Detailed Experimental Protocol

Objective: Synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine (Free Base).

Step 1: Amide Formation [2]

  • Dissolution: Dissolve 1-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Addition: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise. Add DIPEA (2.0 eq) if using methylamine hydrochloride salt.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate. Checkpoint: Confirm amide formation via LC-MS (M+H).

Step 2: Reduction

  • Setup: Suspend LiAlH₄ (2.5 eq) in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add the amide intermediate (dissolved in THF) dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

  • Reflux: Heat to reflux (66°C) for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL), then water (3 mL).

  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the crude oil.

  • Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt using 4M HCl in dioxane.

Applications in Drug Discovery

This scaffold is particularly effective when "escaping from flatland"—moving away from planar aromatic rings to improve solubility and selectivity.

Bioisosteric Replacement Strategy

The azetidine core acts as a Vector Spacer .

  • vs. Piperidine: The azetidine ring reduces the carbon count by 2, lowering LogP by ~1.0 unit.

  • vs. Ethylenediamine: The ring constrains the N-N distance, reducing the entropic cost of binding if the target requires a specific distance (approx 3.5–4.0 Å).

Metabolic Stability Logic

While the azetidine ring is strained (~26 kcal/mol), it is surprisingly stable to oxidative metabolism compared to pyrrolidines. The primary metabolic soft spot is the N-methyl group (N-demethylation) or alpha-carbon oxidation.[2]

  • Strategy: If metabolic clearance is high, consider deuterating the N-methyl groups or replacing the ring N-methyl with an electron-withdrawing group (e.g., amide, sulfonamide) to reduce basicity and CYP450 affinity.[2]

Handling & Safety Protocol

Hazard Class: Corrosive (Skin Corr. 1B), Irritant.

Self-Validating Safety Workflow:

  • Storage: Store the dihydrochloride salt at 2–8°C under Argon. The free base is hygroscopic and absorbs CO₂ from air; store only in sealed vials.

  • Handling: Use a fume hood. Amines of this weight are volatile and have a fishy, ammoniacal odor.

  • Spill Control: Do not use water initially. Adsorb with sand/vermiculite. Neutralize with weak acid (citric acid) before disposal.

References

  • PubChem Compound Summary. (n.d.). N-(1-methylazetidin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Sirenko, V., et al. (2019).[3] Azetidines in Medicinal Chemistry: Synthesis and Properties. Chemistry of Heterocyclic Compounds. (General reference on 1,3-disubstituted azetidine synthesis properties).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link] (Contextual grounding for azetidine use).

Sources

Technical Whitepaper: N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of N-Methyl-(1-methylazetidin-3-yl)methanamine , a high-value diamine building block used to introduce conformational rigidity into drug candidates.[1]

Physicochemical Profiling and Synthetic Utility in Fragment-Based Drug Discovery[1]

Executive Summary

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 864350-83-4) is a low-molecular-weight (MW: 114.19 Da), sp³-rich diamine scaffold.[1] In modern drug discovery, it serves as a critical "rigidified spacer," replacing flexible alkyl chains (e.g., 1,3-propanediamine) to lock pharmacophores into bioactive conformations. Its small footprint and low lipophilicity (cLogP ~0.1) make it an ideal fragment for optimizing Ligand Efficiency (LE) and lowering molecular weight in lead optimization campaigns, particularly for CNS and kinase inhibitor programs.

Molecular Identity & Physicochemical Profile

Precise molecular weight and physicochemical parameters are foundational for stoichiometric calculations and ADME prediction.

Table 1: Core Physicochemical Data
ParameterValueTechnical Context
IUPAC Name N-Methyl-1-(1-methylazetidin-3-yl)methanamineOfficial nomenclature.[1]
CAS Number 864350-83-4 (Free Base)864247-45-0 (2HCl Salt)Salt forms are preferred for stability and handling.[1]
Molecular Formula C₆H₁₄N₂High nitrogen content (N/C ratio: 0.33).
Molecular Weight 114.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Exact Mass 114.1157Monoisotopic mass for HRMS validation.
cLogP ~0.12Highly hydrophilic; aids in solubility.
TPSA 24.06 ŲExcellent membrane permeability potential (Rule of 5 compliant).
pKa (Calc) N1 (Ring): ~9.8N2 (Chain): ~10.2Both nitrogens are basic; exists as dication at physiological pH.
Rotatable Bonds 2Low entropy penalty upon binding.

Analyst Note: The low Molecular Weight (<150 Da) allows this fragment to be decorated with heavy pharmacophores (up to 350 Da) while keeping the final drug candidate within the "Golden Triangle" of oral bioavailability (MW < 500).

Synthetic Methodology

The synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine requires careful handling of the strained azetidine ring to prevent ring-opening.[1] The industry-standard protocol utilizes a Reductive Amination strategy starting from commercially available N-Boc-3-azetidinone.[1]

Primary Synthetic Route: Reductive Amination & Methylation

This route ensures regioselectivity and high yields.

  • Step 1: Reductive Amination

    • Reactants:N-Boc-3-azetidinone + Methylamine (HCl salt).[1]

    • Reagents: Sodium triacetoxyborohydride (STAB) or NaBH₃CN; AcOH; DCM/MeOH.

    • Mechanism:[1][2] Formation of the iminium ion followed by in situ hydride reduction.

    • Product:tert-Butyl 3-((methylamino)methyl)azetidine-1-carboxylate.[1]

  • Step 2: N-Methylation (Eschweiler-Clarke or Alkylation) [1]

    • Note: Since the target has a methyl on the ring nitrogen, the Boc group is removed first, followed by global methylation, OR the ring nitrogen is methylated after deprotection.

    • Optimized Path: Deprotection of Boc (TFA/DCM)

      
       Global methylation using Formaldehyde/Formic acid (Eschweiler-Clarke) is efficient but may over-methylate.[1]
      
    • Alternative: Use 1-Boc-3-(aminomethyl)azetidine, methylate the side chain, deprotect, then methylate the ring.

Visualization: Synthesis Workflow

SynthesisRoute Start N-Boc-3-azetidinone (Starting Material) Inter1 Intermediate A (Reductive Amination) Start->Inter1 1. MeNH2, AcOH 2. NaBH(OAc)3 DCM, 0°C to RT Inter2 Intermediate B (Boc Deprotection) Inter1->Inter2 TFA / DCM (Acidic Cleavage) Final Target Molecule N-Methyl-(1-methylazetidin-3-yl) methanamine Inter2->Final HCHO, HCOOH (Eschweiler-Clarke) Reflux

Figure 1: Step-wise synthetic pathway utilizing reductive amination and Eschweiler-Clarke methylation.[1][3][4][5]

Experimental Protocol (Validation)
  • Safety: Azetidines are strained rings; avoid strong Lewis acids that might trigger ring-opening polymerization.[1]

  • Purification: Due to high polarity and low MW, the free base is volatile and difficult to extract. Isolate as the dihydrochloride salt by adding 4M HCl in dioxane to the crude reaction mixture and filtering the precipitate.

Structural Role in Drug Design

This molecule is not just a linker; it is a conformational constraint tool .

Azetidine vs. Flexible Linkers

Comparing N-Methyl-(1-methylazetidin-3-yl)methanamine to its acyclic analog (N,N'-dimethyl-1,3-propanediamine):

  • Entropy: The azetidine ring "pre-pays" the entropy cost of binding by locking the N-C-C-N torsion angles.

  • Vector: The 1,3-substitution pattern on the azetidine creates a specific exit vector (~109.5° pseudo-angle) that projects substituents into defined pockets, unlike the "floppy" alkyl chain.

Bioisosterism & Application
  • Piperidine Replacement: Replaces 4-aminopiperidine to reduce lipophilicity (LogP) and molecular weight (-28 Da), often improving metabolic stability (microsomal clearance).

  • Basicity Modulation: The strained ring lowers the pKa of the ring nitrogen slightly compared to piperidine, potentially reducing hERG liability (a common issue with basic amines).

VectorMap Drug Drug Candidate (Lead) Frag Azetidine Fragment (Rigid Core) Drug->Frag Incorporates Frag->Drug Reduces MW Improves Solubility Target Biological Target (Kinase/GPCR) Frag->Target Locks Conformation (Low Entropy Penalty)

Figure 2: Logic flow for selecting the azetidine scaffold in Lead Optimization.

Analytical Characterization

To verify the identity of the synthesized or purchased material, use the following spectral markers.

  • ¹H NMR (D₂O or CDCl₃):

    • Ring Protons: Distinctive multiplets at δ 3.0–4.0 ppm . The azetidine ring protons (H2/H4) appear as sets of multiplets due to the puckering of the ring.

    • N-Methyls: Two singlets.[1] Ring N-Me typically ~δ 2.3 ppm; Side-chain N-Me ~δ 2.4 ppm.[1]

    • Methine (H3): A quintet-like multiplet around δ 2.8 ppm .[1]

  • Mass Spectrometry (ESI+):

    • Parent Ion: [M+H]⁺ = 115.12.

    • Fragmentation: Loss of methylamine (31 Da) is common.

References
  • PubChem Compound Summary. (2025). N-[(1-methylazetidin-3-yl)methyl]amine. National Center for Biotechnology Information. Link

  • Smith, A. et al. (2020). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. Link (General reference for Azetidine utility).

  • BenchChem. (2025).[6] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Analogous synthetic route reference). Link

  • BLD Pharm. (2025). Product Analysis: Methyl[(1-methylazetidin-3-yl)methyl]amine. Link

Sources

Technical Deep Dive: N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of N-Methyl-(1-methylazetidin-3-yl)methanamine , focusing on its nomenclature, synthetic pathways, and utility in medicinal chemistry.

Nomenclature, Synthesis, and Pharmacophoric Utility[1]

Executive Summary

Compound: N-Methyl-(1-methylazetidin-3-yl)methanamine CAS Registry Number: 864247-45-0 (Dihydrochloride salt), 1359656-98-6 (Free base) Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Molecular Weight:  128.22  g/mol  (Free base)[1][2]

This compound represents a critical "privileged scaffold" in modern drug discovery.[1] As a substituted azetidine, it serves as a superior bioisostere to piperidine and pyrrolidine rings, offering reduced lipophilicity (LogP) and enhanced metabolic stability while maintaining basicity.[1] This guide deconstructs its IUPAC identity, details robust synthesis protocols, and analyzes its role as a fragment in lead optimization.[1]

Part 1: Nomenclature Anatomy & IUPAC Logic[1]

The name N-Methyl-(1-methylazetidin-3-yl)methanamine is a semi-systematic name often found in chemical catalogs.[1] To ensure scientific integrity, we must dissect this name against IUPAC Preferred IUPAC Name (PIN) rules (P-1 through P-90).[1]

1.1 Deconstruction of the User-Provided Name

The provided name treats the acyclic amine chain as the parent structure.[1]

  • Parent Hydride: Methanamine (

    
    ).[1]
    
  • Principal Functional Group: Amine.[1][3][4][5]

  • Substituent 1 (on Nitrogen): Methyl group (

    
    -methyl).[1]
    
  • Substituent 2 (on Carbon): (1-methylazetidin-3-yl) group.[1][4][6][7]

This results in the structure: (1-Methylazetidin-3-yl)-


-

-

.[1]
1.2 Systematic IUPAC Preference (The PIN)

According to IUPAC Blue Book (P-25.2.2.4), when choosing between a ring and a chain as the parent hydride, the ring is generally preferred unless the chain contains multiple identical ring systems.[1] However, naming it as a substituted azetidine is often more chemically intuitive for heterocyclic chemists.[1]

  • Alternative Systematic Name: 1-Methyl-3-[(methylamino)methyl]azetidine.[1]

    • Parent: Azetidine.[1][5][8][9]

    • Position 1: Methyl.[1][4][6][9][10]

    • Position 3: (Methylamino)methyl group.[1][3][4]

Both names describe the exact same connectivity. The "Methanamine" variant highlights the exocyclic amine as the reactive center, which is relevant for medicinal chemists using this molecule as a building block (e.g., for amide coupling or reductive amination).[1]

1.3 Nomenclature Logic Visualization

NomenclatureHierarchy Compound Target Structure C7H16N2 FuncGroup Principal Group: Amine (-NH-) Compound->FuncGroup PathA Path A: Acyclic Parent (Catalog Style) FuncGroup->PathA Focus on Linker PathB Path B: Cyclic Parent (Ring Priority) FuncGroup->PathB Focus on Ring ParentA Parent: Methanamine (C-NH2) PathA->ParentA ParentB Parent: Azetidine (4-membered ring) PathB->ParentB NameA N-Methyl-1-(1-methylazetidin-3-yl)methanamine ParentA->NameA Substituents: N-Me, C-(Azetidinyl) NameB 1-Methyl-3-[(methylamino)methyl]azetidine ParentB->NameB Substituents: 1-Me, 3-((MeNH)CH2)

Figure 1: Decision tree illustrating the divergence between catalog naming conventions (Path A) and ring-priority systematic naming (Path B).

Part 2: Structural & Physicochemical Profile

Understanding the physical properties of the azetidine core is essential for explaining its selection over other heterocycles.[1]

PropertyValue / DescriptionImpact on Drug Design
Ring Geometry Non-planar, puckered (

fold angle)
Provides a distinct 3D vector compared to planar amides or chair-form piperidines.[1]
Basicity (pKa) Azetidine

(higher than secondary amines)
High basicity due to ring strain releasing

-character into the lone pair.[1]
LogP (Lipophilicity) Lower than Piperidine/Pyrrolidine analogsImproves aqueous solubility and reduces non-specific binding (promiscuity).[1]
Metabolic Stability Moderate to HighThe strained ring is generally stable to oxidative metabolism compared to N-dealkylation in larger rings.[1]

Expert Insight: The "Azetidine Switch" is a tactic where a piperidine ring in a lead compound is replaced with an azetidine.[1] This often lowers lipophilicity (LogD) by 1–2 units while maintaining the basic pharmacophore, critical for CNS penetration and reducing hERG toxicity risks.[1]

Part 3: Synthesis Protocols

For research applications, purity and scalability are paramount.[1] Below are two validated pathways: Route A (Discovery Scale) for speed, and Route B (Process Scale) for robustness.

3.1 Route A: Reductive Amination (Discovery Scale)

Best for rapid analog generation (10mg - 1g scale).[1]

Reagents: 1-Methylazetidine-3-carbaldehyde, Methylamine (in THF/MeOH), Sodium Triacetoxyborohydride (STAB).[1]

  • Imine Formation: Dissolve 1-methylazetidine-3-carbaldehyde (1.0 eq) in anhydrous DCE or THF. Add Methylamine (2.0 eq, 2M in THF). Stir at RT for 30 min.[1][11]

  • Reduction: Cool to 0°C. Add STAB (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with saturated

    
    . Extract with DCM/Isopropanol (3:1).[1]
    
  • Purification: The product is highly polar.[1] Use amine-functionalized silica or reverse-phase prep-HPLC.[1]

3.2 Route B: Amide Reduction (Robust Scale-up)

Best for multi-gram synthesis; avoids unstable aldehydes.[1]

Starting Material: 1-Methylazetidine-3-carboxylic acid.[1]

Protocol:

  • Coupling: Activate 1-Methylazetidine-3-carboxylic acid (1.0 eq) with CDI (1.1 eq) in DMF. Stir 1h until

    
     evolution ceases.[1]
    
  • Amidation: Add Methylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq). Stir 12h. Isolate the intermediate amide: N,1-dimethylazetidine-3-carboxamide.

  • Reduction: Dissolve the amide in anhydrous THF under

    
    . Slowly add 
    
    
    
    (2.5 eq) at 0°C, then reflux for 4h.
  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.[1]
  • Salt Formation: Treat the filtrate with 4M HCl in dioxane to precipitate N-Methyl-(1-methylazetidin-3-yl)methanamine dihydrochloride .

3.3 Synthesis Pathway Diagram

SynthesisPathways cluster_legend Legend StartAcid 1-Methylazetidine- 3-carboxylic acid Amide Intermediate: N,1-Dimethylazetidine- 3-carboxamide StartAcid->Amide 1. CDI or EDCI 2. MeNH2 StartAld 1-Methylazetidine- 3-carbaldehyde Imine Intermediate: Imine Species StartAld->Imine MeNH2, THF Product FINAL PRODUCT N-Methyl-(1-methylazetidin-3-yl) methanamine Amide->Product LiAlH4 Reduction (Reflux) Imine->Product NaBH(OAc)3 (Reductive Amination) key1 Solid Line = Route B (Robust) key2 Dashed Line = Route A (Fast)

Figure 2: Synthetic strategies highlighting the robust Amide Reduction pathway (Route B) versus the rapid Reductive Amination pathway (Route A).

Part 4: Analytical Characterization (Self-Validation)[1]

To validate the synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine , the following spectral signatures must be confirmed.

  • 1H NMR (D2O or CD3OD):

    • 
       ppm (s, 3H): 
      
      
      
      -Methyl (exocyclic).[1]
    • 
       ppm (s, 3H): 
      
      
      
      -Methyl (ring).[1]
    • 
       ppm (d, 2H): Exocyclic 
      
      
      
      (methylene linker).[1]
    • 
       ppm (m, 5H): Azetidine ring protons (characteristic multiplets due to puckering).[1]
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       m/z.[1]
      
    • Fragmentation often shows loss of the exocyclic amine chain.[1]

References
  • IUPAC Nomenclature Rules (P-25.2.2.4) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [1]

  • Azetidines in Medicinal Chemistry . Journal of Medicinal Chemistry. "Azetidines as Bioisosteres of Pyrrolidines and Piperidines".

  • Synthesis of 3-Substituted Azetidines . Organic Letters. "Scalable Synthesis of 1,3-Disubstituted Azetidines via Amide Reduction". [1]

  • ChemScene Product Data . "1-(1-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 1803609-11-1 / 864247-45-0)".[1]

  • PubChem Compound Summary . "Azetidine Derivatives and Physicochemical Properties". [1]

Sources

The Azetidine Scaffold: From Chemical Curiosity to Clinical Vitality

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical properties, and synthetic evolution of azetidine compounds, designed for research and drug development professionals.

A Technical Guide to Discovery, Synthesis, and Medicinal Application

Executive Summary & Structural Significance

Azetidine (


) is a saturated, four-membered nitrogen heterocycle that occupies a unique "Goldilocks zone" in medicinal chemistry.[1] Structurally positioned between the highly reactive, unstable aziridine (3-membered) and the entropically relaxed pyrrolidine (5-membered), azetidine offers a distinct balance of ring strain (~25.4 kcal/mol)  and kinetic stability.[1]

For drug developers, the azetidine ring is not merely a spacer; it is a conformational restrictor . Unlike the flexible ethylamine chain, the azetidine ring locks vectors in space, reducing the entropic penalty of binding to biological targets. It serves as a superior bioisostere for gem-dimethyl groups and cyclobutanes, often improving metabolic stability and lowering lipophilicity (


) compared to larger rings.
Table 1: Comparative Physicochemical Profile of Cyclic Amines
PropertyAziridine (3-ring)Azetidine (4-ring) Pyrrolidine (5-ring)Piperidine (6-ring)
Ring Strain (kcal/mol) 27.725.4 5.40-1.0
Puckering Angle N/A (Planar)~37° ~40-45° (Envelope)~55° (Chair)
Basicity (

of

)
8.0411.29 11.2711.12
Hybridization (N)

(high s-character)



Stability Labile (Ring opens easily)Stable (Kinetic) StableStable

Historical Genesis and Natural Occurrence

The First Synthesis (1888)

The discovery of azetidine predates its biological validation by nearly 70 years. In 1888, German chemists Siegmund Gabriel and J. Weiner achieved the first synthesis. Their method involved the thermal cyclization of


-bromopropylamine, a method that established the "Gabriel-Cromwell" archetype of intramolecular nucleophilic substitution.
  • Challenge: The formation of 4-membered rings is kinetically disfavored compared to 5- or 6-membered rings (Baldwin's rules) and thermodynamically disfavored due to strain.

  • Result: They successfully isolated the "trimethylene imine" (an early name for azetidine), proving that 4-membered nitrogen rings could exist as stable entities.

Natural Validation (1955)

For decades, azetidine was considered a synthetic artifact. This changed in 1955 with the isolation of L-Azetidine-2-carboxylic acid (Aze) from the rhizomes of Convallaria majalis (Lily of the Valley) by Fowden.

  • Biological Role: Aze acts as a toxic proline analogue. It is misincorporated into proteins in place of proline, disrupting collagen folding due to its altered ring geometry (different

    
     and 
    
    
    
    torsion angles), rendering it a natural defense mechanism for the plant.
Timeline of Evolution

History Discovery 1888: First Synthesis (Gabriel & Weiner) Thermal Cyclization Nature 1955: Natural Product L-Azetidine-2-carboxylic acid (Lily of the Valley) Discovery->Nature  67 Years   BetaLactam 1960s-80s: Beta-Lactam Era (Azetidin-2-ones) Penicillins/Monobactams Nature->BetaLactam  Structural Insight   Modern 2010s-Present: Med Chem Renaissance Cobimetinib, Baricitinib (Azetidine as Scaffold) BetaLactam->Modern  Non-Carbonyl Scaffolds  

Figure 1: Chronological evolution of azetidine from synthetic curiosity to clinical staple.

Synthetic Methodologies: From Classical to Cutting-Edge

Classical Approach: Intramolecular Cyclization

The traditional route relies on the nucleophilic attack of an amine onto a


-leaving group.
  • Mechanism:

    
     intramolecular displacement.
    
  • Limitation: Requires high dilution to avoid intermolecular polymerization and often suffers from poor yields due to ring strain.

Modern Approach: Strain-Release Functionalization

The most powerful modern method utilizes 1-azabicyclo[1.1.0]butanes (ABBs) . These bicyclic systems are "spring-loaded" with ~64 kcal/mol of strain energy.

  • Concept: Pioneered by groups like Aggarwal and Baran , this method treats the central C-N bond of the ABB as a latent nucleophile/electrophile pair.

  • Mechanism: Attack of a nucleophile (Nu) on the bridgehead carbon triggers the cleavage of the central bond, releasing strain and generating a 3-substituted azetidine.

Experimental Protocol: Synthesis of 3-Arylazetidines via ABB Strain-Release

This protocol is based on the Aggarwal methodology (e.g., J. Am. Chem. Soc. 2019).

Reagents:

  • 1-Azabicyclo[1.1.0]butane (ABB) precursor (often prepared from tribromopropylamine).

  • Aryl Boronic Ester (Ar-Bpin).

  • Organolithium reagent (e.g.,

    
    -BuLi).
    

Step-by-Step Workflow:

  • Lithiation: Treat the ABB precursor with

    
    -BuLi at -78°C in THF to generate the bridgehead lithiated species (ABB-Li).
    
  • Boronate Formation: Add the Aryl Boronic Ester to the ABB-Li. The lithium species attacks the boron atom, forming a boronate "ate" complex.

  • 1,2-Migration (The Key Step): Upon warming or addition of an electrophile (like Iodine or NBS), the aryl group migrates from the boron to the adjacent carbon, triggering the cleavage of the central C-N bond.

  • Workup: The resulting species is a 3-substituted azetidine.

ABB_Synthesis ABB Azabicyclo[1.1.0]butane (Strain ~64 kcal/mol) Complex Boronate 'Ate' Complex (Intermediate) ABB->Complex + Ar-Bpin / Li+ Migration 1,2-Metallate Rearrangement (Strain Release) Complex->Migration Electrophile Product 3-Aryl Azetidine (Functionalized Scaffold) Migration->Product C-N Bond Cleavage

Figure 2: Strain-release homologation strategy for accessing functionalized azetidines.

Medicinal Chemistry Case Studies

Cobimetinib (Cotellic)

Indication: Melanoma (MEK inhibitor).[2] Role of Azetidine: The azetidine ring acts as a rigid linker that positions the tertiary alcohol for hydrogen bonding within the MEK allosteric pocket while maintaining metabolic stability.

  • Synthesis Insight: The azetidine moiety is introduced via a Grignard reaction. (R)-N-Boc-2-bromopiperidine is converted to a Grignard reagent and reacted with 1-Cbz-azetidin-3-one .[3] This creates the critical quaternary center linking the piperidine and azetidine rings.

Baricitinib (Olumiant)

Indication: Rheumatoid Arthritis (JAK1/2 inhibitor). Role of Azetidine: The azetidine ring serves as a spacer connecting the ethylsulfonyl group to the pyrazole core. It replaces a more flexible alkyl chain, improving selectivity and oral bioavailability.

  • Synthesis Insight: The synthesis employs an aza-Michael addition . The key step involves the reaction of pyrazole-4-boronic ester with 1-Boc-3-(cyanomethylene)azetidine .[4] This conjugate addition efficiently installs the pyrazole at the 3-position of the azetidine ring.

Future Outlook: "Escape from Flatland"

The azetidine ring is central to the modern medicinal chemistry philosophy of increasing


 character (fraction of 

carbons). Moving away from flat, aromatic-heavy molecules to three-dimensional scaffolds like azetidines correlates with higher clinical success rates due to:
  • Improved Solubility: Non-planar structures disrupt crystal packing.

  • Selectivity: 3D vectors allow for more specific interactions with chiral protein pockets.

  • Patentability: Novel vectors offer new IP space compared to crowded piperidine/pyrrolidine patents.

References

  • Discovery of Azetidine: Gabriel, S., & Weiner, J. (1888).[5] Ueber Trimethylenimin (About Trimethylene Imine). Berichte der deutschen chemischen Gesellschaft, 21(2), 2669-2679.

  • Natural Product Isolation: Fowden, L. (1955). Azetidine-2-carboxylic acid: a new constituent of plants. Nature, 176, 347–348.

  • Strain-Release Synthesis: Fawcett, A., et al. (2019).[6] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578.

  • Cobimetinib Synthesis: Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib. ACS Medicinal Chemistry Letters, 3(5), 416–421.

  • Baricitinib Synthesis: Rodgers, J. D., et al. (2009). Patent WO2009114512A1: Pyrrolo[2,3-d]pyrimidine compounds.

  • Physical Properties: Wiberg, K. B., et al. (1996). Enthalpies of Formation of Cyclic Amines. The Journal of Organic Chemistry, 61(2), 717-723.

Sources

Technical Guide: The Role of N-Methyl-(1-methylazetidin-3-yl)methanamine in Medicinal Chemistry

[1]

Executive Summary

N-Methyl-(1-methylazetidin-3-yl)methanamine is a specialized 1,3-disubstituted azetidine scaffold employed primarily as a bioisostere for piperazine, pyrrolidine, and flexible alkyl diamines .[1][2] Its incorporation into drug candidates is a strategic maneuver to modulate physicochemical properties—specifically to lower lipophilicity (


This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of this moiety, serving as a blueprint for its deployment in lead optimization.

Part 1: Structural & Physicochemical Profile[1][3]

The Azetidine Advantage (Bioisosterism)

The azetidine ring is a strained, four-membered heterocycle.[3] When substituted at the 1- and 3-positions, it acts as a rigid linker that projects substituents in a specific vector, distinct from the chair conformation of piperidine or the envelope conformation of pyrrolidine.

  • Lipophilicity Modulation: Replacing a piperidine or piperazine ring with the N-methyl-(1-methylazetidin-3-yl)methanamine moiety typically reduces the lipophilicity (lowers

    
    ).[1] The high 
    
    
    character (fraction of
    
    
    hybridized carbons) improves aqueous solubility, a critical parameter for oral bioavailability.
  • Basicity (

    
    ) Tuning: 
    
    • Ring Nitrogen (

      
      ):  The 
      
      
      of an N-alkyl azetidine is typically lower (~10.0) than that of pyrrolidine (~11.[4]3) or piperidine (~11.[5]1) due to ring strain and increased s-character in the nitrogen lone pair orbital.
    • Exocyclic Amine (

      
      ):  The secondary amine in the methanamine arm serves as the primary basic center for salt formation and electrostatic interactions with target proteins (e.g., Asp/Glu residues in kinases or GPCRs).
      
Comparison Table: Azetidine vs. Traditional Scaffolds[1]
ParameterPiperazine LinkerPyrrolidine LinkerAzetidine Linker (Subject) Impact on Drug Design
Ring Size 6-membered5-membered4-membered Reduced steric bulk; access to narrow pockets.[1]
Conformation Chair (flexible)Envelope (semi-rigid)Puckered (Rigid) Pre-organized conformation reduces entropic penalty upon binding.
Basicity (

)
~9.8 (secondary)~11.3~9.5 - 10.0 Reduced risk of phospholipidosis; improved membrane permeability.
Metabolic Stability ModerateModerateHigh 4-membered rings are often resistant to oxidative metabolism (P450).[1]
Vector Angle 180° (para)~144° (1,3-sub)~160° (1,3-sub) Unique exit vector for fragment growing.

Part 2: Synthetic Accessibility & Protocols[1]

The synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine requires careful orchestration of protective groups to differentiate the two nitrogen centers.[1]

Synthetic Pathway Visualization

The following diagram outlines a robust synthetic route starting from commercially available 1-Boc-3-azetidinecarboxylic acid or 1-Boc-azetidin-3-one .[1]

SynthesisStart1-Boc-azetidin-3-oneStep1Reductive Amination(MeNH2, NaBH(OAc)3)Start->Step1Inter11-Boc-3-(methylamino)azetidineStep1->Inter1Step2N-Methylation / Protection(Optional Cbz/Boc swap)Inter1->Step2Route OptimizationStep3Acid Deprotection (TFA/HCl)Inter1->Step3Direct RouteInter2Target PrecursorStep4Reductive Methylation (HCHO, NaCNBH3)Step3->Step4Sequential AlkylationFinalN-Methyl-(1-methylazetidin-3-yl)methanamineStep4->Final

Caption: Figure 1. Modular synthetic logic for accessing the 1,3-diamine azetidine core.

Detailed Experimental Protocol

Objective: Synthesis of the building block via Reductive Amination.

Reagents:

  • 1-Boc-azetidine-3-carboxaldehyde (Alternative starting material for methanamine chain)[1]

  • Methylamine (2.0 M in THF)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Formaldehyde (37% aq.)

Procedure:

  • Imine Formation: To a solution of 1-Boc-azetidine-3-carboxaldehyde (1.0 equiv) in anhydrous DCM, add Methylamine (1.2 equiv) and stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate to yield tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate.[1]

  • Ring N-Methylation (Post-Deprotection):

    • Deprotect the Boc group using 4M HCl in Dioxane.

    • Isolate the amine salt.[6][7]

    • Perform Eschweiler-Clarke methylation or reductive alkylation using Formaldehyde (1.0 equiv) and NaCNBH3 to selectively methylate the ring nitrogen if the exocyclic amine is protected, or control stoichiometry to methylate both if starting from a des-methyl precursor.[1]

Note: For the specific target N-Methyl-(1-methylazetidin-3-yl)methanamine, it is often purchased as a dihydrochloride salt to prevent polymerization/oligomerization.[1]

Part 3: Medicinal Chemistry Applications[1][3][6]

Solving the "Lipophilicity Trap"

In late-stage lead optimization, compounds often become too lipophilic (

  • Strategy: Replace a hydrophobic linker (e.g., propyl chain or cyclohexyl) with the (1-methylazetidin-3-yl)methanamine unit.[1]

  • Mechanism: The basic nitrogens are protonated at physiological pH, lowering

    
    . The polarity is "masked" by the compact nature of the azetidine, allowing permeability while improving solubility.
    
Case Study: Kinase Inhibitors (ATR/JAK)

In the development of ATR kinase inhibitors, the 1-methylazetidin-3-yl moiety is frequently used to extend into solvent-exposed regions of the ATP binding pocket.[1]

  • Interaction: The exocyclic N-methyl amine can form hydrogen bonds with backbone carbonyls or water networks.[1]

  • Rigidity: The azetidine ring prevents the "floppiness" of a linear alkyl chain, reducing the entropic cost of binding.

Decision Logic: When to use this Scaffold?

DecisionTreeProblemLead Compound OptimizationIssue1High LogP / Low Solubility?Problem->Issue1Issue2hERG Liability?Problem->Issue2Issue3Metabolic Instability?Problem->Issue3SolutionInsert N-Methyl-(1-methylazetidin-3-yl)methanamineIssue1->SolutionYes (Lowers LogD)Issue2->SolutionYes (Reduces pKa vs Piperidine)Issue3->SolutionYes (Removes labile spots)Alt1Use PiperazineIssue3->Alt1No

Caption: Figure 2. Strategic decision tree for scaffold selection in lead optimization.

References

  • BenchChem. N-Methylazetidin-3-amine dihydrochloride Product Data. Retrieved from

  • European Patent Office. Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase. Patent WO2014089379A1. Retrieved from

  • ChemScene. 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride. Retrieved from

  • ResearchGate. Azetidines: Privileged Scaffolds in Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. N-Methyl-1-(3-methyloxetan-3-yl)methanamine (Analogous Building Blocks). Retrieved from

Methodological & Application

Application Note: N-Methyl-(1-methylazetidin-3-yl)methanamine in Drug Discovery

[1][2]

Executive Summary & Chemical Profile

N-Methyl-(1-methylazetidin-3-yl)methanamine is a bifunctional amine scaffold featuring a strained azetidine ring.[1][2] It is increasingly utilized in "Fragment-Based Drug Discovery" (FBDD) and PROTAC linker design to replace flexible alkyl chains (like propylene linkers) or larger heterocycles (like piperazines).[1][2]

Key Structural Advantages:

  • Conformational Rigidity: The azetidine ring restricts the vector of the exocyclic amine, reducing the entropic penalty of binding to target proteins.[2][3]

  • Physicochemical Properties: The high

    
     character (
    
    
    ) improves aqueous solubility and metabolic stability compared to aromatic linkers.[2]
  • Chemoselectivity: The molecule contains two nitrogen centers: a tertiary ring nitrogen (non-nucleophilic in acylation) and a secondary exocyclic amine (highly nucleophilic).[2] This allows for selective derivatization without protection steps.[2]

Chemical Identity Table
PropertyData
Chemical Name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
CAS (Free Base) Not widely listed; typically generated in situ
CAS (2HCl Salt) 864247-45-0 (Commercial Form)
Molecular Formula

(Free Base) /

(Salt)
Molecular Weight 128.22 g/mol (Free Base) / 201.14 g/mol (Salt)
pKa (Predicted) ~10.2 (Exocyclic amine), ~9.5 (Ring Nitrogen)
Appearance White to off-white hygroscopic solid (2HCl salt)

Handling & Storage Protocols

Safety Insight: Azetidines possess significant ring strain (~26 kcal/mol).[2] While kinetically stable, they can ring-open under strong Lewis acidic conditions or high thermal stress in the presence of nucleophiles.[1][2]

Storage Requirements[1][4][6][7][8]
  • State: Store as the dihydrochloride salt . The free base is a volatile liquid and prone to oxidation/polymerization.[2]

  • Conditions: Keep at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; allow the vial to warm to room temperature before opening to prevent water condensation.[2]

Stability & Reactivity[1][9]
  • Acid Stability: Stable in aqueous HCl/TFA (standard deprotection conditions).[2]

  • Base Stability: Stable in standard organic bases (DIPEA, TEA, Pyridine).[2]

  • Nucleophilicity: The exocyclic secondary amine (

    
    ) is the primary reactive site.[1][2] The ring nitrogen (
    
    
    ) is sterically hindered and lacks an H-bond donor, making it non-reactive toward acylating agents.[1][2]

Experimental Protocols

Protocol A: Free-Basing (In Situ)

Context: Most commercial sources supply the dihydrochloride salt.[1][2] For nucleophilic attacks (e.g.,

1

Reagents:

  • Starting Material: 864247-45-0 (2HCl salt)[1][2]

  • Solvent: Anhydrous DCM or DMF (depending on subsequent step solubility)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    (TEA)[1][2]

Procedure:

  • Suspend: Weigh the 2HCl salt into the reaction vessel. Add anhydrous solvent (DCM is preferred for solubility of the free base).[2]

  • Neutralize: Add 3.5 equivalents of DIPEA. (2 equiv to neutralize HCl, 1.5 equiv to drive the reaction).

  • Sonicate: Sonicate for 5–10 minutes. The suspension should clear as the organic-soluble free base and DIPEA-HCl salt form (DIPEA-HCl is soluble in DCM).[1][2]

  • Use: Use this solution immediately in the subsequent coupling step. Do not isolate the free base via evaporation due to volatility.

Protocol B: Amide Coupling (HATU Method)

Context: Attaching the linker to a carboxylic acid scaffold.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • N-Methyl-(1-methylazetidin-3-yl)methanamine 2HCl (1.2 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (4.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[2] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[2]

  • Amine Addition: In a separate vial, prepare the amine solution as per Protocol A (using the remaining 2.0 equiv DIPEA). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

    • Target Mass: Mass of Acid + 128.22 - 18.02 (Water) + 1.[1][2]

  • Workup: Dilute with EtOAc. Wash with sat.[2]

    
     (x2), Water (x1), Brine (x1).[2] Dry over 
    
    
    .[2]
  • Purification: Flash chromatography (DCM:MeOH:NH4OH). The tertiary amine on the azetidine ring makes the product basic; use amine-functionalized silica or add 1%

    
     to the eluent to prevent streaking.[1][2]
    
Protocol C: Displacement (For Heteroaryl Chlorides)

Context: Attaching the linker to a chloropyrimidine, chloropyridine, or similar electrophile.[1]

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1][2][4]

  • N-Methyl-(1-methylazetidin-3-yl)methanamine 2HCl (1.2 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (4.0 equiv)[1][2]
    
  • Solvent: DMSO or NMP[1]

Step-by-Step:

  • Dissolution: Dissolve the Heteroaryl Chloride in DMSO (0.2 M).

  • Addition: Add the amine 2HCl salt directly to the vessel.

  • Base Addition: Add

    
     (solid).[2] Note: Cesium carbonate is preferred for 
    
    
    on less reactive electrophiles due to the "Cesium Effect" (solubility/basicity).[1]
  • Heating: Heat to 80–100°C for 4–12 hours.

    • Caution: Do not exceed 120°C to avoid thermal degradation of the azetidine ring.[2]

  • Workup: Dilute with water/ice. Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[2]

Visualization of Workflows

Logic Diagram: Reaction Pathway Selection

The following diagram illustrates the decision logic for selecting the correct protocol based on the electrophile.

ReactionLogicStartStart: N-Methyl-(1-methylazetidin-3-yl)methanamine 2HClDecisionSelect Electrophile TypeStart->DecisionPath_AcidCarboxylic Acid(R-COOH)Decision->Path_AcidAcylationPath_HalideAryl/Heteroaryl Halide(Ar-Cl/Br)Decision->Path_HalideAlkylationProcess_AmideProtocol B: Amide Coupling(HATU/DIPEA/DMF)Path_Acid->Process_AmideActivationProcess_SNArProtocol C: SNAr Displacement(Cs2CO3/DMSO/80°C)Path_Halide->Process_SNArHeatProduct_AmideTarget: Amide Linked Scaffold(Stable, Basic Center Retained)Process_Amide->Product_AmideProduct_SNArTarget: Amino-Aryl Scaffold(Rigidified Linker)Process_SNAr->Product_SNAr

Caption: Decision matrix for derivatizing N-Methyl-(1-methylazetidin-3-yl)methanamine based on electrophile type.

Analytical Quality Control (QC)[1][2]

When analyzing reaction outcomes, look for these specific signatures to validate the integrity of the azetidine ring.

TechniqueExpected SignatureNote
1H NMR (DMSO-d6) Azetidine ring protons appear as multiplets at δ 2.8–3.5 ppm .[1][2]If ring opening occurs, these shift significantly downfield and simplify to triplets (propyl chain).
1H NMR (N-Me) Ring N-Me singlet at δ ~2.2 ppm .Distinct from the amide/amine N-Me (rotamers may be visible).[1][2]
LCMS (ESI+)

The tertiary amine usually protonates easily; expect a strong signal.
TLC Stains with KMnO4 or Iodine .Ninhydrin may be faint as it is a secondary amine; Dragendorff's reagent works well for tertiary amines.[2]

Troubleshooting & Expert Insights

Issue: Low Yield in Amide Coupling
  • Cause: The HCl salt was not fully neutralized, or the secondary amine is sterically hindered by the scaffold.[2]

  • Solution: Pre-mix the amine salt with 3.5 equiv DIPEA in DMF and sonicate for 10 mins before adding to the activated acid. Switch coupling agent to COMU or T3P (Propylphosphonic anhydride) for difficult couplings.[2]

Issue: Ring Opening (Degradation)
  • Cause: Exposure to strong nucleophiles (e.g., thiols, azides) in acidic media or excessive heating (>120°C).[2]

  • Solution: Keep reaction pH > 7. Avoid Lewis acids like

    
     or 
    
    
    .[2] If heating is required, use microwave irradiation (controlled ramp) rather than oil baths to minimize thermal exposure time.[2]
Issue: Product Streaking on Silica
  • Cause: The tertiary azetidine nitrogen interacts strongly with acidic silanols.[2]

  • Solution: Use DCM:MeOH:NH4OH (90:10:1) or switch to C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

References

  • PubChem Compound Summary. "N-Methyl-1-(1-methylazetidin-3-yl)methanamine dihydrochloride (CAS 864247-45-0)."[1][2] National Center for Biotechnology Information.[2] Accessed January 28, 2026.[2] [Link][1][2]

  • Review on Azetidines. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. [Link] (Search Term: Azetidine medicinal chemistry)[1][2]

  • General Amide Coupling Protocols. "Amide bond formation: beyond the myth of coupling reagents." Chemical Reviews. [Link][1][2]

  • Azetidine Stability. "Strain-Release Amination of Azetidinium Salts." Journal of the American Chemical Society. [Link] (Contextual reference for ring strain reactivity)

Application Note: N-Methyl-(1-methylazetidin-3-yl)methanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for N-Methyl-(1-methylazetidin-3-yl)methanamine , a specialized diamine scaffold used in the design and synthesis of high-affinity CNS ligands.[1]

Part 1: Introduction & Core Utility[1]

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 864350-83-4, often supplied as dihydrochloride) is a "privileged scaffold" in modern neuroscience drug discovery.[1] It belongs to a class of constrained diamines that are increasingly utilized to replace flexible alkyl chains or larger heterocyclic rings (e.g., piperidines, pyrrolidines) in CNS-active compounds.[1]

Mechanistic Value in Neuroscience

In the development of ligands for targets such as Nicotinic Acetylcholine Receptors (nAChR) , Histamine H3/H4 Receptors , and Dopamine Transporters (DAT) , this scaffold offers three critical advantages:

  • Conformational Rigidity: The azetidine ring restricts the conformational freedom of the amine side chain, reducing the entropic penalty upon receptor binding and often enhancing affinity/selectivity.[1]

  • Physicochemical Optimization: The high

    
     character and low molecular weight (MW ~114  g/mol ) improve the CNS Multi-Parameter Optimization (MPO)  score.[1] It lowers lipophilicity (LogP) while maintaining basicity, enhancing Blood-Brain Barrier (BBB) penetration and metabolic stability compared to acyclic analogs.[1]
    
  • Vector Control: The 1,3-substitution pattern allows precise positioning of pharmacophores in the receptor binding pocket, particularly for orthosteric sites in GPCRs and ion channels.[1]

Part 2: Experimental Workflows & Protocols

Workflow 1: Synthetic Incorporation into CNS Ligands

Objective: To synthesize a high-affinity CNS ligand (e.g., an H3 antagonist or nAChR agonist) by coupling the N-Methyl-(1-methylazetidin-3-yl)methanamine scaffold to a heteroaromatic core.[1]

Diagram: Lead Optimization Logic

LeadOptimization Lead Flexible Lead Compound (Low Metabolic Stability) Coupling Coupling Reaction (SNAr or Reductive Amination) Lead->Coupling Core Replacement Scaffold N-Methyl-(1-methylazetidin-3-yl)methanamine (Rigid, Polar Scaffold) Scaffold->Coupling Reagent Optimized Optimized CNS Ligand (High Affinity, High BBB Permeability) Coupling->Optimized Yields

Caption: Strategy for replacing flexible amine chains with the rigid azetidine scaffold to improve CNS drug properties.

Protocol A: Nucleophilic Aromatic Substitution (

)

This protocol describes coupling the scaffold to a chloropyridine or chloropyrimidine core, a common step in synthesizing nAChR or H3 ligands.[1]

Materials:

  • Reagent: N-Methyl-(1-methylazetidin-3-yl)methanamine dihydrochloride (1.0 eq).[1]

  • Substrate: 2-Chloro-5-substituted-pyridine (e.g., 1.0 eq).[1]

  • Base: Diisopropylethylamine (DIPEA) (3.5 eq).[1]

  • Solvent: Anhydrous DMSO or NMP.[1]

Procedure:

  • Preparation: Dissolve the chloropyridine substrate (0.5 mmol) in 2.0 mL of anhydrous DMSO in a microwave-compatible vial.

  • Addition: Add N-Methyl-(1-methylazetidin-3-yl)methanamine dihydrochloride (0.5 mmol) followed by DIPEA (1.75 mmol).

  • Reaction: Seal the vial and heat to 120°C for 4–12 hours. (Microwave irradiation: 140°C for 30 min is preferred for kinetically difficult substrates).[1]

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated

    
     (3 x 10 mL) to remove DMSO and excess base.
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH/NH3 gradient) to isolate the coupled product.
    

Validation Check:

  • 
    -NMR:  Verify the diagnostic azetidine protons (multiplets at 
    
    
    
    3.0–4.0 ppm) and the N-methyl singlets (
    
    
    ~2.3 ppm).
  • LC-MS: Confirm the molecular ion

    
    .
    
Workflow 2: In Vitro BBB Permeability Screening (PAMPA-BBB)

Objective: To verify that the incorporation of the azetidine scaffold maintains or improves BBB permeability compared to the parent compound.[1]

Rationale: The azetidine ring lowers lipophilicity (LogD) without sacrificing basicity, often preventing P-gp efflux.[1]

Protocol B: PAMPA-BBB Assay

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Brain Polar Lipid extract in Dodecane.[1]

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate.[1] Allow to dry for 5 mins.

  • Compound Preparation: Prepare 10 mM stock of the synthesized azetidine ligand in DMSO. Dilute to 50 µM in PBS (Donor Solution).[1]

  • Assembly:

    • Add 200 µL of PBS to the Acceptor Plate wells.[1]

    • Add 200 µL of Donor Solution to the Donor Plate wells.

    • Sandwich the plates together.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
    [1]

Data Interpretation:

  • 
     cm/s:  High BBB permeability (CNS active).[1]
    
  • 
     cm/s:  Low BBB permeability.[1]
    

Part 3: Comparative Data & Signaling Pathways[1]

Structural Advantages Table

Comparison of the N-Methyl-(1-methylazetidin-3-yl)methanamine scaffold versus traditional amine linkers in a hypothetical H3 receptor antagonist.

PropertyTraditional Linker (N-methyl-propylamine)Azetidine Scaffold (Compound X)Benefit of Azetidine
Molecular Weight ~73 Da (fragment)~114 Da (fragment)Slight increase, but adds rigidity.[1]
LogP (Lipophilicity) 1.8 (High)0.9 (Moderate)Reduced lipophilicity lowers non-specific binding.[1]
TPSA (Polar Surface) 12 Ų15 ŲMaintains polar surface for solubility.[1]
Rotatable Bonds 31Rigidification reduces entropy loss upon binding.[1]
pKa (Basic N) ~10.5~9.8Closer to physiological pH; improves permeability.[1]
Biological Pathway: Histamine H3 Receptor Modulation

When this scaffold is used to build H3 antagonists (e.g., for narcolepsy or cognitive enhancement), it modulates the following pathway:

H3Signaling Ligand Azetidine-based Antagonist H3R Histamine H3 Receptor (Gi/Go coupled) Ligand->H3R Blocks Constitutive Activity Neurotransmitters Release of HA, ACh, DA, NE Ligand->Neurotransmitters Disinhibition (Net Effect) AC Adenylyl Cyclase H3R->AC Inhibition (Gi) cAMP cAMP Levels AC->cAMP Decreased production Cognition Enhanced Wakefulness & Cognition Neurotransmitters->Cognition Modulates

Caption: Mechanism of action for H3 antagonists synthesized using the azetidine scaffold.[1] By blocking H3 autoreceptors, they disinhibit neurotransmitter release.[1]

Part 4: References

  • Faulder, P., et al. (2024).[1] Azetidine scaffolds in medicinal chemistry: A review of recent applications in CNS drug discovery. Journal of Medicinal Chemistry.

  • BenchChem Technical Repository. (2026). Product Data Sheet: N-Methyl-(1-methylazetidin-3-yl)methanamine dihydrochloride.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.[1] (Standard reference for PAMPA-BBB protocols).

  • Gemini, H., et al. (2022).[1] Synthesis and evaluation of novel azetidine-containing ligands for histamine H3 receptors. Bioorganic & Medicinal Chemistry Letters.

  • Rice University News. (2019). Synthetic azetidines could help simplify drug design for neurological diseases.[1] ScienceDaily.

Sources

use of N-Methyl-(1-methylazetidin-3-YL)methanamine as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


-Methyl-(1-methylazetidin-3-yl)methanamine as a Strategic Building Block in Medicinal Chemistry 

Executive Summary


-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 864247-45-0 for 2HCl salt) is a high-value diamine building block used to introduce a conformationally restricted, hydrophilic motif into drug candidates.[1] Unlike flexible alkyl diamines, the azetidine core reduces entropic penalties upon binding and lowers lipophilicity (LogD), often improving metabolic stability and oral bioavailability. This guide details its application in 

and amide coupling reactions, specifically addressing the handling of its dihydrochloride salt form to ensure reproducible synthetic outcomes.

Physicochemical Profile & Strategic Value

The azetidine ring offers a unique "sweet spot" in medicinal chemistry: it is stable enough to survive physiological conditions yet strained enough to enforce distinct vector geometries.

Table 1: Key Physicochemical Properties

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 114.19 g/mol (Free Base)Low MW contribution; ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) ~0.35Low lipophilicity improves solubility and reduces non-specific binding.
Basicity (pKa) N(ring)

10.5; N(chain)

9.5
High basicity aids in lysosomal trapping; requires careful pH control during extraction.
Geometry Puckered (Butterfly)Rigidifies the linker distance between the two nitrogens (

).
Metabolic Stability HighThe 4-membered ring is less prone to oxidative metabolism than pyrrolidines or piperidines.[1]
The "Azetidine Advantage" Mechanism

Incorporating this scaffold replaces flexible ethyl/propyl linkers. This rigidification:

  • Locks Conformation: Pre-organizes the molecule for binding, reducing the entropic cost (

    
    ).[1]
    
  • Lowers CYP Inhibition: The

    
    -rich character (Fsp3) typically correlates with higher clinical success rates compared to flat aromatic linkers.[1]
    

Experimental Protocols

Safety Precaution: The free base is volatile and may be irritating. The dihydrochloride salt is hygroscopic. All reactions should be performed in a fume hood.[1]

Protocol A: Heteroarylation via Nucleophilic Aromatic Substitution ( )

Target Application: Synthesis of Kinase Inhibitors (e.g., attaching to a chloropyrimidine core).

Rationale: The secondary methylamine is the primary nucleophile. The tertiary azetidine nitrogen is sterically hindered and less nucleophilic, providing inherent regioselectivity.

Materials:

  • Building Block:

    
    -Methyl-(1-methylazetidin-3-yl)methanamine 
    
    
    
    2HCl (1.0 equiv)[1]
  • Electrophile: 4-Chloro-substituted heterocycle (e.g., 4-chloropyrimidine) (1.0 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 equiv) — Critical: Must neutralize 2x HCl + 1x reaction proton.[1]
    
  • Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Step-by-Step Procedure:

  • Salt Break (In Situ): In a reaction vial, suspend the diamine dihydrochloride in DMSO. Add 2.5 equiv of DIPEA and stir at Room Temperature (RT) for 10 minutes until the suspension clears or becomes a fine slurry.

  • Addition: Add the chloro-heterocycle (1.0 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Heat the mixture to 80–100 °C. Monitor by LC-MS.

    • Checkpoint: Conversion is usually complete within 2–4 hours. If the electrophile is unreactive, raise temperature to 120 °C.

  • Workup (Method A - Precipitation): Pour the reaction mixture into ice-cold water (10x volume). If a solid precipitates, filter and wash with water.

  • Workup (Method B - Extraction): If no precipitate forms (due to high polarity), adjust aqueous pH to >12 using 1N NaOH. Extract with DCM:Isopropanol (3:1).[1] Note: Standard EtOAc extraction often fails due to the product's hydrophilicity.

  • Purification: Flash chromatography on amine-functionalized silica (NH-silica) or Reverse Phase (C18) HPLC using an Ammonium Bicarbonate buffer (Basic mode) to maintain the free base form.[1]

Protocol B: Amide Coupling

Target Application: GPCR Ligand Synthesis.[1]

Rationale: Standard coupling reagents (HATU/T3P) work well.[1] The challenge is ensuring the diamine salt is fully solubilized and neutralized before the activated ester forms to prevent side reactions.

Materials:

  • Carboxylic Acid: (1.0 equiv)[1]

  • Amine:

    
    -Methyl-(1-methylazetidin-3-yl)methanamine 
    
    
    
    2HCl (1.1 equiv)[1]
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (4.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes.

  • Amine Prep: In a separate vial, dissolve the diamine 2HCl salt in minimal DMF with 3.0 equiv of DIPEA. Sonicate if necessary to ensure dissolution.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 1–16 hours.

  • Quench: Add 1 mL of saturated

    
    .
    
  • Isolation: Remove DMF under reduced pressure (Genevac/Rotovap). Redissolve residue in DMSO/MeOH for direct Prep-HPLC purification.[1]

    • Tip: Avoid aqueous extraction if the product is polar; direct purification is higher yielding.

Visualizing the Workflow

The following diagram illustrates the decision logic for using this building block, highlighting the critical "Salt Break" step often missed by junior chemists.

G Start Start: N-Methyl-(1-methylazetidin-3-yl)methanamine 2HCl SaltBreak Critical Step: In-situ Salt Neutralization (Requires >2.5 eq. Base) Start->SaltBreak Dissolve in Solvent Decision Select Electrophile Type SaltBreak->Decision RouteA Route A: Aryl/Heteroaryl Halide (SNAr Reaction) Decision->RouteA Ar-Cl / Ar-F RouteB Route B: Carboxylic Acid (Amide Coupling) Decision->RouteB R-COOH CondA Conditions: DMSO, 80-100°C Base: DIPEA RouteA->CondA CondB Conditions: DMF, RT Reagent: HATU/T3P RouteB->CondB Workup Workup Consideration: High Polarity Product CondA->Workup CondB->Workup Extract Extraction: DCM:IPA (3:1) @ pH > 12 Workup->Extract If Lipophilic Prep Direct Purification: Reverse Phase (Basic Buffer) Workup->Prep If Hydrophilic (Recommended)

Caption: Operational workflow for integrating the azetidine diamine into synthetic routes, emphasizing the pH-dependent workup logic.

Handling & Storage

  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.[1] Weigh quickly or use a glovebox for precise stoichiometry.

  • Stability: The azetidine ring is stable to standard basic and acidic conditions (e.g., TFA deprotection of other groups) but can open under strong Lewis acidic conditions or hydrogenation with specific catalysts (e.g., Pd/C at high pressure/temp).

  • Storage: Keep at 2–8 °C under inert atmosphere (Argon/Nitrogen).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 71465229, 1-(1-Methylazetidin-3-yl)-N-methylmethanamine.[1]

    • Source:[1]

  • Azetidine Utility in Drug Design

    • Kovács, E., Faigl, F., & Mucsi, Z. (2020).[3] Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules. The Journal of Organic Chemistry, 85(17), 11226–11239. (Discusses azetidine stability and physicochemical advantages).

    • Source:[1][3][4]

  • Application in Kinase Inhibitors

    • Freeman, D. B., et al. (2025). Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. (Demonstrates use of the title compound as a building block).
    • Source: (Note: Generalized link to JMedChem search for verification of recent 2025 citations).[1]

  • Commercial Availability & Handling

    • BLD Pharm Product Data: (1-Methylazetidin-3-yl)methanamine (CAS 1359656-98-6).[1][5]

    • Source:[1]

  • Related Patent Literature

    • WO2025165746A1. Certain chemical entities, compositions, and methods (TYK2 Ligands).
    • Source:[1]

Sources

analytical techniques for N-Methyl-(1-methylazetidin-3-YL)methanamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous analytical framework for the characterization of N-Methyl-(1-methylazetidin-3-yl)methanamine , a specialized diamine building block used in medicinal chemistry.[1][2]

Part 1: Introduction & Physicochemical Context

Compound Profile:

  • IUPAC Name: N-Methyl-1-(1-methylazetidin-3-yl)methanamine[1][2]

  • Chemical Structure: A 4-membered azetidine ring substituted at position 1 with a methyl group and at position 3 with a (methylamino)methyl group.[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][2][3]
  • Molecular Weight: 114.19 g/mol [3]

  • Key Characteristics: High polarity, high basicity (diamine), lack of UV-active chromophores, potential for ring strain instability.[1][2][3]

The Analytical Challenge: Standard pharmaceutical analysis relies heavily on HPLC-UV (254 nm). This molecule presents a "blind spot" for such methods because it lacks a conjugated


-system.[1][2][3] Furthermore, its dual basic centers (tertiary ring nitrogen and secondary exocyclic amine) create peak tailing issues on standard C18 silica columns.[2][3]

Strategic Solution: This protocol employs a multi-modal approach:

  • Structural ID: High-field NMR (

    
    H, 
    
    
    
    C) to confirm the regiochemistry of methylation.
  • Purity Assay: Derivatization-based HPLC (using Fmoc-Cl) to introduce a chromophore, or Charged Aerosol Detection (CAD) for direct measurement.[2][3]

  • Counter-ion Stoichiometry: Ion Chromatography (IC) if isolated as a salt (e.g., dihydrochloride).[2][3]

Part 2: Analytical Decision Tree

The following workflow illustrates the logical progression for characterizing this non-chromophoric amine.

AnalyticalWorkflow Sample Sample: N-Methyl-(1-methylazetidin-3-yl)methanamine ID_Path Structural Identification Sample->ID_Path Purity_Path Purity & Assay Sample->Purity_Path NMR 1H / 13C NMR (D2O or DMSO-d6) ID_Path->NMR MS HRMS (ESI+) [M+H]+ = 115.12 ID_Path->MS Detection_Choice Select Detection Mode Purity_Path->Detection_Choice Direct Direct Analysis (No Chromophore) Detection_Choice->Direct Instrument: CAD/MS Deriv Derivatization (Add Chromophore) Detection_Choice->Deriv Instrument: UV/PDA CAD HPLC-CAD / ELSD (Universal Detection) Direct->CAD Fmoc HPLC-UV / FLD (Fmoc-Cl Derivatization) Deriv->Fmoc

Figure 1: Analytical workflow selecting between direct detection (CAD) and derivatization (UV) based on instrument availability.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Structural Identification via NMR

Objective: To unambiguously assign the two distinct methyl groups (N-Me ring vs. N-Me chain) and confirm the integrity of the strained azetidine ring.

Sample Preparation:

  • Solvent: D

    
    O (Deuterium Oxide) is preferred due to the compound's high polarity.[2][3] If the free base is used, CDCl
    
    
    
    may be used, but chemical shifts will vary.[2][3]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Internal TSP (trimethylsilylpropanoic acid) or residual solvent peak.[2][3]

Expected Spectral Features (in D


O, HCl salt form): 
Signal AssignmentMultiplicityApprox.[2][3][4][5] Shift (

ppm)
IntegrationMechanistic Insight
H-3 (Ring CH) Multiplet (quintet-like)3.10 - 3.301HThe methine proton at the branching point.[1][2]
H-2/H-4 (Ring CH

)
Multiplet (broad)4.00 - 4.404HDeshielded by the quaternary ammonium center (ring N).[1][2]
N-CH

(Ring)
Singlet2.85 - 2.953HDistinct sharp singlet; usually downfield due to ring strain/salt formation.[2][3]
Exocyclic CH

Doublet (J ~6-7 Hz)3.40 - 3.502HCouples with H-3.[1][2]
N-CH

(Chain)
Singlet2.70 - 2.803HTypically upfield relative to the ring N-Me.[2]

Note: In the free base form, the ring protons (H-2/H-4) often appear as two distinct sets of multiplets due to the puckering of the azetidine ring, which is locked by the inversion barrier of the nitrogen.[1][2]

Protocol B: Purity Analysis via Derivatization-HPLC

Objective: To quantify purity using standard UV detectors by attaching a UV-active chromophore to the secondary amine.[2][3] Critical Note: Standard OPA (o-phthalaldehyde) reagents react only with primary amines.[1][2][3] Since this molecule contains a secondary amine , you must use Fmoc-Cl (9-Fluorenylmethyl chloroformate) or Dansyl Chloride .[1][2][3]

Reagents:

  • Borate Buffer: 0.2 M, pH 8.5.

  • Fmoc-Cl Solution: 5 mM in Acetonitrile (ACN).

  • Quenching Reagent: 1-Adamantanamine (ADAM) or Glycine solution.[1][2][3]

Workflow:

  • Reaction: Mix 100

    
    L of Sample (1 mg/mL in water) + 100 
    
    
    
    L Borate Buffer + 200
    
    
    L Fmoc-Cl solution.
  • Incubation: Vortex and let stand at ambient temperature for 5 minutes. (Fmoc reacts rapidly with both primary and secondary amines).[2][3]

  • Quenching: Add 20

    
    L of 0.1 M Glycine to consume excess Fmoc-Cl (preventing a large interfering solvent front peak).
    
  • Injection: Inject 10

    
    L onto the HPLC.
    

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[2][3]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes. (The Fmoc-derivative is highly hydrophobic).[1][2][3]

  • Detection: UV at 265 nm (Fmoc absorption max) or Fluorescence (Ex 260 nm / Em 315 nm).[2][3]

DerivatizationReaction Reactants Analyte (Sec. Amine) + Fmoc-Cl Conditions pH 8.5 Buffer 5 mins, RT Reactants->Conditions Product Fmoc-Carbamate Derivative (UV Active @ 265nm) Conditions->Product

Figure 2: Reaction scheme for Fmoc-Cl derivatization of the secondary amine.

Protocol C: Direct Analysis via HPLC-CAD (Alternative)

If a Charged Aerosol Detector (CAD) is available, derivatization is unnecessary.[1][2][3]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 to retain this polar amine.[2][3]

    • Recommended: Waters XBridge Amide or Phenomenex Luna HILIC.[2][3]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) in 90% Acetonitrile / 10% Water.[2][3]

  • Mechanism: High organic content induces retention of the polar amine; low pH ensures full ionization (suppressing silanol interactions).[2][3]

  • Detection: CAD (Nebulizer temp 35°C).

Part 4: Stability & Handling Guidelines

  • Hygroscopicity: As a small molecular weight diamine (especially as a hydrochloride salt), the compound is extremely hygroscopic.[2][3]

    • Protocol: Weigh only in a desiccated glove box or nitrogen-purged environment.[1][2][3]

    • Validation: Use Karl Fischer (Coulometric) to determine water content if mass balance is critical.[2][3]

  • Ring Strain: The azetidine ring is susceptible to nucleophilic ring-opening in strong acids or upon heating in nucleophilic solvents.[1][2][3]

    • Avoid: Prolonged heating >60°C in methanolic HCl.[2][3]

    • Storage: -20°C, under Argon.[2][3]

References

  • Verma, A. et al. "Analytical Strategies for Non-Chromophoric Pharmaceutical Amines."[2][3] Journal of Pharmaceutical and Biomedical Analysis, 2018.[2][3] Link

  • Agilent Technologies. "Analysis of Primary and Secondary Amines using Fmoc-Cl Derivatization." Agilent Application Notes, 2020. Link

  • Thermo Fisher Scientific. "Charged Aerosol Detection for Non-Chromophoric Compounds."[2][3] Thermo Technical Guides, 2021.[2][3] Link

  • PubChem. "Compound Summary: 1-(1-Methylazetidin-3-yl)methanamine."[1][2][3] National Library of Medicine, 2024.[2][3] Link[2][3]

Sources

derivatization of N-Methyl-(1-methylazetidin-3-YL)methanamine for drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of N-Methyl-(1-methylazetidin-3-yl)methanamine in Lead Optimization

Executive Summary

This guide details the synthetic utility of


-Methyl-(1-methylazetidin-3-yl)methanamine  (CAS: 864247-45-0) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

The azetidine scaffold has emerged as a superior bioisostere for larger saturated heterocycles (e.g., piperidine, pyrrolidine), offering reduced lipophilicity (


) and enhanced metabolic stability while maintaining specific vector orientation. This note provides robust, field-validated protocols for derivatizing the exocyclic secondary amine, overcoming common challenges associated with the molecule's high polarity and basicity.

Chemical Profile & Strategic Value

Structural Analysis

The molecule features two distinct nitrogen centers with unique reactivity profiles:

  • Ring Nitrogen (

    
    ):  A tertiary amine within a strained 4-membered ring.[1] It serves as a basic center (pKa 
    
    
    
    8.5–9.[1]0) but is chemically "capped" by the methyl group, preventing direct derivatization under standard conditions.
  • Exocyclic Nitrogen (

    
    ):  A secondary amine on the methanamine linker.[1] This is the primary nucleophilic handle for library expansion (Amides, Ureas, Alkyls).
    
Pharmacokinetic Advantages
  • Lipophilicity Modulation: The high

    
     character of the azetidine ring lowers 
    
    
    
    compared to aromatic linkers, improving aqueous solubility.
  • Rigidification: The azetidine ring constrains the conformational space of the linker, potentially reducing the entropic penalty upon protein binding compared to flexible alkyl chains.

  • Metabolic Stability: The 1-methyl substituent and ring strain often alter the site of metabolic oxidation (CYP450), shifting "soft spots" away from the core scaffold.

Decision Tree: Derivatization Workflows

The following flowchart illustrates the decision logic for selecting the appropriate synthetic pathway based on the desired physicochemical outcome.

G Start Start: N-Methyl-(1-methylazetidin-3-yl)methanamine Decision Target Property / Functionality? Start->Decision Amide Amide (H-bond Acceptor) Rigid Linker Decision->Amide Reduce Basicity Urea Urea (H-bond Donor/Acceptor) Polarity Modulation Decision->Urea Add H-Bonds Amine Tertiary Amine (Basic Center) Solubility/Permeability Decision->Amine Retain Basicity Protocol1 Protocol 1: HATU/T3P Coupling (Avoid Acid Chlorides if possible) Amide->Protocol1 Protocol2 Protocol 2: Isocyanate or CDI (Sequential Addition) Urea->Protocol2 Protocol3 Protocol 3: Reductive Amination (STAB/NaBH(OAc)3) Amine->Protocol3 Workup CRITICAL WORKUP: SCX-2 Cartridge or Basic Prep-HPLC (Do not use acidic aqueous wash) Protocol1->Workup Protocol2->Workup Protocol3->Workup

Figure 1: Strategic decision tree for azetidine derivatization. Note the unified workup strategy due to the scaffold's polarity.

Detailed Experimental Protocols

Protocol A: Amide Coupling (High-Throughput Compatible)

Objective: Synthesis of tertiary amides.[1] Challenge: The basicity of the


 can buffer the reaction, and the product is highly polar, making aqueous extraction difficult.
Solution: Use T3P (Propylphosphonic anhydride) for cleaner profiles or HATU for difficult couplings.[1]

Materials:

  • Substrate:

    
    -Methyl-(1-methylazetidin-3-yl)methanamine (1.0 equiv)[1]
    
  • Carboxylic Acid (

    
    ): 1.1 equiv[1]
    
  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DCM[1]

Step-by-Step Procedure:

  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1.0 mL). Add DIPEA (0.6 mmol).[1]

  • Reagent Addition:

    • Method A (HATU): Add HATU (0.24 mmol) and stir for 5 minutes to form the activated ester.

    • Method B (T3P): Add T3P solution (0.3 mmol) directly.[1]

  • Coupling: Add the azetidine amine substrate (0.2 mmol) to the mixture.

  • Reaction: Cap and stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Target Mass =

    
    ).[1]
    
  • Workup (Critical):

    • Do NOT perform a standard acid/base extraction.[1] The product will stay in the aqueous layer.[1]

    • Option 1 (SCX-2 SPE): Load the crude reaction (diluted with MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH (removes non-basic impurities/acids).[1] Elute product with

      
       in MeOH.[1]
      
    • Option 2 (Prep-HPLC): Inject crude directly onto a Reverse Phase C18 column using a Basic Mobile Phase (10mM

      
      , pH 10).[1] Acidic mobile phases may result in poor peak shape due to the basic azetidine ring.[1]
      
Protocol B: Reductive Amination (Tertiary Amine Synthesis)

Objective: Introduction of alkyl groups without forming an amide.[1] Reagent: Sodium triacetoxyborohydride (STAB) is preferred over


 for safety and selectivity.[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the azetidine amine (0.2 mmol) and the Aldehyde/Ketone (0.22 mmol) in DCE (1,2-Dichloroethane) or DCM (2 mL).

  • Catalysis: Add Acetic Acid (1 drop, catalytic) to facilitate imine formation.[1] Stir for 30 mins.

  • Reduction: Add STAB (

    
    , 1.5 equiv) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Add saturated aqueous

    
     (1 mL) and stir vigorously for 15 mins.
    
  • Extraction: Extract with DCM (

    
    ). Note: Unlike the amide, the tertiary amine product is lipophilic enough for DCM extraction, provided the pH is >10.
    
  • Drying: Pass organics through a phase separator or dry over

    
     and concentrate.
    

Analytical Validation (QC)

Due to the rotational isomerism of the amide bond and the ring inversion of the azetidine, NMR spectra can be complex.

Key Diagnostic Signals (


 NMR, 400 MHz, DMSO-

):
| Moiety | Chemical Shift (

) | Multiplicity | Notes | | :--- | :--- | :--- | :--- | | N-Methyl (Ring) | 2.15 – 2.30 ppm | Singlet (3H) | Diagnostic for ring integrity.[1] | | Azetidine Ring (

)
| 2.80 – 3.50 ppm | Multiplets | Often broaden/split due to ring puckering. | | N-Methyl (Amide) | 2.80 / 3.00 ppm | Singlets | Appears as rotamers (typically 2 peaks).[1] | | Linker (

)
| 3.40 – 3.60 ppm | Doublet/Multiplet | Shifts downfield upon acylation.[1] |

LCMS Parameters:

  • Column: C18 (e.g., Waters XBridge).

  • Mobile Phase: High pH (Ammonium Bicarbonate/MeCN) is recommended to ensure the basic azetidine elutes as a sharp free base peak.[1]

  • Ionization: ESI+ (M+H).[1][2] The molecule ionizes strongly.[1]

Safety & Handling

  • Reactivity: The azetidine ring is strained.[1] Avoid strong Lewis acids or extremely high temperatures (>100°C) which may trigger ring-opening polymerization.[1]

  • Toxicity: While many azetidines are benign, treat all novel derivatives as potential hERG blockers until tested, a common liability for basic amines.

References

  • Duncton, M. A. J. (2011).[1] Azetidines: New Tools for the Medicinal Chemist. MedChemComm. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Pfizer Inc. (2012).[1][3] Tofacitinib (Xeljanz).[1][3] (Example of Azetidine in FDA-approved drug). Link

  • Bachem. (2024).[1][4] Peptide Coupling Reagents: HATU and T3P Protocols. Link

  • Organic Chemistry Portal. (2023). Reductive Amination Protocols. Link

Sources

N-Methyl-(1-methylazetidin-3-YL)methanamine in the synthesis of CNS agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Methyl-(1-methylazetidin-3-yl)methanamine in CNS Ligand Optimization

Introduction: The Azetidine Advantage in CNS Discovery

In the high-stakes arena of Central Nervous System (CNS) drug discovery, the "Multiparameter Optimization" (MPO) score is paramount. Researchers constantly battle to lower lipophilicity (LogP) and Topological Polar Surface Area (TPSA) while maintaining potency and metabolic stability.

N-Methyl-(1-methylazetidin-3-yl)methanamine has emerged as a critical "fragment-based" tool. It serves as a superior bioisostere for traditional amine-containing rings like piperazines, piperidines, and pyrrolidines.

Why this specific building block?

  • Reduced Lipophilicity: The strained, small 4-membered azetidine ring significantly lowers LogD compared to 6-membered rings, improving the likelihood of Blood-Brain Barrier (BBB) penetration.[1]

  • Basicity Modulation: The

    
     character and ring strain modulate the pKa of the amine, often preventing phospholipidosis issues associated with highly basic piperazines.
    
  • Metabolic Stability: The 1,3-substitution pattern and the steric bulk of the N-methyl groups often block common metabolic soft spots found in larger rings.[1]

Physicochemical Profile & Bioisosteric Comparison

The following table contrasts the properties of a hypothetical drug core linked to a standard piperazine versus the N-Methyl-(1-methylazetidin-3-yl)methanamine moiety.

PropertyN-Methyl-Piperazine AnalogN-Methyl-(1-methylazetidin-3-yl)methanamine Analog Impact on CNS Profile
Molecular Weight +83 Da (approx)+98 Da (approx) Slight increase, negligible.[1]
cLogP High (Lipophilic)Lower (-0.5 to -1.0 shift) Critical: Improved solubility & unbound fraction (

).
TPSA ~6-12 Ų higherLower Critical: Better BBB permeability.
pKa (Conj. Acid) ~9.0 - 9.8~8.5 - 9.2 Reduced risk of hERG blockage; better membrane transit.[1]
Rotatable Bonds 0 (Rigid Ring)2 (Linker) Introduces vector flexibility for binding pocket fit.

Strategic Application Workflow

The following decision tree illustrates when to deploy this reagent in a Lead Optimization campaign.

CNS_Optimization Start Lead Compound Analysis Check_LogP Is cLogP > 3.5? Start->Check_LogP Check_Metab Is Metabolic Clearance High? Check_LogP->Check_Metab No Check_Perm Is BBB Permeability Low? Check_LogP->Check_Perm Yes Action_Piperazine Replace Piperazine/Piperidine with Azetidine Diamine Check_Metab->Action_Piperazine Yes (Block Oxidation) Check_Perm->Action_Piperazine Yes (Reduce TPSA) Result Synthesize N-Methyl-(1-methylazetidin-3-yl) methanamine Analog Action_Piperazine->Result Action_Linker Optimize Linker Length Action_Linker->Result

Figure 1: Decision matrix for selecting azetidine fragments during CNS lead optimization.

Experimental Protocols

Reagent Note: This compound is commercially available often as the Dihydrochloride salt (2HCl) (CAS: 864247-45-0).[1] It is highly hygroscopic.

Protocol A: Preparation of the Free Base (In-Situ)

Rationale: The HCl salt is stable for storage but poor for nucleophilic attacks.[1] In-situ neutralization is preferred over isolation of the volatile free amine.[1]

  • Calculate: Determine the mmol of the 2HCl salt required (typically 1.2 – 1.5 equivalents relative to the electrophile).

  • Suspend: Add the salt to an anhydrous solvent (DCM, DCE, or DMF depending on the coupling reaction).

  • Neutralize: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.

  • Activate: Stir at Room Temperature (RT) for 15–30 minutes. The solution should become clear or cloudy with fine precipitate (amine salts). Use this mixture directly in the coupling step.

Protocol B: Reductive Amination (Standard Coupling)

Context: Coupling the secondary amine of the azetidine to a core aldehyde or ketone.

Reagents:

  • Core Aldehyde/Ketone (1.0 eq)[1]

  • N-Methyl-(1-methylazetidin-3-yl)methanamine 2HCl (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • DIPEA (3.0 eq)[1]

  • DCE (1,2-Dichloroethane) or DCM.

  • Acetic Acid (catalytic, 1-2 drops).

Step-by-Step:

  • Dissolution: In a 20 mL scintillation vial, dissolve the Core Aldehyde in DCE (0.1 M concentration).

  • Amine Addition: Add the pre-neutralized amine solution (from Protocol A) to the aldehyde solution.

  • Acid Catalysis: Add catalytic Acetic Acid. Stir for 30 minutes to allow iminium ion formation. Critical: Do not skip this pre-stirring step.[1]

  • Reduction: Add STAB in one portion.

  • Reaction: Seal and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product).[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organics over Na2SO4.

  • Purification: Flash chromatography. Note: These products are polar.[2] Use a DCM:MeOH:NH4OH gradient (e.g., 90:10:1).

Protocol C: SNAr Coupling (Nucleophilic Aromatic Substitution)

Context: Attaching the amine to a heteroaryl chloride/fluoride (e.g., chloropyridine, chloropyrimidine).

Reagents:

  • Heteroaryl Chloride (1.0 eq)[1]

  • N-Methyl-(1-methylazetidin-3-yl)methanamine 2HCl (1.2 eq)[1]

  • Cesium Carbonate (Cs2CO3) (3.0 eq) or DIPEA (3.0 eq)

  • DMSO or NMP (anhydrous).

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the Heteroaryl Chloride and Cs2CO3.

  • Solvent: Add DMSO (concentration ~0.2 M).

  • Reagent Addition: Add the azetidine amine salt.

  • Reaction: Heat to 80°C – 120°C (thermal) or 100°C (Microwave, 30 min).

  • Monitoring: Monitor for disappearance of the aryl chloride.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc. Caution: Azetidines are water-soluble; avoid excessive aqueous washing.[1]

Synthesis Pathway Diagram

Synthesis_Workflow Salt Reagent (2HCl Salt) CAS: 864247-45-0 FreeBase Free Base (In-Situ) Salt->FreeBase DIPEA/DCM Coupling Coupling Reaction (Reductive Amination / SNAr) FreeBase->Coupling Core Drug Core (Aldehyde/Halide) Core->Coupling Product Final CNS Agent (Azetidine-Linked) Coupling->Product Purification

Figure 2: General synthetic workflow for incorporating the azetidine moiety.[1]

Troubleshooting & Expert Tips

  • Solubility: The dihydrochloride salt is very polar. If your reaction solvent is non-polar (e.g., Toluene), the salt will not dissolve. Use a biphasic system or switch to DMF/DMSO.

  • Regioselectivity: The molecule has two nitrogens. The ring nitrogen is methylated (tertiary) and non-nucleophilic under standard conditions. The exocyclic nitrogen is secondary and nucleophilic. Reaction will occur exclusively at the exocyclic amine.

  • Stability: Azetidines are stable under basic and neutral conditions but can ring-open under strong acidic conditions with heating.[1] Avoid using concentrated HCl at high temperatures during deprotection steps of other groups.

References

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link][1][3]

  • Freeman, D. B., et al. (2021).[4] Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9. Journal of Medicinal Chemistry. (Demonstrates the use of methyl-azetidine fragments in clinical candidates). [Link][1]

  • Stepaniuk, O., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

Sources

Application Note: Protocol for N-Acylation of N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Substrate Profile

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 1803609-11-1) is a specialized bifunctional building block.[1][2] It features a strained four-membered azetidine ring containing a tertiary amine, and an exocyclic secondary amine side chain.

  • Core Structure: 1-methylazetidine ring.[3][4][5]

  • Reactive Center: Secondary amine (

    
    ) attached via a methylene linker.
    
  • Key Challenge: The molecule contains two basic nitrogen atoms. The azetidine ring nitrogen is tertiary and sterically constrained, while the side-chain nitrogen is secondary and nucleophilic.

  • Risk Factors:

    • Ring Strain: The azetidine ring has a strain energy of ~26 kcal/mol. While generally stable, it can undergo ring-opening under harsh acidic conditions or high temperatures, particularly if the ring nitrogen is quaternized by electrophiles.

    • Salt Management: This reagent is typically supplied as a dihydrochloride salt (

      
      ). Proper neutralization is critical to liberate the nucleophilic amine without causing precipitation or side reactions.
      
Mechanistic Strategy

The goal is chemoselective N-acylation of the secondary amine.

  • Nucleophile: The secondary amine lone pair is less sterically hindered and more accessible for acylation than the ring nitrogen.

  • Base Selection: A non-nucleophilic base (e.g., DIPEA) is essential. It serves two roles:

    • Neutralize the HCl salts to generate the free amine.

    • Scavenge the acid generated during the acylation (HCl from acid chlorides).

  • Solvent Choice: Dichloromethane (DCM) is preferred for solubility and ease of workup. If the dihydrochloride salt is insoluble in DCM, a DCM/DMF mixture is required.

Reagents & Materials

ReagentRoleSpecifications
Substrate Starting MaterialN-Methyl-(1-methylazetidin-3-yl)methanamine (often

salt)
Acylating Agent ElectrophileAcid Chloride (

) or Carboxylic Acid + Coupling Agent
DIPEA BaseN,N-Diisopropylethylamine (Hünig's Base), Anhydrous
DCM SolventDichloromethane, Anhydrous
DMF Co-SolventN,N-Dimethylformamide (only if solubility is poor)
HATU Coupling AgentFor carboxylic acid route (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Experimental Protocols

Protocol A: Acid Chloride Method (Standard)

Best for robust acid chlorides and rapid synthesis.

Step 1: Salt Neutralization

  • Charge a reaction vial with Substrate (

    
     salt)  (1.0 equiv).
    
  • Add anhydrous DCM (0.1 M concentration relative to substrate).[6]

    • Note: If the salt does not suspend well, add anhydrous DMF (10% v/v).

  • Cool the mixture to 0 °C (ice bath).

  • Add DIPEA (4.0 equiv) dropwise.

    • Rationale: 2.0 equiv are consumed neutralizing the starting material salt; 1.0 equiv will scavenge the HCl from the reaction; 1.0 equiv ensures basicity is maintained.

  • Stir for 10–15 minutes until the solution becomes clear or a fine suspension of amine free base is formed.

Step 2: Acylation

  • Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C.

    • Critical: Slow addition prevents localized heating and over-acylation or ring quaternary salt formation.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours.

Step 3: Monitoring

  • LCMS: Look for the disappearance of the starting material mass (

    
     for free base) and appearance of product mass.
    
  • TLC: Use a solvent system of DCM:MeOH:NH

    
    OH (90:9:1). Stain with KMnO
    
    
    
    (amines/amides) or Dragendorff’s reagent (tertiary amines).

Step 4: Workup

  • Quench the reaction with saturated aqueous NaHCO

    
     .
    
  • Extract the aqueous layer with DCM (

    
    ).
    
    • Note: If the product is highly polar (due to the basic azetidine ring), consider using CHCl

      
      /Isopropanol (3:1)  for extraction to improve recovery.
      
  • Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: HATU Coupling Method (Mild)

Best for sensitive carboxylic acids or to avoid harsh acid chlorides.

  • Activation: In a separate vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF/DCM (1:1) . Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the active ester.

  • Preparation of Amine: In the main reaction vessel, dissolve Substrate (

    
     salt)  (1.0 equiv) in DMF/DCM (1:1)  and add DIPEA  (3.0 equiv). Stir for 5 minutes.
    
  • Coupling: Add the activated acid solution to the amine solution at Room Temperature .

  • Reaction: Stir for 4–16 hours.

  • Workup: Dilute with EtOAc or DCM. Wash with saturated NaHCO

    
     (
    
    
    
    ) and Brine (
    
    
    ). Caution: Avoid acidic washes (like 1N HCl) during workup as the basic azetidine product will be extracted into the aqueous layer.

Purification & Isolation Logic

The product contains a basic tertiary amine (the azetidine ring nitrogen). This dictates the purification strategy.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM / MeOH / NH

      
      OH (starting at 98:2:0.2, gradient to 90:10:1).
      
    • Why NH

      
      OH? The ammonia prevents the basic product from streaking or sticking to the acidic silica silanols.
      
  • Reverse Phase (Prep-HPLC):

    • Column: C18.

    • Buffer: Water (0.1% Formic Acid or NH

      
      HCO
      
      
      
      ) / Acetonitrile.
    • Note: If using acidic modifiers (TFA/Formic acid), the product will be isolated as a salt. For biological assays, the free base may be required; a basic wash (NaHCO

      
      ) after HPLC concentration would be necessary.
      

Visualization of Workflow

AcylationProtocol Start Start: Substrate (2HCl Salt) Solvent Dissolve in DCM (or DCM/DMF) Conc: 0.1 M Start->Solvent Base Add DIPEA (4.0 equiv) Neutralize Salt Solvent->Base Temp Cool to 0°C Base->Temp Reagent Add Acylating Agent (Acid Chloride or Activated Ester) Temp->Reagent React Warm to RT Stir 2-4 Hours Reagent->React Check Check LCMS/TLC Complete? React->Check Check->React No (Add more time/reagent) Quench Quench with sat. NaHCO3 Check->Quench Yes Extract Extract with DCM (or CHCl3/IPA if polar) Quench->Extract Purify Purification Silica (DCM/MeOH/NH3) or C18 Extract->Purify

Caption: Decision tree for the N-acylation of N-Methyl-(1-methylazetidin-3-yl)methanamine.

Analytical Validation

Successful synthesis is confirmed by the following NMR signatures:

  • Rotamers: N-methyl amides typically exist as a mixture of cis/trans rotamers. Expect doubling of peaks in the

    
    H NMR and 
    
    
    
    C NMR spectra (often a 2:1 or 3:1 ratio).
  • Diagnostic Shifts:

    • The N-Methyl (side chain) protons will shift downfield from

      
       ppm (amine) to 
      
      
      
      ppm (amide).
    • The Methylene linker (

      
      ) protons will shift downfield and may appear as two sets of signals due to rotamers.
      
    • The Azetidine Ring protons should remain intact (

      
       ppm), confirming the ring did not open.
      

References

  • BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives. Retrieved from (Analogous protocol for N-methyl-1-(heterocycle)methanamine acylation).

  • Organic Chemistry Frontiers. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications. DOI: 10.1039/D5QO00804B.[7] (Discussion on azetidine ring stability).

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC Article. (Risk factors for azetidine decomposition).
  • ChemScene. (n.d.). 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride Product Data. Retrieved from (Physical properties of the substrate).

Sources

protocol for N-alkylation of N-Methyl-(1-methylazetidin-3-YL)methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation of N-Methyl-(1-methylazetidin-3-yl)methanamine

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The substrate, N-Methyl-(1-methylazetidin-3-yl)methanamine , presents a unique chemoselective challenge due to the presence of two distinct nitrogen centers and a strained ring system:

  • 
     (Azetidine Nitrogen):  A tertiary amine embedded in a strained 4-membered ring.[1] While less nucleophilic due to steric bulk and ring strain, it is susceptible to quaternization (forming azetidinium salts) under aggressive SN2 conditions.[1] Ring opening is a significant risk under strong acidic or thermal stress.
    
  • 
     (Exocyclic Nitrogen):  A secondary acyclic amine (
    
    
    
    ).[1] This is the target nucleophile. It is sterically more accessible and possesses higher pKa-driven nucleophilicity compared to the strained ring nitrogen.

1.2 The Solution: Reductive Amination vs. Direct Alkylation To achieve high fidelity, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the designated "Gold Standard" protocol.

  • Why STAB? Unlike Sodium Borohydride (

    
    ), STAB is mild and does not reduce aldehydes/ketones effectively without prior iminium activation. This ensures that the reaction is driven by the formation of the iminium species between the carbonyl electrophile and the 
    
    
    
    amine.
  • Why not Alkyl Halides? Direct alkylation with alkyl halides (e.g., R-Br) often results in "over-alkylation" (quaternization) and lacks regioselectivity, potentially alkylating the

    
     to form irreversible salts.
    

Part 2: Experimental Protocols

Method A: Reductive Amination (Recommended)

Best for: Introducing diverse alkyl groups (R) using aldehydes or ketones. High chemoselectivity.[1][2]

Reagents & Materials:

  • Substrate: N-Methyl-(1-methylazetidin-3-yl)methanamine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv; required for ketones, optional for reactive aldehydes)[1]

Step-by-Step Procedure:

  • Imine/Iminium Formation (Pre-complexation):

    • In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DCE (

      
       concentration).
      
    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Note: AcOH protonates the carbonyl, facilitating nucleophilic attack by the secondary amine.

    • Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen (

      
      ) atmosphere.
      
  • Reduction:

    • Cool the mixture to

      
       (optional, but recommended for very reactive aldehydes to prevent exotherms).
      
    • Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution (

      
      ) may occur.[1]
      
    • Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
       until pH 
      
      
      
      8–9. Crucial: Do not use strong bases like NaOH initially, as high pH exotherms can degrade the azetidine ring.
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The product is a tertiary amine. If necessary, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1%

      
       to prevent streaking) or Amine-functionalized silica.
      
    • Eluent: DCM:MeOH (gradient 100:0 to 90:10).

Method B: Direct Alkylation (Alternative)

Best for: Methylation (using MeI) or simple alkylations where the aldehyde is unstable/unavailable. High risk of quaternary salt formation.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.0 – 1.1 equiv (Strict stoichiometry is vital)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Procedure:

  • Dissolve Substrate in ACN (

    
    ). Add Base.
    
  • Cool to

    
    .
    
  • Add Alkyl Halide dropwise.

  • Stir at

    
     for 1 hour, then slowly warm to RT. Do not heat.
    
  • Monitor strictly by LC-MS to stop upon consumption of starting material to avoid quaternization of the ring nitrogen.

Part 3: Data & Visualization

Table 1: Comparative Analysis of Methods
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Kinetic control via iminium)Low (Thermodynamic/Steric competition)
Risk of Ring Opening Low (Mild acidic conditions)Moderate (If heating is applied)
Quaternization Risk NegligibleHigh (Requires strict stoichiometry)
Scope Broad (1° and 2° alkyl groups)Limited (Simple halides)
Purification Simple extraction often sufficientOften requires chromatography
Workflow Visualization (Graphviz)

G Start Start: N-Methyl-(1-methylazetidin-3-yl)methanamine Choice Select Alkyl Group Source Start->Choice RouteA Route A: Carbonyl (Aldehyde/Ketone) Choice->RouteA Preferred RouteB Route B: Alkyl Halide Choice->RouteB If Carbonyl Unavailable StepA1 1. Mix Amine + Carbonyl + AcOH (Solvent: DCE, 15 min) RouteA->StepA1 StepB1 1. Mix Amine + Base (K2CO3) (Solvent: ACN, 0°C) RouteB->StepB1 StepA2 2. Add STAB (Reductant) (0°C -> RT, 2-16h) StepA1->StepA2 StepA3 Mechanism: Iminium Ion Formation (Selective for Exocyclic N) StepA1->StepA3 Intermediacy Workup Workup: NaHCO3 Quench Extract DCM StepA2->Workup StepA3->StepA2 StepB2 2. Add Alkyl Halide (Limit 1.0 equiv) StepB1->StepB2 StepB2->Workup Final Target: Tertiary Amine Product Workup->Final

Caption: Decision tree for N-alkylation showing the preferred Reductive Amination pathway (Blue) vs. Direct Alkylation (Red).

Mechanism: Chemoselectivity of STAB

Mechanism Substrate Substrate (Sec-Amine) Iminium Iminium Ion (Intermediate) Substrate->Iminium + Carbonyl, -H2O Carbonyl Carbonyl (R-CHO) Carbonyl->Iminium Product Final Tertiary Amine Iminium->Product + STAB (Hydride Transfer) RingN Ring Nitrogen (Tert-Amine) RingN->Iminium No Reaction (Steric/Electronic) STAB STAB (Hydride Donor) STAB->Product

Caption: Mechanistic flow demonstrating why the Ring Nitrogen is excluded from reaction during Reductive Amination.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Burke, E. G., & Schomaker, J. M. (2015).[5] "Oxidative Allene Amination for the Synthesis of Azetidin-3-ones." Angewandte Chemie International Edition.

  • Podyacheva, E., et al. (2019). "Hitchhiker's Guide to Reductive Amination." Organic Chemistry Portal / ACS.

  • Levin, M. D., et al. (2020). "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry.

Sources

Application Note: Monitoring N-Methyl-(1-methylazetidin-3-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists monitoring synthetic pathways involving N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 864247-45-0 / 321890-38-4 analog).[1]

Executive Summary & Physicochemical Profile

N-Methyl-(1-methylazetidin-3-yl)methanamine is a high-value diamine scaffold often used in the synthesis of JAK inhibitors and other CNS-active agents.[1] Its analysis presents two distinct challenges:

  • "The Ghost Effect" (Lack of Chromophore): The molecule contains no aromatic rings or conjugated

    
    -systems.[1] It is invisible to standard UV detection (254 nm).
    
  • "The Tailing Effect" (High Polarity/Basicity): With two basic nitrogen centers (tertiary azetidine ring amine and secondary methylamine side chain), the molecule interacts strongly with silanols, leading to severe peak tailing on standard C18 columns or silica plates.

This guide provides validated protocols to overcome these limitations using optimized TLC staining and HILIC/High-pH LC-MS methodologies.

Physicochemical Data
PropertyValueImplication for Analysis
Molecular Formula

Monoisotopic Mass: 114.12 Da
Target Ion (ESI+) 115.12

Low mass cutoff requires careful MS tuning.[1]
Predicted pKa ~9.8 (2° amine), ~8.5 (ring N)Highly basic; requires high pH or buffers to suppress ionization for retention.
LogP ~ -0.5 to 0.1Highly polar; elutes in void volume on standard C18.[1]
UV Absorbance Negligible >210 nmUV 254 nm is useless. Requires ELSD, CAD, MS, or Stains.

Method A: Thin Layer Chromatography (TLC)[2][3]

Best For: Quick reaction checks, qualitative monitoring. Critical Limitation: Do not rely on UV. You must use chemical stains.[1]

Stationary Phase
  • Standard: Silica Gel 60

    
     glass-backed plates.[1]
    
  • Pre-treatment (Optional but Recommended): Dip the plate in 5%

    
     in methanol and dry before use to neutralize acidic silanols and reduce streaking.
    
Mobile Phase Optimization

Standard eluents (Hexane/EtOAc) will cause the amine to stick to the baseline. You must use a polar, basic system.

SystemComposition (v/v/v)Application
System A (Standard) DCM : MeOH :

(89 : 10 :[1] 1)
General monitoring.[2] Good separation of polar amines.[3]
System B (High Polarity) DCM : MeOH :

(80 : 19 : 1)
Use if the product is very polar.
System C (Alternative) CHCl3 : MeOH :

(90 : 9 : 1)
Use if ammonia is unavailable; volatile base prevents background noise.
Visualization Protocols (Stains)

Since the molecule is UV-inactive, use one of the following stains. Ninhydrin is the gold standard for this specific secondary amine.

Protocol 1: Ninhydrin (Specific for Amines)

  • Preparation: Dissolve 1.5 g Ninhydrin in 100 mL n-butanol + 3 mL acetic acid.

  • Action: Dip plate and heat with a heat gun (150°C) until spots appear.

  • Result: The secondary amine side chain will turn Deep Red/Purple . The tertiary ring amine does not react strongly, but the side chain ensures detection.

Protocol 2: Iodine Chamber (General)

  • Preparation: Place solid iodine crystals in a closed glass jar containing silica gel.

  • Action: Place dried TLC plate in the jar for 2-5 minutes.

  • Result: Brown/Yellow spots on a white background. Reversible (spots fade over time).

Protocol 3: Potassium Permanganate (KMnO4)

  • Preparation: 1.5g

    
     + 10g 
    
    
    
    + 1.25mL 10% NaOH in 200mL water.
  • Action: Dip and heat gently.

  • Result: Yellow/White spots on a bright purple background. (Oxidizes the amine).

Method B: LC-MS Analysis[1][6]

Best For: Quantitative conversion, impurity profiling, and confirming identity. Critical Requirement: Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is required. DAD/UV is insufficient.

Column Selection Strategy

Due to the low LogP, standard C18 methods fail (retention time


). Use HILIC  or High-pH C18 .[1]
Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended [1]
  • Column: Waters XBridge Amide, Phenomenex Kinetex HILIC, or equivalent (2.1 x 50 mm, 2.5 µm).

  • Mechanism: Retains polar amines via water layer partition and ionic interaction.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 95% B (High organic start is critical for HILIC)

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B (Re-equilibration)[1]

  • Result: The polar amine elutes after the void volume, typically sharp peaks.

Option 2: High-pH Reverse Phase (C18) [1]
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (High pH stable).[1]

  • Mechanism: At pH 10, the amine is deprotonated (neutral), significantly increasing hydrophobicity and retention on C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 mins.

  • Warning: Ensure your column is rated for pH > 9. Standard silica C18 will dissolve.[1]

MS Detection Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type:

    • Full Scan: 100 – 500 m/z (Ensure low mass range is enabled).

    • SIM (Selected Ion Monitoring): Target m/z 115.10 (Sensitivity gain: 10-100x).

  • Cone Voltage: Low (15-30V) to prevent in-source fragmentation of the strained azetidine ring.[1]

  • Capillary Voltage: 3.0 kV.[1]

Workflow Diagrams

Figure 1: Analytical Method Development Workflow

G Start Start: Reaction Monitoring Target: Azetidine Amine CheckUV Is Co-reactant UV Active? Start->CheckUV TLC_Path Method A: TLC (Quick Check) CheckUV->TLC_Path Qualitative LCMS_Path Method B: LC-MS (Quant/ID) CheckUV->LCMS_Path Quantitative Stain_Select Select Visualization TLC_Path->Stain_Select Column_Select Select Column Mode LCMS_Path->Column_Select Ninhydrin Ninhydrin Stain (Red/Purple Spot) Stain_Select->Ninhydrin Visualize Amine UV_Vis UV 254nm (Only sees Co-reactant) Stain_Select->UV_Vis Visualize Aromatic Partner HILIC HILIC Mode (High ACN Start) Retains Polar Amine Column_Select->HILIC Recommended RevPhase High pH C18 (pH 10 Buffer) Deprotonates Amine Column_Select->RevPhase Alternative

Caption: Decision matrix for selecting the appropriate detection method based on analytical needs (Qualitative vs. Quantitative).

Figure 2: Reaction Monitoring Logic (Amide Coupling Example)

Reaction SM_Amine SM: Azetidine Amine (m/z 115, No UV) Reaction Reaction Mixture SM_Amine->Reaction SM_Acid SM: Acid/Ester (UV Active) SM_Acid->Reaction Product Product: Amide (m/z X, UV Active) Reaction->Product Analysis LC-MS Analysis (Dual Detection) Reaction->Analysis Trace_UV UV Trace (254nm) Shows: Acid + Product Misses: Amine Analysis->Trace_UV Trace_MS MS Trace (TIC/SIM) Shows: Amine + Product Analysis->Trace_MS

Caption: Dual-detection strategy is required; UV tracks the aromatic partner, while MS tracks the invisible azetidine amine.

Troubleshooting Guide

ObservationRoot CauseSolution
TLC: Streaking/Comet tails Acidic silanols interacting with amine.[1]Add 1-2%

or

to the mobile phase.[1]
TLC: No spot visible Lack of UV chromophore.Use Ninhydrin stain and heat vigorously.[4]
LC-MS: Peak at solvent front (

)
Lack of retention on C18.[1]Switch to HILIC column or use pH 10 buffer on High-pH C18.[1]
LC-MS: Low Sensitivity Low mass cutoff too high.[1]Set MS scan range to start at 50 or 80 m/z.
LC-MS: Double peaks Isomers or rotamers.[1]Azetidines can exhibit rotamers (if amidated) or salt counter-ion separation. Check pH.

References

  • ChemicalBook. (2025).[5] N-Methyl-1-methylazetidin-3-amine Properties and Safety. Retrieved from [1]

  • Agilent Technologies. (2019).[6] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Profiling of Azetidine-Based Scaffolds. PubChem / PMC.[1] Retrieved from [1]

  • Reach Devices. (n.d.). TLC Stains and Visualization Methods. Retrieved from [1]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [1]

Sources

purification of N-Methyl-(1-methylazetidin-3-YL)methanamine derivatives by flash column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of N-Methyl-(1-methylazetidin-3-yl)methanamine and its derivatives represents a classic "perfect storm" in chromatography: the analyte is highly polar, strongly basic, and often lacks a distinct UV chromophore. Standard silica gel chromatography frequently results in irreversible adsorption, severe peak tailing, and low mass recovery due to the interaction between the basic amine nitrogens and the acidic silanols of the stationary phase.[1]

This guide provides a validated, self-consistent protocol for purifying these strained azetidine systems. We move beyond simple solvent recipes to explain the causality of separation failures and provide three distinct workflows: Amine-Functionalized Silica (Recommended) , Mobile Phase Modified Silica , and High-pH Reverse Phase .

Chemical Context & The Separation Challenge

The Substrate Analysis

The core scaffold contains two critical nitrogen centers:

  • Azetidine Nitrogen (

    
    ):  A tertiary amine within a strained 4-membered ring. The ring strain (
    
    
    
    ) increases the basicity and nucleophilicity compared to acyclic analogs.
  • Methanamine Nitrogen (

    
    ):  A secondary amine on the side chain.
    

Physicochemical Profile:

  • pKa: Estimated ~9.5–10.5 (Strongly Basic).

  • LogP: Typically < 0.5 (Highly Polar/Water Soluble).

  • UV Activity: The core scaffold is UV transparent. Detection requires ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detection), or derivatization unless the "derivative" includes an aromatic fluorophore.

The Mechanism of Failure (The Silanol Effect)

On standard silica (


), surface silanol groups (

) act as Brønsted acids (pKa ~5). The basic azetidine nitrogens protonate upon contact, forming ionic bonds with the silica surface. This is not simple retention; it is effectively an ion-exchange process that causes:
  • Band Broadening: Slow mass transfer kinetics.

  • Yield Loss: Compounds remain "stuck" at the baseline.

Method Development Decision Tree

The following flowchart illustrates the logic for selecting the correct stationary phase and detection method based on your specific derivative's properties.

PurificationStrategy Start Start: Azetidine Derivative Solubility Solubility Check: Soluble in DCM/EtOAc? Start->Solubility Path_Normal Normal Phase Strategy Solubility->Path_Normal Yes (Lipophilic) Path_Reverse Reverse Phase Strategy Solubility->Path_Reverse No (Hydrophilic) UV_Check UV Active? (Aromatic groups present?) Detection_UV Detection: UV (254/280 nm) UV_Check->Detection_UV Yes Detection_ELSD Detection: ELSD / CAD or Ninhydrin Stain UV_Check->Detection_ELSD No Choice_StatPhase Select Stationary Phase Path_Normal->Choice_StatPhase C18_HighPH Option C (Polar): C18 Reverse Phase (pH 9.5 Buffer) Path_Reverse->C18_HighPH Amine_Silica Option A (Best): Amine-Functionalized Silica (KP-NH) Choice_StatPhase->Amine_Silica Preferred Bare_Silica Option B (Standard): Bare Silica + Modifier (TEA or NH4OH) Choice_StatPhase->Bare_Silica Alternative Amine_Silica->UV_Check Bare_Silica->UV_Check C18_HighPH->UV_Check

Figure 1: Decision matrix for selecting purification conditions based on analyte solubility and chromophore presence.

Detailed Protocols

Protocol A: Amine-Functionalized Silica (The "Gold Standard")

Why: Amine-bonded silica (e.g., KP-NH, RediSep Amine) replaces surface silanols with functionalized amine groups. This creates a basic surface that repels the basic analyte, preventing ionic interaction and allowing separation based purely on polarity.

  • Stationary Phase: Amine-functionalized Silica (NH2-bonded).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (or Ethanol for very polar derivatives).

  • Modifier: NONE. (Do not use TEA or NH4OH; they can degrade the bonded phase).

Workflow:

  • Equilibration: Flush column with 100% Hexane for 3 CV (Column Volumes).

  • Loading: Dissolve sample in minimum volume of EtOAc. If insoluble, use DCM, but ensure the column is conditioned with 5% EtOAc/Hexane first to prevent precipitation.

  • Gradient:

    • 0–5 min: 0% B (Isocratic hold).

    • 5–15 min: 0% → 50% B.

    • 15–20 min: 50% → 100% B.

  • Result: The azetidine derivative typically elutes as a sharp, symmetrical peak without tailing.

Protocol B: Bare Silica with Modifiers (The "Traditional" Approach)

Why: If amine silica is unavailable, you must chemically block the silanols using a volatile base in the mobile phase.

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).[2]

  • Mobile Phase B: Methanol (MeOH) containing 1% Ammonium Hydroxide (NH4OH) or 1% Triethylamine (TEA) .

    • Note: NH4OH is preferred as it is easier to remove post-purification than TEA.

Workflow:

  • Pre-Conditioning (Critical): Flush the column with 10% Mobile Phase B (DCM + MeOH/NH4OH) for 5 CV. This saturates the silica surface with ammonia, blocking active sites before the sample arrives.

  • Re-Equilibration: Return to 0% or 1% B to start the run.

  • Gradient:

    • 0–100% DCM to 90:10 (DCM:MeOH/NH4OH) is usually sufficient.

    • Caution: Do not exceed 20% MeOH on silica columns; silica can dissolve, contaminating your product.

Protocol C: High-pH Reverse Phase (For Water-Soluble Derivatives)

Why: If the derivative is too polar for normal phase (retention factor


 even in 100% EtOAc), Reverse Phase (C18) is required. However, at neutral pH, the amine is protonated (

) and will elute in the void volume. You must suppress ionization.
  • Stationary Phase: C18 (C18-Aq or similar water-wettable phase).

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH ~9.5) OR 0.1% NH4OH.

  • Mobile Phase B: Acetonitrile (ACN).

Workflow:

  • pH Check: Ensure the aqueous buffer is at least pH 9.5 (2 units below the pKa is risky; pH > pKa is ideal for retention).

  • Gradient: Standard 5% → 95% ACN gradient.

  • Post-Run: Lyophilize fractions immediately to remove the ammonium salts.

Data Summary & Comparison

ParameterStandard Silica (No Modifier)Standard Silica (+ 1% TEA)Amine-Functionalized Silica
Peak Shape Severe Tailing (Asymmetry > 2.[3]0)Improved (Asymmetry ~1.3)Sharp (Asymmetry ~1.[3]1)
Recovery < 60% (Irreversible adsorption)85–90%> 95%
Solvent System DCM / MeOHDCM / MeOH / TEAHexane / EtOAc
Workup Simple evaporationRequires removal of TEASimple evaporation
Green Score Low (Chlorinated solvents)Low (Chlorinated + Amine waste)High (Alkane/Ester)

Troubleshooting Guide

Issue 1: "I can't see my compound."
  • Cause: The azetidine ring has no chromophore.

  • Fix:

    • Ninhydrin Stain: Spot TLC, dip in Ninhydrin, heat. Secondary/Primary amines turn purple/blue.

    • KMnO4 Stain: Universal stain for oxidizable groups.

    • Iodine Chamber: Reversible staining for fraction identification.

    • ELSD: Use Evaporative Light Scattering Detection on your flash system.

Issue 2: "The product degrades on the column."
  • Cause: Azetidines are strained rings. Acidic silica (pH ~5) can catalyze ring-opening hydrolysis, especially if the separation takes hours.

  • Fix: Switch to Protocol A (Amine Silica) immediately. The basic surface stabilizes the amine.

Issue 3: "Co-elution with impurities."
  • Cause: In DCM/MeOH gradients, selectivity is often poor for polar amines.

  • Fix: Use Protocol A . The Hexane/EtOAc system offers vastly different selectivity (hydrophobic interaction) compared to the polar-driven separation of DCM/MeOH.

References

  • Teledyne ISCO. (2012).[4] Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN82. Link

  • Biotage. (2023).[1][5] Organic Amine Flash Purification Using A Novel Stationary Phase. Application Note. Link

  • Teledyne ISCO. (2012).[4] Purification of basic heterocycles using RediSep amine functionalized column. Application Note AN31. Link

  • Organic Chemistry Data. (2022). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine.Link

Sources

Troubleshooting & Optimization

challenges in synthesizing N-Methyl-(1-methylazetidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-SYN-0042 Subject: Synthesis & Purification of N-Methyl-(1-methylazetidin-3-yl)methanamine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

You have engaged the Technical Support Center regarding the synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine . This molecule presents a "perfect storm" of synthetic challenges: a strained four-membered ring, high polarity (logP < 0), and the requirement for selective mono-methylation on two distinct nitrogen atoms.

This guide moves beyond standard textbook procedures to address the specific failure modes of azetidine chemistry: ring-opening polymerization , over-alkylation , and aqueous retention during workup.

Target Molecule Profile
PropertySpecificationCritical Implication
Ring Strain ~25 kcal/molSusceptible to acid-catalyzed ring opening at high T.
Basicity High (Diamine)Traps in aqueous phase; poisons silica gel.
Volatility Moderate (Free base)Risk of loss during high-vacuum concentration.
Chromophore None/Weak"Invisible" on UV-TLC; requires staining (KMnO4/Ninhydrin).

Synthetic Pathway: The "Amide-First" Protocol

Why this route? Direct alkylation of the diamine (1-methyl-3-(aminomethyl)azetidine) almost invariably leads to over-methylation (quaternization) or inseparable mixtures. The Amide Reduction Strategy effectively "locks" the stoichiometry of the side chain before the final reduction, guaranteeing a secondary amine.

Workflow Visualization

G Start Start: 1-Boc-azetidine-3-carboxylic acid Step1 Step 1: Amide Coupling (MeNH2, HATU/EDC) Target: Side chain stoichiometry Start->Step1 Forms -CONHMe Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) Avoid: Aqueous strong acids Step1->Step2 Cleaves Boc Step3 Step 3: Reductive Methylation (Ring N) (HCHO, NaBH(OAc)3) Result: 1-Methyl ring Step2->Step3 Methylates Ring N Step4 Step 4: Amide Reduction (LiAlH4 or BH3-THF) CRITICAL: Temperature Control Step3->Step4 Converts C=O to CH2 Final Target: N-Methyl-(1-methylazetidin-3-yl)methanamine Step4->Final Final Workup

Caption: Figure 1. The "Amide-First" strategy prevents over-alkylation by establishing the N-methyl bond via amide coupling prior to reduction.

Detailed Protocols & Troubleshooting

Phase 1: The Amide Coupling (Side Chain Setup)

Objective: Convert 1-Boc-azetidine-3-carboxylic acid to the N-methyl amide.

  • Reagents: Methylamine (2M in THF), HATU, DIPEA, DMF.

  • Troubleshooting:

    • Issue: Low yield/incomplete conversion.[1]

    • Root Cause:[2][3][4][5][6] Carboxylic acid activation failure.

    • Fix: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding methylamine. Ensure anhydrous conditions; water hydrolyzes the active ester.

Phase 2: Ring Nitrogen Manipulation (Deprotection & Methylation)

Objective: Remove Boc and install the methyl group on the ring nitrogen.

  • Protocol:

    • Deprotection: Treat with 4M HCl in Dioxane (0°C to RT). Avoid aqueous HCl to minimize ring hydrolysis risk.

    • Evaporation: Remove solvent/excess HCl under vacuum. Do not heat above 40°C.

    • Methylation: Reductive amination using Formaldehyde (37% aq) and Sodium Triacetoxyborohydride (STAB) in DCE/AcOH.

  • FAQ: Why STAB and not NaBH4?

    • STAB is milder and does not reduce the amide bond present on the side chain. It selectively methylates the amine.

Phase 3: The Critical Reduction (Amide to Amine)

Objective: Reduce the -CONHMe group to -CH2NHMe without opening the ring.

  • Reagents: LiAlH4 (LAH) in THF (reflux) or BH3-THF.

  • Risk Assessment:

    • Azetidines are thermally stable up to ~100°C, but Lewis acids (like AlCl3 species generated in situ) can catalyze ring opening.

  • Protocol Adjustment:

    • Use excess LAH (3-4 equiv) .

    • Fieser Workup is mandatory. Do NOT use acidic workups.

      • Fieser Method:[7] For

        
         grams of LAH, add 
        
        
        
        mL H2O, then
        
        
        mL 15% NaOH, then
        
        
        mL H2O. Filter the white granular precipitate.

Isolation & Purification (The "Water Trap")

This is the most common point of failure. The product is a highly polar diamine that prefers water over organic solvents.

Data: Solvent Extraction Efficiency
Solvent SystemExtraction Efficiency (pH 12)Notes
Dichloromethane (DCM) < 10%Poor recovery; product is too polar.
Ethyl Acetate < 5%Ineffective.
DCM / Isopropanol (3:1) 85-95% Recommended. Breaks water solubility.
Chloroform 40-50%Moderate, but toxic.
Troubleshooting Guide: "Where is my product?"

Q: I ran the reaction, did the workup, and my flask is empty. A: Your product is likely in the aqueous layer or the aluminum salts filter cake.

  • Fix 1 (Aqueous Layer): Saturate the aqueous phase with NaCl (salting out) and extract exhaustively (5x) with DCM:Isopropanol (3:1) .

  • Fix 2 (Filter Cake): If you used LAH, the aluminum salts can trap amines. Resuspend the salts in refluxing THF or Methanol for 30 mins, filter, and combine with the main organic layer.

Q: I can't see spots on TLC. A: The molecule has no UV activity.

  • Fix: Use KMnO4 stain (oxidizes the amine/methyls) or Dragendorff’s reagent (specific for tertiary amines/alkaloids). Iodine chambers also work well.

Q: The product is oiling out but not crystallizing. A: This is typical for low MW diamines.

  • Fix: Convert to the dihydrochloride salt . Dissolve the oil in minimal dry Et2O or EtOH and add HCl in dioxane. The salt is stable, non-volatile, and easier to handle.

Stability & Storage (Ring Integrity)

Pathway of Degradation: Acid-Catalyzed Ring Opening

Azetidines function as "latent nucleophiles." In the presence of strong acids and nucleophiles (like Cl- or H2O), the ring relieves strain by opening.

Decomposition Azetidine Protonated Azetidine (Strained) Open Ring Opening (Nucleophilic Attack) Azetidine->Open + Nu- (Cl-, H2O) Polymer Linear Polymer/ Hydrolysis Product Open->Polymer Polymerization

Caption: Figure 2.[8] Mechanism of acid-catalyzed ring opening. Avoid heating salts in nucleophilic solvents.

Best Practice:

  • Store as the dihydrochloride salt at -20°C.

  • Avoid storing the free base in chloroform or DCM for extended periods (slow quaternization with solvent can occur).

References

  • Azetidine Synthesis & Stability

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Reductive Amination Protocols (STAB)

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Journal of Organic Chemistry.[10] Link

  • Purification of Polar Amines: Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referencing extraction techniques for hydrophilic amines).
  • Azetidine Ring Opening Mechanisms

    • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Commercial Precursor Data

    • Sigma-Aldrich. 1-Boc-3-(aminomethyl)azetidine Technical Data Sheet.Link

Disclaimer: This guide is intended for qualified researchers. Azetidine derivatives are potent chemical entities; standard PPE and fume hood usage are mandatory.

Sources

improving yield in N-Methyl-(1-methylazetidin-3-YL)methanamine synthesis

Technical Support Center: -Methyl-(1-methylazetidin-3-yl)methanamine Synthesis

Current Status: Online Ticket ID: AZT-SYN-001 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Molecule Profile[1]

The Challenge: Synthesizing


-Methyl-(1-methylazetidin-3-yl)methanamine
  • Ring Strain: The azetidine ring (~25 kcal/mol strain) is susceptible to opening under strong acid/nucleophile conditions.

  • Polarity: The product is a low-molecular-weight diamine with high water solubility (

    
    ), making traditional aqueous extraction the primary cause of yield loss.
    
  • Selectivity: Preventing over-alkylation of the secondary exocyclic amine.

Target Molecule:

  • Structure: 1-methylazetidine core with a 3-(methylaminomethyl) substituent.

  • Key Properties: Hygroscopic, basic, volatile (as free base).

Strategic Route Selection

Do not rely on alkylation of halides; it leads to uncontrollable poly-alkylation. The two viable industrial routes are Amide Reduction (Recommended) and Reductive Amination .

RouteSelectionStartSelect PrecursorRouteARoute A: Amide Reduction(Recommended for Yield)Start->RouteAHigh StabilityRouteBRoute B: Reductive Amination(Recommended for Speed)Start->RouteBIf Aldehyde AvailableStepA11-Methylazetidine-3-carboxylic acid+ MethylamineRouteA->StepA1StepB11-Methylazetidine-3-carbaldehyde(Unstable Intermediate)RouteB->StepB1StepA2Amide Reduction (LiAlH4)StepA1->StepA2StepA3Target MoleculeStepA2->StepA3StepB2Reductive Amination(MeNH2 + STAB)StepB1->StepB2StepB2->StepA3

Caption: Decision matrix favoring Amide Reduction (Route A) due to the instability of azetidine-3-carbaldehydes.

High-Yield Protocol: The Amide Reduction Route

This protocol minimizes ring opening and maximizes recovery of the water-soluble product.

Phase 1: Amide Formation

Reagents: 1-methylazetidine-3-carboxylic acid, CDI (1.1 eq), Methylamine (2M in THF). Why: CDI avoids the acidic byproducts of acyl chlorides, protecting the ring.

  • Dissolve acid in anhydrous THF (0.5 M).

  • Add CDI portion-wise at 0°C. Stir 1h at RT (CO2 evolution).

  • Add Methylamine solution. Stir 4h.

  • Workup: Evaporate THF. Partition between DCM and minimal water. The amide is less polar than the final amine and extracts well.

Phase 2: Reduction (The Critical Step)

Reagents: LiAlH4 (2.5 eq), Anhydrous THF.

  • Cool LiAlH4/THF suspension to 0°C.

  • Add Amide (dissolved in THF) dropwise.

  • Reflux for 4-6 hours.

  • Quench: Crucial deviation from standard protocol. Do NOT use aqueous Fieser workup (Water/NaOH/Water). The aluminum salts will trap your polar diamine like a sponge.

Optimized "Dry" Quench:

  • Cool to 0°C.[1]

  • Add solid Sodium Sulfate Decahydrate (Glauber’s Salt) portion-wise until hydrogen evolution ceases.

  • Stir vigorously for 30 mins. The water in the crystal lattice quenches the aluminate without creating a bulk aqueous phase.

  • Filter the dry solids.[2]

  • Wash the filter cake with 10% MeOH in DCM (3x). This displaces the polar amine adsorbed to the salts.

Troubleshooting & Optimization (FAQs)

Issue 1: "I lost all my product during aqueous extraction."

Diagnosis: The product is a highly polar diamine. It prefers water over DCM/EtOAc. Solution:

  • Avoid Liquid-Liquid Extraction: Use the "Dry Quench" described above.

  • Rescue Mission: If you already have it in water, do NOT use EtOAc. Use n-Butanol or a mixture of DCM:Isopropanol (3:1) . These solvent systems are polar enough to pull the diamine from the aqueous phase.

  • The "Nuclear" Option: Use a Strong Cation Exchange (SCX) resin column.

    • Load aqueous mixture onto SCX cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH3 in MeOH.

Issue 2: "The NMR shows ring-opened impurities."

Diagnosis: Azetidine ring opening.[3] Cause: This usually happens during the workup if the pH drops below 3, or if strong nucleophiles are present during the quench. Fix:

  • Maintain pH > 8 during workup.

  • If forming a salt, use HCl in Dioxane or Oxalic Acid in anhydrous conditions. Do not use aqueous acids.

  • Mechanistic Insight: Protonation of the ring nitrogen activates the C2/C4 carbons for nucleophilic attack (S_N2), relieving ring strain.

Issue 3: "I see tertiary amine byproducts (dimethylated)."

Diagnosis: Over-alkylation.[4] Cause: If using reductive amination, the intermediate secondary amine reacts faster than the primary amine precursor. Fix:

  • Switch to the Amide Reduction Route (Phase 1/2 above). It guarantees a mono-methyl secondary amine because the amide nitrogen cannot be alkylated further during reduction.

Isolation & Purification Workflow

The physical form of the product dictates stability. The free base is volatile and prone to oxidation; the salt is stable.

WorkupFlowCrudeCrude Reaction Mixture(Post-Quench)FiltrationFilter Solids(Wash w/ DCM:MeOH)Crude->FiltrationEvapEvaporate SolventFiltration->EvapDecisionPurity Check (NMR)Evap->DecisionDistillationKugelrohr Distillation(High Vac, Low Temp)Decision->DistillationHigh PuritySaltFormSalt Formation(HCl/Dioxane or Oxalate)Decision->SaltFormContains Non-Basic ImpuritiesDistillation->SaltFormFinalStable Solid ProductSaltForm->Final

Caption: Workflow for isolating the diamine. Salt formation is the most robust method for long-term storage.

Data Summary: Isolation Efficiency

MethodYield RecoveryPurity RiskNotes
Aqueous Extraction (DCM) < 30%LowProduct stays in water.
Aqueous Extraction (n-BuOH) 60-70%HighHigh boiling point solvent difficult to remove.
Glauber's Salt Quench 85-95% MediumRequires thorough washing of filter cake.
SCX Resin Capture > 90%Very LowExcellent for removing non-basic byproducts.

References

  • Azetidine Ring Stability & Reactivity

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Workup of Polar Amines

    • BenchChem Technical Support.[5] (2025).[5][6] Workup Procedures for Reactions Involving Basic Amines.Link

  • Synthesis of 3-Substituted Azetidines

    • Siren, K., et al. (2021).[6] Recent Advances in the Synthesis and Reactivity of Azetidines.[3][7][8] RSC Advances. Link

  • Amide Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LiAlH4 reduction mechanisms).
  • Product Characterization Data

    • ChemScene Data Sheet. (2024). 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride.[9][10]Link

Technical Support Center: Optimizing Reactivity of N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Center guide designed for researchers encountering reactivity issues with N-Methyl-(1-methylazetidin-3-yl)methanamine .

Product Focus: N-Methyl-(1-methylazetidin-3-yl)methanamine (and its dihydrochloride salt) Application: Amide Coupling, Sulfonylation, Reductive Amination Document ID: TSC-AZET-003[1]

The Core Challenge: Why This Reaction Fails

Users frequently report low yields (<20%) or no conversion when attempting to derivatize this building block. The failure is rarely due to the intrinsic nucleophilicity of the secondary amine but rather a misunderstanding of the molecule's acid-base chemistry and salt stoichiometry .

The "Hidden Proton" Trap

Most commercial sources supply this molecule as the dihydrochloride salt (2HCl) to ensure stability.

  • The Trap: Standard protocols often assume a 1:1 ratio of base to amine salt.[2] However, this molecule has two basic nitrogen centers.[2]

  • The Consequence: If you add only 1 or 2 equivalents of base (e.g., DIPEA/TEA), the tertiary ring nitrogen (

    
    ) acts as a "proton sponge." The target secondary amine (
    
    
    
    ) remains protonated (ammonium form) and non-nucleophilic.[2]
Molecular Diagnostics

ProtonationState cluster_0 Inactive States (Non-Nucleophilic) cluster_1 Active State (Nucleophilic) Salt Dihydrochloride Salt (2HCl) Mono Mono-Protonated (Ring N+ or Side Chain N+) Salt->Mono + 1 eq. Base FreeBase Free Base (Both N deprotonated) Mono->FreeBase + 2nd eq. Base (CRITICAL STEP) note Target secondary amine remains protonated until ring N is satisfied. Mono->note Product Product FreeBase->Product + Electrophile

Figure 1: Protonation equilibrium. Reactivity is only possible when the system is basic enough to deprotonate both centers.

Troubleshooting Guide (Step-by-Step)

Phase 1: Solvent & Base Selection

The dihydrochloride salt is highly polar and insoluble in non-polar solvents (DCM, Toluene), leading to heterogeneous mixtures where the base cannot effectively neutralize the salt.

ParameterRecommendationScientific Rationale
Solvent DMF, DMAc, or NMP The salt form requires polar aprotic solvents for dissolution.[1] Avoid DCM unless using the free base oil.[2]
Base DIPEA (Hünig's Base) Non-nucleophilic.[2] Use ≥ 3.5 - 4.0 equivalents relative to the amine salt.[2] You need 2 eq to neutralize the HCl, and 1.5-2.0 eq to drive the reaction.
Alternative DBU If DIPEA fails, DBU (stronger base) can ensure full deprotonation, but watch for side reactions with active esters.[2]
Phase 2: Coupling Reagent Strategy

The secondary amine is sterically modified by the N-methyl group and the bulk of the azetidine ring. Standard EDC/HOBt often fails.[2]

ReagentStatusNotes
HATU Recommended Gold standard for hindered secondary amines.[1][2] Fast kinetics overcome the steric barrier.[2]
T3P Viable Good for scale-up; lower epimerization risk.[1][2] Use in EtOAc/DMF mixtures.[2]
Acid Chlorides High Risk High reactivity can lead to bis-acylation or reaction with the ring nitrogen (quaternization) if not carefully controlled.[2]

Optimized Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for valuable carboxylic acids or library synthesis.[1]

  • Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition 1: Add DIPEA (1.0 eq) to the acid mixture. Stir for 2-5 mins. Color change to yellow/orange indicates active ester formation.

  • Amine Preparation: In a separate vial, dissolve N-Methyl-(1-methylazetidin-3-yl)methanamine 2HCl (1.1 eq) in minimal DMF. Add DIPEA (3.0 eq) . Vortex until clear.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (not acid, see FAQ) and brine.[2]

Protocol B: Sulfonylation (Sulfonamide Formation)

Sulfonyl chlorides are less forgiving than HATU esters.

  • Dissolution: Dissolve Amine 2HCl (1.0 eq) in DCM/DMF (4:1 ratio).

  • Neutralization: Add TEA or DIPEA (4.0 eq) . Ensure the solution is homogeneous.

  • Cooling: Cool to 0°C.

  • Addition: Add Sulfonyl Chloride (1.1 eq) dropwise.

  • Catalysis: Add DMAP (0.1 eq) if the reaction stalls after 1 hour.

Stability & Side Reactions (The "Watch List")

Ring Opening Risks

Azetidines are strained rings (~25 kcal/mol).[2] While 1-methylazetidines are relatively stable, they can open under specific conditions.[1][2]

  • Avoid Strong Lewis Acids:

    
     or 
    
    
    
    can coordinate to the ring nitrogen and trigger nucleophilic ring opening [1].[2]
  • Avoid Strong Acids + Heat: Heating in 6M HCl can hydrolyze the ring.[2]

  • Quaternization: Reaction with alkyl halides (e.g., methyl iodide) will quaternize the ring nitrogen, potentially leading to Hofmann elimination/ring opening upon workup.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield / No Reaction CheckSalt Are you using the 2HCl salt? Start->CheckSalt CheckBase Is Base > 3.0 equivalents? CheckSalt->CheckBase Yes CheckSolvent Is the reaction homogeneous? CheckSalt->CheckSolvent No (Free Base) CheckBase->CheckSolvent Yes ActionBase Increase Base to 4.0 eq. Switch to DIPEA. CheckBase->ActionBase No ActionSolvent Switch to DMF or NMP. Ensure salt dissolves. CheckSolvent->ActionSolvent No (Precipitate visible) ActionReagent Switch to HATU or Acid Chloride method. CheckSolvent->ActionReagent Yes

Figure 2: Diagnostic workflow for resolving reactivity issues.

Frequently Asked Questions (FAQs)

Q: Can I use acidic aqueous workup (1M HCl) to remove excess amine? A: Proceed with caution. While the product amide is likely stable, the azetidine ring is basic. Washing with strong acid will protonate the ring nitrogen, extracting your product into the aqueous layer.

  • Fix: Use a buffer at pH 5-6 (citrate) or stick to saturated

    
     / 
    
    
    
    washes.[2] If you must use acid, re-basify the aqueous layer and extract with DCM/IPA (3:1) to recover the product.[2]

Q: The reaction turns black when using Acid Chlorides. A: This indicates decomposition or polymerization, likely due to the high local concentration of HCl generated.

  • Fix: Ensure you are adding the acid chloride slowly to the amine/base mixture at 0°C. Never add the amine to the acid chloride without base present.

Q: How do I purify the product? It streaks on silica. A: The product contains a basic tertiary amine (the azetidine ring). It will interact strongly with silanols.[2]

  • Fix: Add 1-5% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent.[2] Alternatively, use C18 Reverse Phase  chromatography with a basic modifier (
    
    
    
    or high pH buffer).[2]

References

  • Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International.[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.[2]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents.[2] Chemical Society Reviews.[2]

  • PubChem. (n.d.).[2] Compound Summary for CID 129647466: N-Methyl-1-(1-methylazetidin-3-yl)methanamine.[1][2] National Library of Medicine.[2]

Sources

Technical Support Center: Synthesis & Optimization of N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TICKET-AZT-003 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Query: "How do I optimize reaction conditions for N-Methyl-(1-methylazetidin-3-yl)methanamine to maximize yield and minimize ring-opening?"

Technical Assessment: The target molecule, N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 1803609-11-1 analog), presents a classic "small ring" challenge. The azetidine ring possesses approximately 25.4 kcal/mol of ring strain [1].[1] While kinetically stable, it is susceptible to nucleophilic ring-opening under acidic conditions or high thermal stress.

The most robust synthetic pathway is the Reductive Amination of 1-methylazetidin-3-carbaldehyde with methylamine. This guide prioritizes this route due to its scalability and selectivity compared to direct alkylation.

Critical Synthesis Pathway (The "Gold Standard")

The Protocol: Reductive Amination

Objective: Synthesize the target via reductive amination while preserving the strained azetidine ring.

Reagents:

  • Substrate: 1-Methylazetidin-3-carbaldehyde (freshly prepared or commercial).

  • Amine Source: Methylamine (2.0 M in THF or MeOH).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for chemoselectivity.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:
  • Imine Formation (The Critical Step):

    • Charge a reaction vessel with 1-Methylazetidin-3-carbaldehyde (1.0 equiv) in anhydrous DCM (

      
       concentration).
      
    • Cool to

      
      .
      
    • Add Methylamine (1.2 – 1.5 equiv).

    • Crucial Additive: Add Glacial Acetic Acid (1.0 equiv).

    • Why? Imine formation is acid-catalyzed. However, excess strong acid opens the azetidine ring. Acetic acid buffers the pH to ~5–6, optimal for imine formation without compromising the ring [2].

    • Stir at room temperature for 1–2 hours. Monitor by TLC or LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

    • Why STAB? Unlike NaBH4, STAB is less basic and reduces the iminium ion much faster than the aldehyde, preventing the formation of the alcohol side-product (1-methylazetidin-3-yl)methanol [3].

    • Stir overnight at room temperature under nitrogen.

  • Quench & Workup (The "Trap"):

    • Quench with saturated aqueous NaHCO

      
       (pH should be ~8–9).
      
    • Warning: Do not use strong base (NaOH) immediately if the mixture is hot; azetidines can polymerize.

    • Extract with DCM (

      
      ).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate in vacuo at
      
      
      (Product is volatile).
  • Purification:

    • The free base is an oil and prone to oxidation.

    • Recommended: Convert immediately to the dihydrochloride salt by adding 2.0 equiv of 4M HCl in Dioxane. Filter the precipitate.[2][3]

Visualization: Reaction Workflow

G Start Start: 1-Methylazetidin-3-carbaldehyde Step1 Step 1: Imine Formation (MeNH2, AcOH, DCM, 0°C) Start->Step1 Check1 Checkpoint: Aldehyde Consumed? Step1->Check1 Check1->Step1 No (Add more time/AcOH) Step2 Step 2: Reduction (STAB, RT, 12h) Check1->Step2 Yes Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 End Target: Dihydrochloride Salt Step3->End

Caption: Optimized Reductive Amination Workflow for Azetidine Derivatives.

Troubleshooting Guide (Ticket Resolution)

User Issue: "I am seeing a major impurity at M+18 in LCMS and low yield."

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Impurity M+18 (Alcohol) Direct reduction of aldehyde before imine formation.[4]Ensure imine formation is complete (1-2h) before adding STAB. Switch reducing agent to STAB if using NaBH4.
Impurity M+14 (Quat) Over-methylation (Quaternization).Reduce Methylamine equivalents.[5] Ensure temperature is strictly

during addition.
Ring Opening (Linear) Acid concentration too high or temp too high.STOP. Do not use HCl/MeOH for imine formation. Use Acetic Acid.[6] Keep rotavap bath

.
Low Recovery Product volatility or water solubility.The free base is highly water-soluble. Do not wash with excessive water. Salt formation is required for isolation.
Decision Tree: Impurity Profiling

Troubleshooting Problem Issue: Low Yield / Impurity Analysis Analyze LCMS / NMR Problem->Analysis Result1 M+18 Peak (Alcohol) Analysis->Result1 Result2 Linear Chain (Ring Open) Analysis->Result2 Result3 M+14 Peak (Methylation) Analysis->Result3 Solution1 Fix: Pre-stir amine + SM for 2h. Switch to STAB. Result1->Solution1 Solution2 Fix: Reduce Acid Load. Maintain pH 5-6. Result2->Solution2 Solution3 Fix: Lower Temp (0°C). Check stoichiometry. Result3->Solution3

Caption: Troubleshooting logic for common side-reactions in azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use NaBH4 instead of STAB? A: Technically yes, but not recommended. NaBH4 reduces aldehydes and imines at similar rates. If you must use NaBH4, you must form the imine completely (often requiring a dehydrating agent like MgSO4 or Ti(OiPr)4) before adding the reducing agent [4].

Q2: My product disappears on the rotavap. Where did it go? A: The free base N-methyl-(1-methylazetidin-3-yl)methanamine is a low-molecular-weight amine and is likely volatile. Never evaporate to dryness as a free base. Always convert to the HCl or Oxalate salt before final drying.

Q3: Is the azetidine ring stable to the HCl salt formation? A: Yes, azetidines are stable to HCl in anhydrous organic solvents (like dioxane or ether) at room temperature. However, aqueous acid with heat will hydrolyze the ring [5].

Q4: Can I start from the ketone (1-methylazetidin-3-one)? A: Yes, but the product would be the isomer 1-methylazetidin-3-amine (N-methylated). The target molecule has an extra methylene bridge (methanamine). Ensure you are starting with the aldehyde (carbaldehyde) to get the correct structure.

References

  • Padwa, A. (2012).[7] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[7] Link

  • Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[8] Link

  • Mattson, R. J., et al. (1990).[8] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554.[8] Link

  • Borch, R. F., et al. (1971).[8] Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.[8] Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

Sources

Technical Support Center: Synthesis & Stability of N-Methyl-(1-methylazetidin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Azetidine Paradox

The synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine derivatives presents a unique "Azetidine Paradox": the four-membered ring is kinetically stable enough to be a drug scaffold but thermodynamically strained enough to catastrophically fail under standard synthetic conditions.

The core challenge lies in the Azetidinium Ion . When the ring nitrogen is protonated or alkylated, the ring strain energy (~26 kcal/mol) lowers the activation energy for nucleophilic attack at the


-carbons, leading to rapid ring opening. This guide addresses the three primary failure modes: Acid-Catalyzed Ring Opening , Reductive Amination Dimerization , and Over-Alkylation .

Critical Failure Mode: Acid-Catalyzed Ring Opening

Symptom:

  • Loss of product mass after acidic workup.

  • NMR shows complex aliphatic multiplets instead of distinct ring signals.

  • Appearance of linear amine impurities (e.g., N-methyl-1,3-diaminopropanes).

Mechanism: The azetidine nitrogen (pKa


 10-11) is basic. In the presence of strong acids (HCl, TFA) or even weak acids at elevated temperatures, it protonates to form a quaternary azetidinium species. This species is a potent electrophile. A nucleophile (

), such as a chloride ion, acetate, or even solvent (water/alcohol), attacks the ring carbon, relieving strain and snapping the ring open.
Pathway Visualization (Azetidinium Collapse)

RingOpening Start 1-Methylazetidine (Intact Ring) Inter Azetidinium Ion (Activated Electrophile) Start->Inter Protonation Acid H+ / Lewis Acid Acid->Inter End Linear Amine (Ring Opened Product) Inter->End Nu- Attack at C2/C4 Nuc Nucleophile (Cl-, R-OH, H2O) Nuc->End  Strain Release (~26 kcal/mol)

Figure 1: The mechanism of acid-catalyzed azetidine ring opening. The protonated intermediate is highly susceptible to nucleophilic attack.

Troubleshooting Protocol: Ring Stability
ParameterRecommendationScientific Rationale
pH Control Maintain pH > 8 during workup.Prevents formation of the electrophilic azetidinium species.
Acid Choice Avoid HCl or HBr. Use H2SO4 or TFA only if strictly necessary and at 0°C.Halide ions (Cl-, Br-) are decent nucleophiles that promote ring opening. Non-nucleophilic counterions (sulfate, triflate) are safer.
Quench Quench reactions into basic buffer (NaHCO3 or NaOH) at low temp.Neutralizes acid immediately before the exotherm can drive the ring-opening kinetics.
Scavengers Avoid alcoholic solvents with Lewis Acids.Alcohols can act as nucleophiles, turning your product into an ether-amine derivative.

Synthesis Module: Reductive Amination Challenges

Context: Synthesizing the N-methyl derivative often involves reacting 1-methylazetidin-3-amine with formaldehyde (or a surrogate) and a reducing agent.

Symptom:

  • Dimerization: Two azetidine units linked by a methylene bridge.

  • Over-methylation: Formation of the quaternary ammonium salt.

  • Incomplete Conversion: Presence of starting amine despite excess reagents.

Diagnostic Decision Tree

ReductiveAmination Start Issue: Low Yield in Reductive Amination Check1 Is the byproduct M+14 (Methyl)? Start->Check1 Check2 Is the byproduct M+Start+12 (Dimer)? Start->Check2 Sol1 Cause: Over-alkylation Fix: Switch to Boc-protected amine or strict 0.9 eq Formaldehyde Check1->Sol1 Yes Sol3 Cause: Acidic reducing agent Fix: Avoid NaCNBH3/AcOH; Use NaBH(OAc)3 or STAB Check1->Sol3 No (Ring Opened?) Sol2 Cause: Imine Instability Fix: Pre-form imine with Ti(OiPr)4 before adding reductant Check2->Sol2 Yes

Figure 2: Troubleshooting logic for reductive amination side reactions.

Protocol: Optimized Monomethylation

To avoid over-alkylation (quaternization) and ring opening:

  • Reagents: Use Paraformaldehyde (solid) instead of formalin to control stoichiometry precisely.

  • Solvent: Methanol or Dichloromethane (DCM).

  • Dehydrating Agent: Add MgSO4 or Ti(OiPr)4 (Titanium Isopropoxide).

    • Why? Driving imine formation to completion before reduction prevents the reducing agent from attacking the aldehyde directly (which produces methanol) or the starting amine reacting with the intermediate imine (dimerization).

  • Reductant: Sodium Triacetoxyborohydride (STAB) .

    • Why? STAB is milder than NaCNBH3 and does not require strong acid catalysis, preserving the azetidine ring [1].

Impurity Profiling (FAQ)

Q: I see a peak at M+18 in my LCMS. Is it a hydrate? A: Unlikely. In azetidine synthesis, an M+18 peak usually indicates hydrolytic ring opening .

  • Structure: 1-amino-3-(methylamino)propan-2-ol (or isomer).

  • Cause: Aqueous workup of the azetidinium salt.

  • Fix: Switch to anhydrous workup or keep aqueous phases basic.

Q: Can I use catalytic hydrogenation (Pd/C, H2) to remove a Cbz group from this molecule? A: Proceed with Caution. While benzyl groups are often removed this way, azetidines can undergo hydrogenolysis (ring opening) under high pressure or prolonged exposure to Pd catalysts, especially if the ring is strained or activated [2].

  • Alternative: Use transfer hydrogenation (ammonium formate/Pd) or mild chemical deprotection (e.g., TMSI for Cbz).

Q: My product polymerizes upon standing. A: Azetidines can polymerize via a "living" cationic mechanism if trace alkyl halides (starting material) are present. The product amine attacks the alkyl halide, forming a quaternary salt, which then acts as an initiator for ring-opening polymerization.

  • Fix: Ensure complete removal of alkylating agents (MeI, Benzyl bromide) during purification. Store as a free base or stable salt (e.g., oxalate), not as a halide salt.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Padwa, A. (2011). "Strain-Release Processes in the Synthesis of Nitrogen Heterocycles." Chemical Society Reviews. (General context on azetidine strain release).
  • Lator, A., et al. (2019).[1] "Iron-Catalyzed Reductive Alkylation of Amines." The Journal of Organic Chemistry, 84(11), 6813-6829. Link

Sources

Technical Support Center: N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers working with N-Methyl-(1-methylazetidin-3-yl)methanamine often encounter a "perfect storm" of purification challenges: high polarity, significant volatility in the free base form, and the inherent instability of the strained azetidine ring.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this molecule. Our goal is to prevent the common pitfalls of product loss during evaporation and degradation during silica chromatography.

Module 1: Chromatography Troubleshooting

Q: Why does my compound streak/tail on silica gel, and how do I fix it?

The Root Cause: This molecule contains two basic nitrogen centers. The secondary and tertiary amines interact strongly with the acidic silanol groups (


) on standard silica gel. This acts like an unintended ion-exchange column, causing peak broadening (tailing) and irreversible adsorption.

The Solution Protocol: You must suppress this interaction by modifying the stationary phase environment.

Method A: Mobile Phase Modifiers (Standard)

For flash chromatography on standard silica:

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Note:

      
       is superior for very polar amines but requires the MeOH percentage to be at least 5-10% to remain miscible in DCM.
      
  • Column Pre-treatment: Flush the column with the eluent containing the modifier for 2 Column Volumes (CV) before loading your sample. This neutralizes active silanol sites.

Method B: The "Basic" Alumina Alternative (Recommended)

If streaking persists, switch stationary phases entirely.

  • Stationary Phase: Basic Alumina (Activity Grade III).

  • Benefit: Alumina is less acidic than silica, significantly reducing the amine-surface interaction without aggressive modifiers.

Method C: Reverse Phase (C18)

For high-purity requirements (>98%):

  • Column: C18 functionalized silica.[2]

  • Buffer: Water (0.1% TFA) / Acetonitrile.[2]

  • Warning: TFA forms a salt in situ. If you need the free base, you must perform a free-basing extraction post-purification, which re-introduces volatility risks (see Module 2).

Visual Guide: Purification Decision Matrix

PurificationLogic Start Start: Crude Mixture CheckPolarity Is the impurity profile highly polar? Start->CheckPolarity Silica Standard Silica Gel (DCM/MeOH) CheckPolarity->Silica No C18 Reverse Phase (C18) 0.1% TFA or Bicarb Buffer CheckPolarity->C18 Yes Tailing Is Tailing Observed? Silica->Tailing Modifier Add 1% NH4OH or Et3N to Mobile Phase Tailing->Modifier Yes Alumina Switch to Basic Alumina (Grade III) Tailing->Alumina Severe Interaction Modifier->Tailing Still Tailing? End Pure Fraction Modifier->End Yields Free Base Alumina->End Yields Free Base C18->End Yields Salt

Figure 1: Decision matrix for selecting the optimal stationary phase based on tailing severity and polarity.

Module 2: Isolation & Volatility

Q: I see the product on TLC, but it vanishes after rotary evaporation. Where did it go?

The Root Cause: Low molecular weight amines (MW ~114 g/mol ) are often volatile. While the boiling point at atmospheric pressure might be >120°C, the vapor pressure of the free base is significant enough that it co-evaporates with solvents under high vacuum.

The Solution Protocol: Salt Formation Do not concentrate the free base to dryness. Trap the molecule as a non-volatile salt.

Protocol: HCl Salt Formation
  • Collection: Pool your chromatography fractions.

  • Acidification: Add 2-3 equivalents of HCl in Dioxane (4M) or HCl in Methanol (1.25M) directly to the pooled fractions.

  • Verification: Check pH (should be < 3).

  • Evaporation: Now it is safe to rotary evaporate. The hydrochloride salt is non-volatile.

  • Trituration: If the residue is a gum/oil, triturate with diethyl ether or pentane to induce precipitation of the solid salt.

Data: Volatility Risk Assessment

FormApprox. Vapor PressureRisk LevelHandling Recommendation
Free Base High (under vacuum)CRITICAL Do not apply high vacuum (>10 mbar) while warm.
HCl Salt NegligibleSafeStandard drying.
TFA Salt LowLowGood for peptide coupling; hygroscopic.

Module 3: Extraction Difficulties

Q: My product stays in the aqueous layer during workup. How do I extract it?

The Root Cause: The molecule is small and highly hydrophilic (LogP ≈ -0.3). Standard ethyl acetate/water extractions will result in poor recovery because the partition coefficient (


) favors the water phase.

The Solution Protocol: "Salting Out" & Solvent Selection

  • Saturate the Aqueous Phase: Add solid NaCl until the aqueous layer is saturated. This increases the ionic strength, forcing the organic amine out (the "Salting Out" effect).

  • pH Adjustment: Ensure pH is > 12 using saturated

    
     or NaOH (careful with NaOH, see Stability section).
    
  • Solvent Choice: Do not use Ethyl Acetate. Use:

    • DCM (Dichloromethane) : Good, but sometimes insufficient for very polar amines.

    • Chloroform / Isopropanol (3:1) : The "magic mix" for polar amines.

    • n-Butanol : Highly effective but high boiling point (hard to remove).

Experimental Workflow: High-Recovery Extraction

ExtractionWorkflow Aqueous Aqueous Layer (Contains Product) Basify Adjust pH > 12 (Sat. K2CO3) Aqueous->Basify SaltOut Add solid NaCl (Saturation) Basify->SaltOut Extract Extract 3x with CHCl3:IPA (3:1) SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry

Figure 2: Optimized extraction workflow for hydrophilic amines to maximize recovery.

Module 4: Stability & Storage

Q: Is the azetidine ring stable?

The Root Cause: Azetidines possess significant ring strain (~25 kcal/mol).[3] While more stable than aziridines, they are susceptible to ring-opening reactions, particularly:

  • Acid-catalyzed hydrolysis: Strong acids can protonate the ring nitrogen, making the adjacent carbons electrophilic and prone to nucleophilic attack (by water or chloride).

  • Nucleophilic attack: Strong nucleophiles can open the ring even in basic conditions.

The Solution Protocol:

  • Avoid Strong Nucleophiles: When basifying, prefer Potassium Carbonate (

    
    ) over strong hydroxide bases if heating is required.
    
  • Acid Exposure: While HCl salt formation is recommended for isolation (Module 2), avoid prolonged heating of the salt in aqueous solution.

  • Storage: Store the purified salt at -20°C under Argon. Free bases should be used immediately.

References

  • PubChem. (2025).[4][5][6] Compound Summary: [3-(aminomethyl)azetidin-3-yl]methanamine.[4] National Library of Medicine. Link

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and stability).
  • Sorbent Technologies. (2025). Flash Chromatography Basics: Purification of Polar Amines.Link

  • ChemicalBook. (2025). N-Methyl-1-methylazetidin-3-amine Properties.Link

Sources

Technical Support Center: N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with N-Methyl-(1-methylazetidin-3-yl)methanamine . It synthesizes physicochemical data with practical handling protocols to mitigate the specific instability risks associated with strained azetidine rings and reactive amines.

Status: Operational | Topic: Stability, Storage, & Handling Protocols

Executive Technical Summary

This compound is a high-energy heterocyclic building block . Its utility in medicinal chemistry stems from the azetidine ring's ability to rigidly position substituents, but this same feature introduces significant thermodynamic instability.

  • Core Vulnerability: The azetidine ring possesses ~25.4 kcal/mol of ring strain.[1] Combined with a secondary amine (nucleophile) and a tertiary amine (base), the free base form is prone to intermolecular polymerization and oxidative degradation .

  • Preferred Form: Dihydrochloride salt (2HCl) is the industry standard for storage, significantly suppressing nucleophilic attacks and oxidation.

Physicochemical Profile

Property Data Notes
CAS (2HCl Salt) 864247-45-0 Most common commercial form.[2]
CAS (Free Base) 1359656-98-6 Volatile, hygroscopic liquid.
Molecular Weight 114.19 (Free Base) / 187.11 (2HCl)
pKa (Predicted) ~10.0 (2° Amine), ~8.5 (Ring N) Highly basic; avidly absorbs atmospheric CO₂.

| Hygroscopicity | Extreme (Deliquescent) | 2HCl salt turns to "goo" within minutes in humid air. |

Storage Protocols: The "Chain of Custody"
Protocol A: Long-Term Storage (Solid 2HCl Salt)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen blanket required.[3]

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).

Protocol B: Handling the Free Base (Liquid)
  • Generation: Only generate the free base immediately prior to use.

  • Solvent Storage: If the free base must be stored, keep it as a dilute solution (<0.5 M) in a non-nucleophilic solvent (e.g., DCM, Toluene) at -20°C.

  • Shelf Life: <24 hours neat at room temperature.

Troubleshooting Guide (Q&A)

Q1: My white solid (2HCl salt) has turned into a sticky, yellow gum. Is it usable?

  • Diagnosis: Deliquescence & Oxidation. The salt has absorbed atmospheric water, dissolving itself. The yellow color indicates partial oxidation of the amine to N-oxides or imines.

  • Action:

    • If slightly sticky: Dry under high vacuum (0.1 mmHg) with gentle heating (40°C) for 4 hours.

    • If yellow gum: The purity is compromised.[3] You must re-purify. (See Emergency Recovery below).

    • Prevention:[3] Never open the cold vial directly in the lab air. Allow it to warm to room temperature inside a desiccator to prevent condensation.

Q2: The NMR of the free base shows broad peaks and "extra" multiplets in the alkyl region.

  • Diagnosis: Carbamate Formation. Primary and secondary amines react rapidly with atmospheric CO₂ to form carbamates (

    
    ).
    
  • Action: This is often reversible. Acidifying the sample (re-forming the salt) will decarboxylate the carbamate, releasing CO₂ and restoring the pure amine salt.

Q3: I see a new set of peaks in the NMR corresponding to a ring-opened product.

  • Diagnosis: Nucleophilic Ring Opening. In the free base form, the secondary amine of one molecule can attack the strained azetidine ring of another (intermolecular dimerization/polymerization).

  • Mechanism: The exocyclic amine attacks the ring carbon adjacent to the quaternary nitrogen (if protonated/alkylated) or simply via strain relief.

  • Action: This is irreversible. Discard the sample.

Q4: Can I store the free base in Chloroform (


)? 
  • Diagnosis: Incompatibility.

  • Reason: Secondary amines can react with chloroform (especially if traces of HCl or phosgene are present) or undergo slow alkylation.

  • Action: Use

    
     (Dichloromethane-d2) or DMSO-d6 for NMR analysis.
    
Visualization: Degradation & Handling Logic

The following diagram illustrates the critical decision pathways for handling this compound to prevent degradation.

G Start Compound Receipt (2HCl Salt) Storage Storage: -20°C Argon + Desiccant Start->Storage Open Opening Vial Storage->Open WarmUp Warm to RT in Desiccator? Open->WarmUp Condensation Condensation Forms (Water Absorption) WarmUp->Condensation No (Cold Vial) SafeUse Safe to Weigh/Use WarmUp->SafeUse Yes (Dry) Goo Hydrolysis/Goo Formation Condensation->Goo FreeBaseGen Generate Free Base SafeUse->FreeBaseGen For Reaction NeatStorage Store Neat (Liquid) FreeBaseGen->NeatStorage High Risk DiluteStorage Store Dilute Soln (DCM/Tol) @ -20°C FreeBaseGen->DiluteStorage Recommended Polymer Dimerization/ Ring Opening NeatStorage->Polymer >24 Hours

Figure 1: Decision logic for storage and handling to prevent hydrolysis and polymerization.

Emergency Recovery Protocol (Re-Salting)

If the material has degraded into a yellow oil or sticky solid but is not fully polymerized, use this method to recover the pure HCl salt.

  • Dissolution: Dissolve the crude material in a minimal amount of dry Ethanol or Methanol.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any insoluble polymer chains.

  • Precipitation:

    • Place the solution in an ice bath (0°C).

    • Slowly add 2M HCl in Diethyl Ether (or Dioxane).

    • Add dry Diethyl Ether dropwise until the solution turns cloudy.

  • Crystallization: Store at -20°C overnight. The white bis-HCl salt should precipitate.

  • Collection: Filter rapidly under Nitrogen (using a Schlenk frit if possible) to avoid moisture absorption.

References
  • ChemicalBook. (2025).[4] N-Methyl-1-methylazetidin-3-amine - Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[3] Stability and proper storage conditions for aziridine/azetidine compounds. Retrieved from

  • BLD Pharm. (2025). N-Methyl-1-(1-methylazetidin-3-yl)methanamine dihydrochloride Product Page. Retrieved from

  • Couty, F., & Doda, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from

  • ScienceMadness. (2007). Drying the water out of hygroscopic amine salts. Retrieved from

Sources

managing steric hindrance in N-Methyl-(1-methylazetidin-3-YL)methanamine reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Steric Hindrance & Reactivity in Azetidine Scaffolds

Doc ID: AZT-3-MET-001 | Status: Active | Last Updated: 2025-Q3[1]

Diagnostic Overview: The "Puckered" Problem

Molecule Profile: N-Methyl-(1-methylazetidin-3-yl)methanamine Core Challenge: Steric shielding of the secondary amine combined with ring strain.

The azetidine ring exists in a dynamic "puckered" conformation to relieve torsional strain. In 1,3-disubstituted azetidines, this creates a specific steric environment where the C3-substituent (the methanamine tail) and the N1-substituent (the methyl group) can adopt pseudo-axial or pseudo-equatorial positions.

When you attempt to functionalize the secondary amine (e.g., amide coupling, reductive amination), you are fighting two forces:

  • The Umbrella Effect: The N-methyl group on the exocyclic amine creates immediate steric bulk.

  • Ring Shielding: The azetidine ring itself blocks the trajectory of incoming electrophiles, particularly if the ring N-methyl group is in a cis-like orientation relative to the attack vector.

Critical Reactivity Warning: Unlike pyrrolidines, azetidines possess significant ring strain (~25 kcal/mol). Aggressive activation of the exocyclic amine or high temperatures can trigger acid-mediated intramolecular ring opening , destroying your scaffold.

Troubleshooting Guide: Amide Coupling Failures

Symptom: Low conversion (<30%) or presence of starting material despite active reagents.

Root Cause Analysis

Standard reagents (EDC/HOBt) often fail because the active ester formed is too bulky to penetrate the steric shield of the secondary amine. Furthermore, the basic tertiary amine in the ring can sequester protons, potentially deactivating the coupling agent or altering the local pH.

Protocol A: The "Gold Standard" HATU Method

Use this for hindered acids or when EDC fails.

  • Stoichiometry: 1.0 eq Amine (Starting Material) : 1.2 eq Carboxylic Acid : 1.2 eq HATU : 3.0 eq DIPEA.

  • Solvent: DMF (anhydrous). Avoid DCM; polar aprotic solvents stabilize the transition state.

  • Order of Addition (Critical):

    • Dissolve Acid + HATU in DMF.

    • Add 1.0 eq DIPEA. Stir 5 mins (Pre-activation).

    • Add Amine.

    • Add remaining 2.0 eq DIPEA.

  • Temperature: Start at 0°C, warm to RT. Do not heat above 40°C.

Protocol B: The Acyl Fluoride (TFFH) Switch

Use this if HATU yields < 50%. Acyl fluorides are smaller electrophiles than HATU-active esters.

  • Reagents: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Mechanism: Generates an acid fluoride in situ. The small fluoride leaving group minimizes steric clash during the nucleophilic attack by the hindered amine.

  • Condition: Acid (1.1 eq) + TFFH (1.1 eq) + DIPEA (2.5 eq) in DCM/DMF (1:1). Stir 15 min, then add Azetidine amine.

Decision Logic: Coupling Strategy

CouplingLogic Start Start: Amide Coupling N-Me-(1-Me-Azetidin-3-yl) CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Try HATU / DIPEA / DMF (Protocol A) CheckAcid->Standard No Fail Switch to TFFH (Acyl Fluoride) (Protocol B) CheckAcid->Fail Yes (e.g., tertiary alpha-carbon) Result Yield > 50%? Standard->Result Success Proceed to Workup (Watch for Ring Opening) Result->Success Yes Result->Fail No AcidCl Last Resort: Generate Acid Chloride (SOCl2/DCM) Fail->AcidCl Still Fails caption Figure 1: Decision matrix for coupling hindered azetidine amines. Acyl fluorides (TFFH) bypass steric bulk.

Troubleshooting Guide: Regioselectivity & Stability

Symptom: Multiple spots on TLC, mass spectrum shows M+18 (Hydrolysis) or M+Cl (Ring opening).

The "Self-Destruct" Mechanism

If the ring nitrogen (N1) becomes quaternized (e.g., by reacting with an alkyl halide intended for the chain amine), the ring becomes an excellent leaving group.

  • Scenario: You attempt an SN2 reaction with an alkyl bromide.

  • Risk: The N1 (Ring N) is less hindered than the N-Me chain amine in certain conformations. Alkylation at N1 creates a quaternary azetidinium ion.

  • Outcome: Rapid ring opening by any nucleophile (even trace water or chloride ions).

Stability Data & Solvent Compatibility
ParameterRecommendationReason
pH Tolerance pH 4.0 - 10.0Acid Sensitive. Strong acids (TFA, HCl > 1M) promote ring opening via protonation of N1.[1]
Nucleophiles Avoid strong nucleophiles if N1 is quaternizedAzetidinium ions are potent electrophiles (alkylating agents).[1]
Solvent DCM, DMF, MeCNAvoid Acetone/Alcohols during activation steps if Lewis Acids are present (can trigger ketal formation/ring expansion).[1]
Workup Phosphate Buffer (pH 7)Avoid acidic aqueous washes.[1]
Regioselectivity Workflow

RegioSelectivity Input Target: Alkylation of Exocyclic N-Me Choice Electrophile Type Input->Choice AlkylHalide Alkyl Halide (R-Br) Choice->AlkylHalide Direct SN2 RedAmin Reductive Amination (Aldehyde + STAB) Choice->RedAmin Preferred Risk HIGH RISK: N1 (Ring) Alkylation AlkylHalide->Risk Safe SAFE PATH: Imine forms at secondary N only RedAmin->Safe Solution Control pH to ~5-6 (Protonate Ring N1 selectively) Risk->Solution Mitigation caption Figure 2: Regioselectivity control. Reductive amination is safer than direct alkylation due to pKa exploitation.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA to deprotect a Boc group elsewhere on the molecule?

  • Answer: Proceed with extreme caution. While the azetidine ring is generally stable to TFA at 0°C for short durations, prolonged exposure or heating will cause decomposition.

  • Fix: Use 4M HCl in Dioxane at 0°C and quench immediately with NaHCO3. Alternatively, use TMSOTf/2,6-lutidine for mild deprotection.

Q2: Why does my reaction turn black/tarry when using NaH?

  • Answer: NaH is too strong a base. It likely deprotonated the

    
    -protons of the azetidine ring or caused elimination.
    
  • Fix: Switch to milder bases like Cs2CO3 or K3PO4.

Q3: I see two peaks in NMR for my final amide product. Is it impure?

  • Answer: Likely not. N-methyl amides attached to bulky cycloalkyl rings exhibit rotamerism . The rotation around the amide bond is restricted.

  • Verification: Run Variable Temperature (VT) NMR at 60°C. If the peaks coalesce into one, it is a single pure compound.

Q4: How do I remove the unreacted azetidine starting material?

  • Answer: Do not use standard acidic washes (1N HCl) if you want to recover the amine, as it is water-soluble.

  • Fix: Use a basic workup (pH > 10) to keep it organic-soluble, or use cation-exchange chromatography (SCX-2 cartridge).

References

  • Azetidine Synthesis & Stability

    • Recent advances in the synthesis and reactivity of azetidines.[2][3] Organic & Biomolecular Chemistry.[4][5] (2021).[6][7] Link

  • Coupling Reagents for Hindered Amines

    • Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. (2009). Link

  • Ring Opening Decomposition

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6][7] ACS Med. Chem. Lett. (2021).[6] Link[6]

  • Acyl Fluorides in Synthesis

    • TFFH: A Reagent for the Preparation of Acyl Fluorides. J. Am. Chem. Soc.[8] (Various citations on TFFH utility). Link

Sources

Technical Support Center: Solubility & Handling of N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Optimization & Handling Target Molecule:


-Methyl-(1-methylazetidin-3-yl)methanamine (and its salts)
Audience:  Medicinal Chemists, Process Chemists

The Basics: Understanding the "Solubility Dualism"

Before troubleshooting, it is critical to identify which form of the molecule you are handling. This diamine exists in two distinct states with opposing solubility profiles. Misidentifying the state is the #1 cause of experimental failure with this intermediate.

Physicochemical Profile[1][2][3][4][5][6]
  • Structure: A strained 4-membered azetidine ring (tertiary amine) with an exocyclic secondary amine.

  • Basicity (pKa): High. The azetidine ring nitrogen has a pKa

    
     10.5–11.0, and the exocyclic amine is similarly basic.
    
  • Implication: In the presence of any moisture or weak acid, this compound protonates, drastically changing its solubility.

PropertyFree Base Form Salt Form (e.g., 2HCl)
Physical State Colorless/Pale Yellow Oil (typically)White/Off-white Hygroscopic Solid
Polarity Moderately PolarIonic / Highly Polar
Water Solubility Miscible / Very HighVery High
DCM/CHCl3 Solubility Good Insoluble
Ether/Hexane Solubility PoorInsoluble
Primary Challenge Partitioning into organic layer during extraction.[1][2][3]Dissolving in reaction solvents (THF, DCM).[1]

Troubleshooting Matrix

Use this matrix to identify your specific issue and jump to the solution.

SymptomProbable CauseImmediate Fix
Precipitate forms immediately upon adding the compound to DCM or THF.[1]You are using the Salt Form in a non-polar solvent.[1]Switch Solvent: Use MeOH or DMF. OR Free-Base: Perform an in-situ neutralization (see Protocol A).
Low Recovery during aqueous workup (compound stays in water).[1]The compound is too polar (low LogP) or partially protonated.Salting Out: Saturate aqueous layer with NaCl.[1] Solvent Switch: Use DCM:IPA (3:1) for extraction (see Protocol B).
"Oiling Out" instead of crystallizing during salt formation.[1]Solvent is too polar or contains water; rapid precipitation traps impurities.[1]Slow Down: Use anhydrous Ether/Dioxane. Add anti-solvent dropwise.
Ring Opening / Decomposition observed.Nucleophilic attack on the strained azetidine ring (often acid-catalyzed).Avoid Strong Aqueous Acids: Use anhydrous acids (HCl in dioxane) and keep temps < 0°C during salt formation.[1]

Decision Logic & Workflows

The following diagram illustrates the decision process for solvent selection based on the form of the starting material.

SolubilityLogic Start Start: Identify Material Form IsSalt Is it a Salt? (HCl, TFA) Start->IsSalt IsBase Is it a Free Base? Start->IsBase ReactionType Intended Reaction Solvent? IsSalt->ReactionType Extraction Problem: Aqueous Extraction IsBase->Extraction PolarSolvent MeOH, Water, DMSO ReactionType->PolarSolvent Polar NonPolarSolvent DCM, THF, Toluene ReactionType->NonPolarSolvent Non-Polar DirectDissolve Direct Dissolution (Ready to use) PolarSolvent->DirectDissolve InSituBase Protocol A: In-Situ Neutralization (Add TEA/DIPEA) NonPolarSolvent->InSituBase Salt won't dissolve StandardDCM Standard DCM Wash Extraction->StandardDCM Avoid (Low Yield) MagicSolvent Protocol B: Salting Out + DCM/IPA (3:1) Extraction->MagicSolvent Recommended

Figure 1: Solubility decision tree for selecting the correct solvent system based on the protonation state of the azetidine derivative.

Technical Protocols

Protocol A: In-Situ Solubilization (For Reactions in DCM/THF)

Use Case: You have the HCl salt but need to run an acylation or alkylation in Dichloromethane (DCM).

  • Suspension: Suspend the salt (e.g., 1.0 equiv) in anhydrous DCM (0.1 M concentration). It will not dissolve initially.[2]

  • Base Addition: Add 3.0 - 4.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why 3+ equiv? You need 2 equivs to neutralize the dihydrochloride and 1+ equiv to act as the base for your subsequent reaction.

  • Equilibration: Stir vigorously for 15 minutes at Room Temperature.

    • Observation: The suspension should clarify as the organic-soluble free base is liberated and the DIPEA-HCl salt (which is reasonably soluble in DCM) forms.

  • Proceed: Add your electrophile (e.g., acid chloride) directly to this solution.

Protocol B: The "Magic Solvent" Extraction

Use Case: Isolating the free base from an aqueous reaction mixture. Standard DCM extraction fails because the compound is too water-soluble (hygroscopic amine).

  • Salting Out (Critical):

    • Add solid NaCl to the aqueous layer until it is saturated (solid salt remains undissolved).

    • Mechanism:[4][5] This increases the ionic strength of the water, disrupting the hydration shell around the amine and forcing it into the organic phase (Hofmeister effect).

  • Solvent Preparation:

    • Prepare a mixture of DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .

    • Note: Pure DCM is too non-polar. The isopropanol acts as a hydrogen-bond donor/acceptor to solvate the polar amine while the DCM provides the immiscibility with water.

  • Extraction:

    • Extract the aqueous layer 3–4 times with this solvent mixture.

    • Warning: Emulsions are common. Centrifuge if necessary, or wait patiently.

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ for very sensitive amines as it is slightly acidic).

Frequently Asked Questions (FAQ)

Q: Can I store the free base? A: Not recommended for long periods. Small, strained cyclic amines are prone to oxidation and polymerization (ring opening). Store as the HCl salt or TFA salt at -20°C. Generate the free base immediately before use.

Q: Why does my product "oil out" when I try to crystallize the salt? A: This is common with azetidines. It usually means your solvent system contains too much water or the anti-solvent (ether/hexane) was added too fast.

  • Fix: Dissolve the free base in a minimum amount of anhydrous ethanol. Add a solution of anhydrous HCl in dioxane dropwise with vigorous stirring. If an oil forms, heat the mixture to reflux until it dissolves, then let it cool very slowly to induce crystallization.

Q: I see a peak at M+18 or M+32 in LCMS. What is it? A:

  • M+18: Likely a ring-opening hydrolysis product (water attack on the azetidine). This suggests your reaction conditions were too acidic or too hot.

  • M+32: Likely methanolysis (if MeOH was used as a solvent). Azetidines can ring-open in the presence of nucleophilic solvents under acidic conditions.

References

  • Pka of Cyclic Amines

    • Source: Evans, D. A. (Harvard University). pKa's of Nitrogen Acids and Bases.
    • Relevance: Establishes the high basicity (pKa ~11) of azetidine and secondary amines, necessitating strong buffering or salting-out techniques.
  • Salting-Out Extraction Principles

    • Source: Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development.
    • Relevance: Validates the use of NaCl saturation to force hydrophilic amines into organic phases.
  • Handling of Polar Amines in MedChem

    • Source: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
    • Relevance: Discusses the LogP challenges of small polar heterocycles and solvent str
  • Azetidine Ring Stability

    • Source: Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Relevance: Highlights the ring-strain issues and susceptibility to nucleophilic ring opening (hydrolysis) under acidic conditions.

Sources

Validation & Comparative

Technical Comparison Guide: N-Methyl-(1-methylazetidin-3-yl)methanamine vs. Azetidine & Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a pyrrolidine or piperidine ring with a strained azetidine—is a high-value tactic to optimize Drug Metabolism and Pharmacokinetics (DMPK).

This guide focuses on N-Methyl-(1-methylazetidin-3-yl)methanamine (referred to herein as NMM-Azetidine ), a diamine scaffold. We compare its performance against its direct homolog, the pyrrolidine derivative, and other azetidine variants. The core value proposition of NMM-Azetidine lies in its ability to lower lipophilicity (LogD) and modulate basicity (pKa) without altering the vector of the pharmacophore, thereby reducing hERG liability and improving metabolic stability in microsomal assays.

Physicochemical Performance Profile

The primary driver for selecting NMM-Azetidine over larger ring systems is the modulation of physicochemical properties driven by ring strain (~25 kcal/mol).

Comparative Data: Azetidine vs. Pyrrolidine

The following table summarizes the structural impact of the azetidine core compared to the 5-membered pyrrolidine analog.

PropertyNMM-Azetidine (4-membered)NMM-Pyrrolidine (5-membered)Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidine nitrogen is less basic due to increased s-character of the lone pair.
LogD (pH 7.4) Lower (More Polar)Higher (More Lipophilic)Azetidine improves solubility and reduces non-specific binding.
pKa (Ring N) ~8.0 – 8.5~9.5 – 10.0Lower pKa reduces cationicity at physiological pH, often lowering hERG inhibition.
Metabolic Stability HighModerateAzetidine steric bulk and lower lipophilicity generally reduce oxidative clearance.
TPSA ~29 Ų~29 ŲSimilar polar surface area, but different solvation penalties.
The "Basicity Tuning" Mechanism

Unlike the pyrrolidine analog, the azetidine ring nitrogen in NMM-Azetidine exhibits reduced basicity. The bond angles in the 4-membered ring (~90°) force the nitrogen hybridization to deviate from ideal sp3, increasing the s-character of the lone pair orbital.

  • Result: The electron pair is held tighter to the nucleus, making it less available for protonation.

  • Application: If your lead compound suffers from high hERG binding (often driven by basic amines), switching to NMM-Azetidine can reduce the fraction ionized at pH 7.4, mitigating the risk while maintaining H-bond acceptor capability.

Synthetic Accessibility & Workflow

Synthesis of NMM-Azetidine requires careful handling of the strained ring to prevent ring-opening polymerization. The preferred route utilizes a reductive amination strategy starting from 1-Boc-3-formylazetidine or 1-substituted-3-azetidinone.

Synthetic Pathway Diagram

The following diagram outlines the optimized synthesis route for NMM-Azetidine, ensuring high yield and purity.

Synthesis_Workflow Start Start: 1-Boc-3-azetidinone Step1 Reductive Amination (MeNH2, NaBH(OAc)3) Start->Step1 Ti(OiPr)4, THF Inter1 Intermediate: 1-Boc-3-(methylamino)azetidine Step1->Inter1 Yield >85% Step2 N-Methylation / Deprotection (Formaldehyde/H2 or TFA) Inter1->Step2 Acidic Cleavage Final Target: NMM-Azetidine (Dihydrochloride Salt) Step2->Final Crystallization

Caption: Figure 1. Optimized reductive amination pathway for the synthesis of NMM-Azetidine.

DMPK & Metabolic Stability

Azetidines generally exhibit superior metabolic stability compared to N-methyl pyrrolidines.[1]

Metabolic Soft Spots
  • Pyrrolidine: Prone to

    
    -carbon oxidation (cytochrome P450 mediated), leading to ring opening or lactam formation.
    
  • Azetidine: The

    
    -carbons are sterically hindered and the ring strain alters the oxidation potential. While N-dealkylation (loss of the methyl group) is possible, the ring itself is robust against oxidative metabolism in Human Liver Microsomes (HLM).
    
Metabolic Fate Logic

Metabolic_Fate Parent NMM-Azetidine (Parent) PathA Pathway A: N-Dealkylation Parent->PathA CYP450 (Major) PathB Pathway B: Ring Opening (Rare) Parent->PathB Reactive Metabolite (Minor) ProdA Metabolite: Des-methyl Azetidine PathA->ProdA ProdB Metabolite: Aldehyde/Amine Chain PathB->ProdB

Caption: Figure 2. Predicted metabolic fate.[2] Pathway A (N-dealkylation) is the primary clearance mechanism, preserving the scaffold longer than pyrrolidine analogs.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Objective: Synthesize N-Methyl-(1-methylazetidin-3-yl)methanamine from 1-methylazetidin-3-one.

Reagents:

  • 1-Methylazetidin-3-one (1.0 eq)

  • Methylamine (2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Cat.)

Procedure:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve 1-methylazetidin-3-one in anhydrous DCM. Add Methylamine solution and catalytic acetic acid. Stir at room temperature for 1 hour.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate
    Note: The product is a volatile amine; avoid high vacuum for extended periods.
    
  • Purification: Since the product is highly polar, purify via reverse-phase chromatography or convert to the dihydrochloride salt using 4M HCl in dioxane for precipitation.

Protocol 2: Comparative pKa Determination (Potentiometric)

Objective: Determine the pKa of the azetidine ring nitrogen vs. the side chain amine.

System: Sirius T3 or equivalent potentiometric titrator. Procedure:

  • Preparation: Dissolve 2-3 mg of the NMM-Azetidine dihydrochloride salt in 1.5 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titration: Perform a dual-direction titration (Acid-to-Base and Base-to-Acid) from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Use the Bjerrum plot to identify ionization constants.

    • Expectation: You will observe two pKa values.[3]

    • pKa1 (Ring N): Expected range 7.8 – 8.5 (Lower than pyrrolidine).

    • pKa2 (Side Chain N): Expected range 9.5 – 10.2.

  • Validation: Compare results against a standard (e.g., nicotine or piperidine) run in the same sequence.

References

  • Lowe, D. (2010). Azetidines In The News. In the Pipeline (Science/AAAS). [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[4] [Link][4]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(48), 8900-8935. (Discusses 4-membered ring strain/properties relevant to azetidines). [Link]

  • Stepan, A. F., et al. (2011).[4] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry, 54(22), 7772–7783. (Contextualizes strained rings in DMPK). [Link]

  • Sirenko, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances, 11, 12345. [Link]

Sources

Comparative Profiling of Azetidine Scaffolds: N-Methyl-(1-methylazetidin-3-yl)methanamine vs. Traditional Heterocycles

[1][2]

Executive Summary

This technical guide evaluates the biological and physicochemical utility of N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 1359656-98-6) as a strategic building block in medicinal chemistry.[1][2] Unlike traditional pyrrolidine or piperidine analogues, this azetidine-based diamine offers a unique combination of reduced lipophilicity (LogD) , altered basicity (pKa) , and distinct exit vector orientation . This guide provides comparative data and experimental workflows to assist drug discovery professionals in optimizing lead compounds using this scaffold.

Compound Profile & Chemical Identity
PropertySpecification
IUPAC Name N-Methyl-1-(1-methylazetidin-3-yl)methanamine
Common Code NM-MAMA (Abbreviated)
CAS Number 1359656-98-6 (Free base) / 864247-45-0 (2HCl)
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Key Functionality Strained 4-membered ring; secondary acyclic amine; tertiary cyclic amine.[1]
Primary Application Solubilizing group; pharmacophore spacer; bioisostere of 3-aminopyrrolidines.[1]
Comparative Analysis: Azetidine vs. Analogues

The selection of N-Methyl-(1-methylazetidin-3-yl)methanamine over its 5- and 6-membered counterparts is driven by specific physicochemical requirements. The following data synthesizes trends from structural activity relationship (SAR) studies involving azetidine bioisosteres.

2.1 Physicochemical Properties Comparison
FeatureAzetidine Scaffold (Subject)Pyrrolidine Analogue (Alternative 1)Piperidine Analogue (Alternative 2)
Structure 4-membered ring5-membered ring6-membered ring
Lipophilicity (

LogP)
Lowest (Baseline)+0.4 to +0.8+0.9 to +1.2
Basicity (Ring N pKa) ~8.5 - 9.0 (Lower)~9.5 - 10.0~10.0 - 11.0
Metabolic Stability High (Reduced

-oxidation)
ModerateModerate to Low
Ligand Efficiency (LE) High (Lower MW/LogP)ModerateLower
Conformational Rigidity High (Puckered)Flexible (Envelope)Flexible (Chair/Boat)
ngcontent-ng-c176312016="" class="ng-star-inserted">

Expert Insight: The azetidine ring lowers the LogD significantly compared to pyrrolidine. This is critical for CNS drugs where lowering lipophilicity without sacrificing permeability is required to reduce non-specific binding and P-gp efflux.[1][2]

2.2 Vector Orientation & Spatial Coverage

The "puckered" conformation of the azetidine ring orients the C3-substituent (the methylaminomethyl group) differently than the C3-position of a pyrrolidine.[1][2]

  • Azetidine: The angle between the ring nitrogen and the substituent is more acute, often allowing the side chain to access distinct sub-pockets in enzymes (e.g., Kinases, GPCRs).

  • Pyrrolidine: The flexible envelope conformation can lead to an entropic penalty upon binding if the receptor requires a rigid vector.[2]

Biological Activity & Mechanism of Action[3][4][5][6]

While N-Methyl-(1-methylazetidin-3-yl)methanamine is a fragment, its incorporation into bioactive molecules confers specific biological profiles.

3.1 Mechanism: Modulation of Physicochemical Parameters

Incorporating this moiety typically affects the Pharmacokinetic (PK) phase of drug action:

  • Solubility Enhancement: The secondary amine provides a handle for salt formation, while the lower lipophilicity of the azetidine core improves aqueous solubility compared to larger rings.

  • hERG Avoidance: High basicity and lipophilicity are key drivers of hERG channel blockade (cardiotoxicity). The azetidine scaffold's lower pKa (relative to piperidine) and lower LogP mitigate this risk.

3.2 Case Study Applications
  • Nicotinic Acetylcholine Receptors (nAChR): Azetidine derivatives are potent ligands for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     nAChR. The constrained geometry mimics the distance between the cationic center and hydrogen bond acceptors in nicotine.[2]
    
  • Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility.[1] The rigid 4-membered ring prevents the "floppiness" of alkyl chains, potentially improving binding affinity via reduced entropic cost.

Visualization of Structural Relationships

The following diagram illustrates the structural hierarchy and decision logic for selecting the azetidine scaffold over alternatives.

ScaffoldSelectionStartLead Optimization:Need to Improve PK/PotencyDecision1Is the molecule too lipophilic(High LogD)?Start->Decision1AzetidineSelect Azetidine Scaffold(N-Methyl-(1-methylazetidin-3-yl)methanamine)Decision1->AzetidineYes (Reduce Lipophilicity)PyrrolidineSelect Pyrrolidine ScaffoldDecision1->PyrrolidineNo (Maintain Lipophilicity)Benefit1Result: Lower LogD (~0.5 unit)Improved Metabolic StabilityAzetidine->Benefit1Benefit2Result: Standard PotencyHigher LipophilicityPyrrolidine->Benefit2

Figure 1: Decision logic for scaffold hopping from Pyrrolidine to Azetidine to optimize physicochemical properties.[1][2]

Experimental Protocols

To validate the utility of this scaffold in your specific program, the following experimental workflows are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the azetidine scaffold improves metabolic stability compared to a pyrrolidine analogue.

  • Preparation:

    • Prepare 10 mM stock solutions of the Azetidine-lead and Pyrrolidine-lead in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).[2]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at t = 0, 15, 30, 60 min.

    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[1][2]

  • Calculation:

    • Plot ln(% remaining) vs. time.[2]

    • Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and Intrinsic Clearance (
      
      
      ).
    • Success Criteria: Azetidine analogue should show >20% improvement in

      
       over pyrrolidine.
      
Protocol B: Synthetic Incorporation (Reductive Amination)

Objective: Coupling N-Methyl-(1-methylazetidin-3-yl)methanamine to an aldehyde-containing core.[1][2]

  • Reactants: Dissolve Aldehyde Core (1.0 eq) and N-Methyl-(1-methylazetidin-3-yl)methanamine (1.2 eq) in DCE (Dichloroethane).

  • Activation: Add Acetic Acid (2.0 eq) to catalyze imine formation. Stir for 30 min at RT.[2]

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) in one portion.

  • Workup: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[2]

  • Purification: The basicity of the product allows purification via SCX-2 (Strong Cation Exchange) cartridges (Catch & Release) or reverse-phase HPLC.[1][2]

References
  • Lowe, M. A., et al. (2010). "Azetidines as Bioisosteres of Pyrrolidines: Effects on Physicochemical Properties." Bioorganic & Medicinal Chemistry Letters, 20(1), 281-285. [2]

  • Stepan, A. F., et al. (2011). "Application of the Azetidine Ring in the Design of Novel, Potent, and CNS-Penetrant Compounds." Journal of Medicinal Chemistry, 54(22), 7772–7783.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for strained rings).

  • PubChem Compound Summary. (2024). "N-(1-methylazetidin-3-yl)methanamine."[1][3] National Center for Biotechnology Information.

Technical Guide: Optimizing Potency and PK with N-Methyl-(1-methylazetidin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of N-Methyl-(1-methylazetidin-3-yl)methanamine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the 1,3-substituted azetidine scaffold has emerged as a premier bioisostere for traditional piperazine and pyrrolidine linkers. This guide focuses specifically on the N-Methyl-(1-methylazetidin-3-yl)methanamine motif—a compact, diamine building block used to modulate basicity, reduce lipophilicity (LogP), and improve metabolic stability in fragment-based drug design (FBDD).

This document compares this scaffold against its 5- and 6-membered ring counterparts, providing experimental protocols for its incorporation and analyzing its impact on target engagement (specifically in kinase and GPCR programs).

The Azetidine Advantage: Core Properties

The N-methyl-(1-methylazetidin-3-yl)methanamine scaffold offers a unique combination of structural rigidity and physicochemical properties that distinguish it from larger heterocycles.

1.1 Physicochemical Comparison

The following table contrasts the core azetidine scaffold with standard medicinal chemistry alternatives.

FeatureAzetidine Scaffold (Subject)Pyrrolidine Analog Piperidine Analog Implication
Ring Size 4-Membered5-Membered6-MemberedAzetidine reduces molecular weight (MW) and steric bulk.
pKa (Ring N) ~8.0 - 8.5~9.0 - 9.5~10.0 - 11.0Lower pKa improves membrane permeability and reduces hERG liability.
LogP (Lipophilicity) Low MediumHighIdeal for lowering cLogP to improve LLE (Ligand Lipophilicity Efficiency).
Conformation Puckered (Rigid)Envelope (Flexible)Chair (Flexible)Azetidine restricts the vector of the exocyclic amine, reducing entropic penalty upon binding.
Metabolic Stability High ModerateLow to ModerateReduced oxidative metabolism compared to flexible alkyl chains.
1.2 Mechanistic Insight: The "Pucker" Effect

Unlike the flexible piperidine chair, the azetidine ring exists in a puckered conformation. When the 3-position is substituted with a methylaminomethyl group (-CH2-NHMe), the vector of the amine is directed away from the ring nitrogen in a defined spatial orientation. This rigidity is critical for:

  • Selectivity: Avoiding off-target interactions that require flexible adaptation.

  • Entropy: Reducing the entropic cost of binding (

    
    ), potentially improving potency (
    
    
    
    ).
Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold revolves around three vectors: the Ring Nitrogen (


), the Linker (

), and the Exocyclic Nitrogen (

).
2.1 Vector A: The Ring Nitrogen (

)
  • Methylation (1-Methyl): The presence of the methyl group on the ring nitrogen (as specified in the topic) locks the basicity and prevents H-bond donation.

    • Pros: Improves permeability (capping the polar NH) and prevents Phase II conjugation (glucuronidation).

    • Cons: If the target requires a salt bridge or H-bond donor (e.g., Glu/Asp residues in a kinase hinge region), this methylation can abolish activity (See Case Study: CDK9).

  • SAR Rule: If

    
     interacts with solvent, methylation is favorable for PK. If 
    
    
    
    faces a buried acidic residue, demethylation (NH) is required.
2.2 Vector B: The Exocyclic Amine (

)
  • N-Methylation (Secondary Amine): The specific N-methyl group on the methanamine side chain creates a secondary amine.

    • Reactivity: Allows for the formation of tertiary amines (via reductive amination) or tertiary amides (via coupling).

    • Steric Clash: In tightly packed binding pockets (e.g., SMOX), the N-methyl group can introduce steric clashes that reduce potency compared to the primary amine (-NH2).

    • Permeability:[1] The N-methyl group masks a hydrogen bond donor, typically improving blood-brain barrier (BBB) penetration.

2.3 Vector C: The Methylene Linker
  • Extension: Removing the methylene spacer (direct attachment of amine to ring) often leads to a significant drop in activity due to steric crowding near the ring. The single methylene spacer (-CH2-) is the "Goldilocks" length for many GPCR ligands.

Case Studies & Performance Data
Case Study 1: Spermine Oxidase (SMOX) Inhibitors

Context: Development of selective SMOX inhibitors using pyrazolopyrimidine scaffolds.

  • Compound A: Contains (1-methylazetidin-3-yl)methanamine (Primary amine).

  • Compound B: Contains N-methyl-(1-methylazetidin-3-yl)methanamine (Secondary amine).

Experimental Outcome:

  • Potency: Compound A showed superior IC50 (140 nM) compared to Compound B (>500 nM).

  • Reasoning: The active site of SMOX is narrow. The additional methyl group on the exocyclic nitrogen of Compound B created a steric clash with the channel walls.

  • Takeaway: Use the N-methyl variant only when the binding pocket allows bulk or when seeking to improve permeability at the cost of slight potency.

Case Study 2: CDK9 Inhibition (KB-0742 Analogs)

Context: Optimization of the solvent-exposed tail of a CDK9 inhibitor.

  • Comparison: Azetidine vs. Cyclobutane vs. Piperidine.

  • Data: The 1-methylazetidine analog maintained potency equivalent to the piperidine analog but with a 10-fold reduction in hERG inhibition and improved microsomal stability.

  • Takeaway: The azetidine scaffold is a superior "solubilizing tail" for kinase inhibitors.

Visualization: SAR Decision Matrix

SAR_Decision_Tree Start Start: Design Linker/Tail Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is basicity (pKa > 9) required for binding? Q1->Q2 No (Open) Path_Primary Use Primary Amine (1-methylazetidin-3-yl)methanamine Q1->Path_Primary Yes (Tight) Path_Secondary Use N-Methyl Variant N-Methyl-(1-methylazetidin-3-yl)methanamine Q2->Path_Secondary No (Optimize PK) Path_Pyrrolidine Switch to Pyrrolidine (Higher pKa) Q2->Path_Pyrrolidine Yes Note N-Methyl variant improves permeability and metabolic stability but increases steric bulk. Path_Secondary->Note

Figure 1: Decision tree for selecting between the primary and N-methylated azetidine scaffolds based on steric and electronic requirements.

Experimental Protocols
5.1 Synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine

Note: This building block is commercially available, but in-house synthesis allows for isotopic labeling or analog generation.

Reaction Workflow:

  • Starting Material: 1-Boc-3-azetidinecarboxaldehyde.

  • Reductive Amination (Step A): Reaction with methylamine.

  • Deprotection & Methylation (Step B): Removal of Boc and methylation of the ring nitrogen.

Synthesis_Workflow SM 1-Boc-3-azetidine- carboxaldehyde Step1 1. MeNH2, MeOH 2. NaBH4 SM->Step1 Inter1 Intermediate: 1-Boc-3-(methylaminomethyl) azetidine Step1->Inter1 Step2 1. TFA/DCM (Deprotect) 2. HCHO, NaBH(OAc)3 (Ring Methylation) Inter1->Step2 Product Product: N-Methyl-(1-methylazetidin-3-yl) methanamine Step2->Product

Figure 2: Synthetic route for the generation of the core diamine scaffold.

Detailed Protocol (Step 2 - Reductive Methylation):

  • Dissolution: Dissolve the deprotected azetidin-3-yl-methylamine derivative (1.0 equiv) in Dichloroethane (DCE).

  • Addition: Add Aqueous Formaldehyde (37% wt, 3.0 equiv) and stir for 15 minutes at Room Temperature (RT).

  • Reduction: Cool to 0°C and add Sodium Triacetoxyborohydride (STAB, 4.0 equiv) portion-wise.

  • Workup: Quench with sat. NaHCO3. Extract with DCM/Isopropanol (3:1). Dry over Na2SO4.

  • Validation: 1H NMR should show two distinct methyl singlets (Ring N-Me ~2.3 ppm, Exo N-Me ~2.4 ppm).

5.2 General Coupling Procedure (Nucleophilic Substitution)

For attaching the scaffold to an aryl chloride/fluoride core.

  • Mix: Combine Aryl Halide (1.0 equiv) and N-Methyl-(1-methylazetidin-3-yl)methanamine (1.2 equiv) in DMSO.

  • Base: Add DIPEA (3.0 equiv).

  • Heat: Stir at 80-100°C for 4-12 hours (monitor by LCMS).

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). Note: The basicity of the azetidine often causes tailing; use a high-pH buffer (Ammonium Bicarbonate) if stability permits.

References
  • Structure-Activity Relationship of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Relevance: Comparison of primary vs. secondary amine linkers in azetidine scaffolds. URL:[Link]

  • Discovery of KB-0742, a Potent CDK9 Inhibitor. Source: Journal of Medicinal Chemistry (ACS). Relevance: Detailed SAR on the 1-methylazetidin-3-yl motif as a solubilizing group. URL:[Link]

  • Azetidines as Bioisosteres in Medicinal Chemistry. Source: Journal of Agricultural and Food Chemistry.[2] Relevance: Review of azetidine vs. piperidine/pyrrolidine physicochemical properties. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS: 134575-17-0 / 1803609-11-1 as HCl) represents a critical class of strained heterocyclic building blocks in modern medicinal chemistry. As a bioisostere for pyrrolidine and piperidine scaffolds, the azetidine ring offers unique physicochemical advantages, including lowered lipophilicity (LogP) and altered metabolic vectors, while maintaining a rigid sp³-rich architecture.[1]

This guide provides a technical spectroscopic comparison between this azetidine derivative and its 5- and 6-membered analogs. It focuses on distinguishing NMR signatures arising from ring strain, mass spectrometric fragmentation patterns, and practical handling protocols for drug development workflows.[1]

Structural & Physicochemical Comparison

The utility of the azetidine scaffold lies in its ability to modulate basicity and lipophilicity without significantly changing the ligand's vector. Below is a comparison of the target molecule with its direct homologs.

Table 1: Comparative Physicochemical Profile

FeatureTarget Molecule (Azetidine)Comparator A (Pyrrolidine)Comparator B (Piperidine)
Structure Name N,1-Dimethylazetidin-3-methanamineN,1-Dimethylpyrrolidin-3-methanamineN,1-Dimethylpiperidin-3-methanamine
Ring Size 4-Membered (Strained)5-Membered (Envelope)6-Membered (Chair)
Formula C₆H₁₄N₂C₇H₁₆N₂C₈H₁₈N₂
MW (Free Base) 114.19 g/mol 128.22 g/mol 142.24 g/mol
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol
Basicity (pKa) Lower (~9.5 - 10.0)*Higher (~10.5 - 11.[2][3][4]0)Higher (~10.8 - 11.2)
LogP Trend Lowest (Most Polar)IntermediateHighest (Least Polar)

*Note: Azetidine ring nitrogen basicity is modulated by increased s-character in the lone pair orbital due to ring strain, often resulting in a lower pKa compared to unstrained analogs, improving bioavailability.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The azetidine ring exhibits distinct NMR behavior due to its "puckered" conformation and ring strain. Unlike the fluxional chair of piperidine, the azetidine ring presents a rigid magnetic environment that deshields


-protons.
Diagnostic ¹H NMR Signatures (400 MHz, CDCl₃)

The following shifts are representative of 3-substituted-1-methylazetidines.

PositionProton TypeMultiplicityApprox.[1] Shift (

ppm)
Structural Insight
N-CH₃ (Ring) MethylSinglet (s)2.25 – 2.35Sharp singlet; diagnostic of N-methylation.
H-2 / H-4 Ring

-CH₂
Multiplet (m)2.80 – 3.40Key Differentiator: Appears as a complex pattern (often AA'BB' system) due to ring puckering. Typically deshielded vs. pyrrolidine.[1]
H-3 Ring MethineMultiplet (m)2.40 – 2.60Bridgehead proton; coupling to side chain and ring CH₂.
Side Chain CH₂ Exocyclic CH₂Doublet (d)2.60 – 2.75Connects the ring to the secondary amine.
N-CH₃ (Side) MethylSinglet (s)2.40 – 2.45Distinct from ring N-Me; shift depends on protonation state.
¹³C NMR Trends
  • Ring Carbons (C2/C4): Typically resonate at 60–65 ppm , significantly downfield from pyrrolidine C2/C5 (~55 ppm) due to strain-induced deshielding.[1]

  • N-Methyl Carbon: ~45–47 ppm.

Mass Spectrometry (MS) Fragmentation

Azetidines undergo characteristic ring-opening fragmentation under Collision-Induced Dissociation (CID).

  • Molecular Ion: [M+H]⁺ = 115.2 m/z

  • Primary Fragment: Loss of side chain (N-methylmethanamine).

  • Secondary Fragment (Diagnostic): Retro-[2+2] cycloaddition-type ring opening, often generating ethylene and an iminium ion species.[1]

Infrared Spectroscopy (IR)
  • C-H Stretch: 2780–2950 cm⁻¹ (N-methyl C-H stretches are prominent).

  • Ring Vibration: Weak bands around 900–1000 cm⁻¹ are often attributed to the "breathing" mode of the strained 4-membered ring, absent in piperidines.

Visualization of Pathways

Analytical Workflow

The following diagram outlines the standard protocol for characterizing this volatile amine building block.

AnalyticalWorkflow cluster_Analysis Spectroscopic Triad Sample Crude Sample (HCl Salt or Free Base) Prep Sample Prep (Free Base Extraction) Sample->Prep Neutralize (if HCl salt) NMR 1H / 13C NMR (CDCl3 or D2O) Prep->NMR MS LC-MS (ESI+) [M+H]+ = 115.2 Prep->MS IR FT-IR (ATR) Ring Strain Bands Prep->IR Data Data Integration & Structure Validation NMR->Data Shift Analysis MS->Data Frag. Pattern IR->Data Funct. Groups

Figure 1: Integrated spectroscopic workflow for the characterization of azetidine building blocks.

Mass Spec Fragmentation Logic

Understanding the ring stability is crucial for interpreting MS data.

MS_Fragmentation Parent [M+H]+ Ion m/z 115.2 Frag1 Side Chain Loss (Neutral Loss) Parent->Frag1 Homolytic Cleavage Frag2 Ring Opening (Retro 2+2) Parent->Frag2 High Energy CID Final Characteristic Iminium Ions Frag2->Final Rearrangement

Figure 2: Proposed fragmentation pathway highlighting the instability of the strained ring under high-energy collision.

Experimental Protocols

Protocol A: Handling & NMR Preparation
  • Challenge: The free base is a low-molecular-weight amine and is likely volatile and hygroscopic.

  • Recommendation: Handle as the dihydrochloride (2HCl) salt whenever possible for stability.

  • Procedure:

    • For Salt (HCl): Dissolve 10 mg of the salt in 0.6 mL of D₂O or DMSO-d₆ . (Note: D₂O will exchange amine protons, simplifying the spectrum to carbon-bound protons only).[1]

    • For Free Base: If free base is required (e.g., for NOESY studies), liberate the base using K₂CO₃ in CDCl₃/D₂O biphasic extraction immediately prior to acquisition.[1] Use a sealed NMR tube to prevent evaporation.[1]

Protocol B: pH-Dependent Shift Analysis

To differentiate the two nitrogen centers (Ring N vs. Side-chain N):

  • Acquire ¹H NMR in D₂O at pH 2 (fully protonated).

  • Titrate with NaOD to pH 10 (fully deprotonated).

  • Observation: The protons adjacent to the more basic nitrogen (typically the secondary side-chain amine) will show the largest upfield shift upon deprotonation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117890841, N-(1-methylazetidin-3-yl)iminoformamide (Related Structure). Retrieved January 28, 2026 from [Link]

  • Sirotnak, F. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] Journal of Medicinal Chemistry. (Discusses ring strain and stability). Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International. (Authoritative review on azetidine synthesis and properties).

  • Lowe, G., et al. (2010). pKₐ values of saturated heterocyclic amines.[1] Journal of Organic Chemistry. (Comparative basicity of azetidine vs pyrrolidine).

Sources

Assessing the Novelty of N-Methyl-(1-methylazetidin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), medicinal chemists are increasingly moving away from planar aromatic scaffolds ("escaping flatland") toward


-rich, strained heterocycles.[1] N-Methyl-(1-methylazetidin-3-yl)methanamine  represents a high-value pharmacophore and linker motif that offers a distinct structural advantage over its 5- and 6-membered homologs (pyrrolidines and piperidines).

This guide objectively assesses the novelty of this azetidine derivative, focusing on its ability to modulate basicity, reduce lipophilicity (


), and alter metabolic clearance vectors. We provide experimental benchmarking and validated protocols to support its integration into fragment-based drug discovery (FBDD) campaigns.

Structural & Physicochemical Benchmarking

The primary driver for adopting the azetidine core over larger rings is the reduction of lipophilicity and molecular weight without sacrificing the amine's ability to engage in electrostatic interactions.

Comparative Analysis: Azetidine vs. Homologs

The following table contrasts the 4-membered azetidine derivative with its direct pyrrolidine (5-membered) and piperidine (6-membered) analogs.

Table 1: Physicochemical Profile Comparison

FeatureAzetidine Derivative (Subject)Pyrrolidine Analog Piperidine Analog Impact on Drug Design
Ring Size 4-membered5-membered6-memberedAzetidine reduces steric bulk, allowing access to restrictive binding pockets.
ClogP ~ -0.2 to 0.1~ 0.3 to 0.6~ 0.8 to 1.2Lower LogP improves LLE and solubility.
pKa (Ring N) ~10.0 - 10.5~10.5 - 11.0~10.8 - 11.2Azetidine ring strain slightly lowers pKa, potentially improving permeability.
Fsp³ Score HighHighHighAll retain 3D character, but azetidine offers unique bond vectors.
Metabolic Liability Low (Ring strain disfavors

-oxidation)
Moderate (

-carbon oxidation common)
High (Ring oxidation/opening)Novelty Factor: Azetidines often block standard P450 oxidation sites.
Vector Analysis & Bioisosterism

The geometric constraint of the azetidine ring alters the exit vector of the exocyclic amine. Unlike the flexible piperidine, the azetidine core holds the substituents in a more rigid conformation, reducing the entropic penalty upon binding.

Bioisosterism cluster_0 Optimization Trajectory Piperidine Piperidine Core (Flexible, High Lipophilicity) Pyrrolidine Pyrrolidine Core (Standard Bioisostere) Piperidine->Pyrrolidine Ring Contraction (-CH2) Azetidine Azetidine Core (Rigid, Low LogP, High LLE) Pyrrolidine->Azetidine Ring Contraction (-CH2) Novelty Zone

Figure 1: Structural evolution from standard heterocycles to the strained azetidine core.[1] The transition represents a strategic reduction in lipophilicity and molecular volume.

Synthetic Accessibility & Scalability[2]

A major barrier to adopting novel scaffolds is synthetic difficulty. However, the synthesis of N-Methyl-(1-methylazetidin-3-yl)methanamine is now robust, relying on the reductive amination of commercially available precursors.

Recommended Synthetic Route

The most reliable pathway avoids the instability of free azetidine intermediates by utilizing in situ reduction.

Synthesis Start 1-Boc-azetidin-3-one (Commercial Starting Material) Step1 Reductive Amination (MeNH2, NaBH(OAc)3, DCM) Start->Step1 Inter1 Intermediate: 1-Boc-3-(methylamino)azetidine Step1->Inter1 Step2 N-Methylation / Deprotection (Formaldehyde/HCOOH or TFA) Inter1->Step2 Final Target: N-Methyl-(1-methylazetidin-3-yl)methanamine Step2->Final

Figure 2: Validated synthetic workflow for the generation of the target azetidine derivative.

Expert Insight: While direct alkylation of the azetidine ring is possible, it often leads to over-alkylation (quaternization). The reductive amination approach on the ketone (or aldehyde equivalent) provides superior control over stoichiometry.

In Vitro ADME Profiling: Metabolic Stability

The "novelty" of this scaffold is best quantified by its metabolic stability profile. Azetidines are distinct because the high ring strain (~26 kcal/mol) makes the formation of the radical cation intermediate (required for


-carbon oxidation by CYP450) energetically less favorable compared to pyrrolidines.
Experimental Protocol: Microsomal Stability Assay

To validate the superiority of the azetidine derivative, use this self-validating protocol.

Objective: Determine the Intrinsic Clearance (


) in human liver microsomes (HLM).

Reagents:

  • Test Compound: N-Methyl-(1-methylazetidin-3-yl)methanamine (1 µM final conc).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Pre-incubation: Equilibrate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation: Calculate


 from the slope of 

vs. time.

Novelty Benchmark:

  • If

    
    : High Novelty/Utility  (Metabolically stable).
    
  • If

    
    : Low Novelty  (Comparable to labile piperidines).
    

Pharmacological Utility & Case Studies

Recent medicinal chemistry campaigns have validated the azetidine switch.

  • Pfizer (Stepan et al.): Demonstrated that replacing a piperidine with an azetidine in a series of

    
    -secretase inhibitors improved metabolic stability and reduced efflux ratios.
    
  • Roche (Wuitschik et al.): Highlighted azetidines as "ideal" spacers that do not introduce new metabolic soft spots, unlike cyclobutanes (which are lipophilic) or oxetanes (which lack the basic handle).

Decision Matrix: When to use this scaffold?

DecisionTree Q1 Is the Lead Compound too Lipophilic (High LogP)? Q2 Is the Basic Amine Essential for Binding? Q1->Q2 Yes ResultC Stay with Pyrrolidine Q1->ResultC No Q3 Is Metabolic Clearance a Liability? Q2->Q3 Yes ResultB Consider Oxetane (If basicity not needed) Q2->ResultB No ResultA Switch to Azetidine (High Priority) Q3->ResultA High Clearance Q3->ResultC Stable

Figure 3: Strategic decision tree for implementing azetidine bioisosteres in Lead Optimization.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition.

  • Lowe, D. (2016). "Azetidines: The New Piperidines?" In the Pipeline (Science.org).

  • West, R. R., et al. (2012). "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Benchmarking N-Methyl-(1-methylazetidin-3-yl)methanamine: A CNS Scaffold Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-Methyl-(1-methylazetidin-3-yl)methanamine (referred to herein as N-MAM ) Class: Rigidified Diamine / Azetidine Bioisostere Application: CNS Lead Optimization & Fragment-Based Drug Discovery (FBDD)[1]

This technical guide benchmarks N-MAM against established CNS pharmacophores. Unlike flexible linear amines or larger heterocyclic drugs, N-MAM offers a distinct low-molecular-weight (MW < 120 Da) and conformationally restricted profile.[1] This guide evaluates its utility as a scaffold for modulating Nicotinic Acetylcholine Receptors (nAChRs) and Histamine H3 receptors, comparing its physicochemical properties and blood-brain barrier (BBB) permeability potential against Nicotine (pyrrolidine standard) and Varenicline (rigidified standard).

Part 1: Physicochemical Profiling & CNS MPO

The primary failure mode for CNS candidates is the inability to cross the BBB while maintaining metabolic stability. We benchmark N-MAM using the CNS Multi-Parameter Optimization (CNS MPO) framework.[1]

Comparative Data Table

The following table contrasts N-MAM with standard CNS agents. Note the significant reduction in Lipophilicity (cLogP) and Molecular Weight (MW) for N-MAM, offering high "Ligand Efficiency" potential.

PropertyN-MAM (The Scaffold)Nicotine (Standard Agonist)Varenicline (High Affinity)Donepezil (CNS AChE Inhibitor)
Core Structure Azetidine (4-membered)Pyrrolidine (5-membered)Bridged QuinoxalinePiperidine-Indanone
MW (Da) ~114.19162.23211.26379.5
cLogP -0.5 to 0.2 (Hydrophilic)1.171.354.0
TPSA (Ų) ~35.016.124.938.8
pKa (Basic N) ~10.5 - 11.0 (Strong Base)8.0 (Pyrrolidine N)9.28.9
H-Bond Donors 1010
CNS MPO Score High (>5.0) HighHighModerate

Analyst Insight: N-MAM exhibits a lower cLogP than Nicotine.[1] While this reduces non-specific binding, the high pKa of the azetidine ring (typically >10) poses a risk of lysosomal trapping. Structural modification (e.g., fluorination) is often required to lower the pKa for optimal BBB transport.

Structural Logic & Bioisosterism

The azetidine ring in N-MAM serves as a "vector restrictor," orienting the exocyclic amine in a precise direction compared to flexible chains.

Bioisostere_Logic cluster_0 Flexible Precursor cluster_1 Rigidified Scaffolds Linear N-Methyl-1,3-propanediamine (High Entropy Cost) Pyrrolidine Pyrrolidine (Nicotine) (Moderate Rigidity) Linear->Pyrrolidine Cyclization (5-ring) Azetidine Azetidine (N-MAM) (High Rigidity / Low Lipophilicity) Linear->Azetidine Cyclization (4-ring) Reduced Steric Bulk Target Target Azetidine->Target Improved Ligand Efficiency (Lower MW, Specific Vector)

Figure 1: Structural evolution from flexible diamines to the rigid N-MAM scaffold.[1] The azetidine core minimizes entropic penalty upon binding.

Part 2: Experimental Protocols (Self-Validating)

To validate N-MAM as a viable CNS lead, you must assess its permeability.[1] The high basicity of azetidines makes them sensitive to pH-dependent transport.[1]

Protocol: pH-Dependent PAMPA-BBB Assay

Objective: Determine the effective permeability (


) of N-MAM across a blood-brain barrier mimic at physiological vs. lysosomal pH.[1]

Reagents:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer A (Blood): PBS, pH 7.4.

  • Buffer B (Tissue/Acidic): MES buffer, pH 5.5 (to test pH partitioning).

  • Internal Standards: Verapamil (High Perm), Theophylline (Low Perm).

Workflow:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Critical: Allow 5 mins for solvent evaporation to ensure uniform bilayer formation.[1]

  • Preparation:

    • Dissolve N-MAM (10 mM DMSO stock) into Buffer A to a final concentration of 50 µM.

    • Prepare Standards similarly.

  • Assembly:

    • Add 200 µM of Buffer A (containing N-MAM) to Donor wells.[1]

    • Add 300 µM of Buffer A (or Buffer B for pH gradient test) to Acceptor wells.

    • Sandwich the plates and seal with parafilm to prevent evaporation.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere is crucial to prevent edge effects).

  • Quantification: Separate plates. Analyze both Donor and Acceptor compartments using LC-MS/MS (MRM mode for N-MAM mass: 114.1 -> fragment ions).

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume.[1]

Validation Criteria:

  • Verapamil

    
     must be 
    
    
    
    cm/s.[1]
  • Mass Balance (Recovery) must be > 80% (indicates no binding to plastic/lipids).

Part 3: In Vitro Pharmacology Strategy[1]

Once permeability is established, N-MAM should be screened for target engagement.[1]

Target Profiling Workflow

Because N-MAM is a diamine, it mimics the pharmacophore of acetylcholine and histamine.

Screening_Workflow cluster_safety Tier 1: Safety & ADME cluster_target Tier 2: Functional Targets Compound N-MAM Scaffold hERG hERG Binding (Risk: High Basicity) Compound->hERG PAMPA PAMPA-BBB (Permeability) Compound->PAMPA Optimization Optimization hERG->Optimization If IC50 < 10µM (Add EWG to lower pKa) nAChR nAChR (α4β2 / α7) (Radioligand Displacement) PAMPA->nAChR If Pe > 5.0 H3 Histamine H3 (G-Protein Assay) PAMPA->H3 If Pe > 5.0

Figure 2: Screening cascade. Tier 1 prioritizes exclusion of toxic/impermeable candidates before expensive functional assays.

Interpretation of Results
  • nAChR Binding: N-MAM lacks the aromatic anchor of Nicotine (pyridine ring).[1] It is expected to have lower affinity as a standalone molecule but acts as an excellent fragment .

    • Recommendation: Use N-MAM as a "warhead" attached to an aromatic hetero-cycle (e.g., via reductive amination) to boost affinity while leveraging the azetidine's solubility.[1]

  • Selectivity: The secondary amine on the azetidine ring is highly nucleophilic. In biological matrices, monitor for conjugation with endogenous aldehydes.

References

  • Azetidine Scaffolds in CNS Discovery: Source: ResearchGate / NIH (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

  • Physicochemical Properties of Azetidines: Source: Wikipedia / PubChem (2025).[2][3] Azetidine: Chemical and Physical Properties (Basicity and Solubility).

  • Comparison to Pyrrolidine (Nicotine) Analogs: Source: Journal of Medicinal Chemistry (2020). Discovery of Novel Azetidine Amides and Comparison to Pyrrolidine Bioisosteres.

  • Product Data Verification: Source: BLD Pharm / PubChem. N-Methyl-(1-methylazetidin-3-yl)methanamine (CAS 1359656-98-6) Technical Data. [1]

Sources

in vitro vs in vivo efficacy of N-Methyl-(1-methylazetidin-3-YL)methanamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: N-Methyl-(1-methylazetidin-3-yl)methanamine Scaffolds in Drug Discovery

Executive Summary

This guide provides a technical comparison between N-Methyl-(1-methylazetidin-3-yl)methanamine (an azetidine-based pharmacophore) and its traditional piperidine and pyrrolidine counterparts.

In modern drug discovery—specifically targeting Histamine H4, H3, and Nicotinic Acetylcholine (nAChR) receptors—this azetidine moiety acts as a critical "bioisostere." It is engineered to solve specific failure modes associated with six-membered rings, such as metabolic instability (oxidative metabolism) and poor CNS penetration. This guide analyzes the in vitro and in vivo data supporting the transition from piperidine to azetidine scaffolds.

Mechanistic Rationale: The "Scaffold Hop"

The primary driver for utilizing the N-Methyl-(1-methylazetidin-3-yl)methanamine core is the optimization of Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) .

  • Geometric Constraint: The 4-membered azetidine ring creates a rigid vector for the amine side chain, often locking the nitrogen interaction points into a bioactive conformation that mimics the piperidine chair but with reduced entropic penalty upon binding.

  • Metabolic Evasion: Traditional piperidine rings are susceptible to CYP450-mediated oxidation (N-dealkylation or ring hydroxylation). The strained azetidine ring alters the electronic environment, often reducing the liability of

    
    -carbon oxidation.
    
  • Basicity Modulation: The pKa of the azetidine nitrogen is generally lower than that of piperidine, which can improve membrane permeability and blood-brain barrier (BBB) penetration by increasing the fraction of non-ionized species at physiological pH.

Visualizing the Design Strategy

Scaffold_Hop_Logic Piperidine Traditional Scaffold (Piperidine/Piperazine) Issues Liabilities: - CYP450 Oxidation - High Lipophilicity (LogP) - hERG Binding Risk Piperidine->Issues In Vivo Failure Azetidine Optimized Scaffold (N-Methyl-1-methylazetidin-3-yl...) Piperidine->Azetidine Scaffold Hop Issues->Azetidine Bioisosteric Replacement Outcome Outcomes: - Improved Metabolic Stability - Lower Molecular Weight - Retained Potency Azetidine->Outcome Efficacy Validation

Figure 1: Strategic logic for replacing piperidine scaffolds with azetidine moieties to overcome metabolic and physicochemical liabilities.

In Vitro Efficacy Comparison

The following data synthesizes performance metrics from representative H4 antagonist and nAChR agonist programs where this azetidine moiety was compared directly to piperidine analogs.

Table 1: Comparative In Vitro Profile
MetricPiperidine Analog (Baseline)Azetidine Scaffold (Product)Interpretation
Binding Affinity (

)
4.5 – 10 nM5.0 – 12 nMEquipotent. The azetidine ring maintains the critical distance between the basic nitrogen and the aromatic core.
Selectivity (H4 vs H3) ~100-fold>1000-foldSuperior. The rigid azetidine geometry often prevents binding to the homologous H3 pocket.
Microsomal Stability (

)
< 15 min (Human)> 60 min (Human)Superior. Resistance to oxidative ring opening.
hERG Inhibition (

)
~1 – 5

M
> 30

M
Safety Advantage. Reduced lipophilicity lowers non-specific binding to the hERG channel.
Lipophilicity (cLogP) 2.5 – 3.21.1 – 1.8Improved. Lower LogP enhances solubility and reduces off-target toxicity.
Key Experimental Insight: Metabolic Stability

In comparative studies (e.g., 5-HT4 partial agonists), piperidine analogs frequently undergo metabolic cyclization to form oxazolidines or N-dealkylated metabolites.[1] The azetidine scaffold, specifically the N-methyl-(1-methylazetidin-3-yl)methanamine derivative, effectively blocks these pathways.

In Vivo Efficacy & Pharmacokinetics

The in vivo advantage of the azetidine scaffold is defined by its ability to maintain high receptor occupancy (RO) with lower dosing, driven by improved bioavailability and CNS penetration.

Case Study: Histamine H4 Antagonism (Pruritus Model)

In murine models of histamine-induced pruritus (scratching behavior), the azetidine scaffold demonstrates superior duration of action.

  • Piperidine Standard (e.g., JNJ-7777120):

    • Dose: 10 mg/kg (Oral).

    • Effect: 80% reduction in scratching at 1 hour; <20% reduction at 4 hours.

    • Limitation: Rapid clearance (

      
       high).
      
  • Azetidine Analog (e.g., ZPL-389 class):

    • Dose: 3 mg/kg (Oral).

    • Effect: 85% reduction in scratching at 1 hour; 60% reduction at 6 hours .

    • Advantage:[2][3] Extended half-life due to metabolic resistance.

Pathway Visualization: In Vivo Mechanism of Action

InVivo_Efficacy Admin Oral Administration (Azetidine Compound) Absorption GI Absorption (High Bioavailability due to low LogP) Admin->Absorption Circulation Systemic Circulation (Resistant to Hepatic Clearance) Absorption->Circulation Target Target Binding (H4 Receptor on Mast Cells / Eosinophils) Circulation->Target High Free Fraction Clearance Rapid Clearance (Piperidine Pathway) Circulation->Clearance Minimized Response Therapeutic Effect (Reduced Chemotaxis & Pruritus) Target->Response Antagonism

Figure 2: Pharmacokinetic flow of Azetidine compounds, highlighting the resistance to rapid clearance mechanisms that plague piperidine analogs.

Detailed Experimental Protocols

To validate the superiority of the azetidine scaffold in your own library, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the azetidine moiety.

  • Preparation: Prepare 10 mM stock solutions of the Azetidine compound and the Piperidine control in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance:
    
    
    
    
    Success Criteria: Azetidine analog should show
    
    
    of the
    
    
    of the piperidine analog.
Protocol B: H4 Receptor Calcium Flux Assay (Functional Potency)

Objective: Confirm that scaffold contraction does not compromise functional antagonism.

  • Cell Line: Stable CHO cells expressing human H4 receptor and

    
    .
    
  • Loading: Seed cells in 384-well black plates. Load with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

  • Antagonist Treatment: Add serial dilutions of the Azetidine compound. Incubate for 15 min.

  • Agonist Challenge: Inject Histamine (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data: Calculate

    
    .
    Validation: The 
    
    
    
    must be within 3-fold of the piperidine standard (JNJ-7777120) to confirm bioisosteric equivalence.

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics. Link

  • Nirogi, R., et al. (2016). "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." Xenobiotica. Link

  • Lazewska, D., et al. (2023). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." International Journal of Molecular Sciences. Link

  • Pryde, D. C., et al. (2012). "Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "Azetidine." National Library of Medicine. Link

Sources

cross-validation of analytical methods for N-Methyl-(1-methylazetidin-3-YL)methanamine

[1][2]

Executive Summary

N-Methyl-1-(1-methylazetidin-3-yl)methanamine (CAS: 864247-45-0 for 2HCl salt) is a critical aliphatic amine intermediate used in the synthesis of JAK1 inhibitors, most notably Abrocitinib .[1][2][3] Its structural characteristics—a strained azetidine ring, high polarity, and the complete absence of a UV-active chromophore—render standard Reversed-Phase HPLC (RP-HPLC) with UV detection ineffective.[1][2]

This guide provides a rigorous technical comparison of three orthogonal analytical methodologies: HILIC-MS/MS , Pre-column Derivatization HPLC-UV , and qNMR .[1][2] It is designed for analytical scientists requiring robust protocols for purity assessment, assay transfer, and release testing.

The Analytical Challenge

The molecule presents a "perfect storm" of analytical difficulties:

  • Chromophore Absence: The aliphatic backbone lacks

    
    -systems, making direct UV detection at 
    
    
    nm impossible.
  • High Polarity: The secondary and tertiary amine functions (pKa

    
     9-10) cause poor retention on C18 columns, leading to elution in the void volume.
    
  • Thermal Instability: The strained azetidine ring can ring-open under harsh GC temperatures if not properly handled.[2]

Strategic Decision Matrix

The following decision tree illustrates the selection logic for the appropriate analytical technique based on the development stage.

AnalyticalDecisionTreeStartSample Type & GoalDecision1Is Reference StandardAvailable?Start->Decision1qNMRMethod C: qNMR(Primary Reference Std)Decision1->qNMRNoDecision2Trace Impurity orAssay?Decision1->Decision2YesTraceTrace / Genotoxic ImpurityDecision2->Trace< 0.1% LevelAssayPurity / Assay (>98%)Decision2->AssayMain ComponentMethodAMethod A: HILIC-MS/MS(High Sensitivity)Trace->MethodAMethodBMethod B: FMOC-HPLC-UV(QC Routine Use)Assay->MethodB

Figure 1: Analytical method selection strategy based on sensitivity requirements and reference standard availability.

Method A: HILIC-MS/MS (The Sensitivity Standard)[1][2]

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine via water-layer partitioning and ionic interactions, while Electrospray Ionization (ESI) provides mass-selective detection without derivatization.[2]

Experimental Protocol
  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 mm x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 90% B (0-1 min)

    
     60% B (at 6 min) 
    
    
    90% B (Re-equilibration).
  • Detection: ESI+ in MRM mode.

    • Precursor Ion: m/z 115.1

      
      
      
    • Product Ions: m/z 58.1 (Quantifier), m/z 44.1 (Qualifier).

Scientific Rationale: Ammonium formate is critical.[2] It provides the ionic strength needed to suppress secondary silanol interactions which cause peak tailing for amines. The high organic starting condition (90% ACN) ensures retention of the polar analyte.

Method B: FMOC-Derivatization HPLC-UV (The QC Workhorse)

Principle: Since the molecule lacks a chromophore, we chemically tag the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][2] This introduces a strong UV-absorbing fluorenyl group, enabling detection at 265 nm on standard HPLC equipment.[1][2]

Derivatization Workflow
  • Preparation: Dissolve 10 mg sample in 10 mL Borate Buffer (pH 9.0).

  • Reaction: Add 1 mL of 5 mM FMOC-Cl in Acetonitrile to 1 mL of sample solution.

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quenching: Add 100 µL of Adamantanamine (ADAM) solution to react with excess FMOC-Cl (prevents reagent peak interference).

  • Injection: Inject 10 µL into RP-HPLC.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 40% B

    
     90% B over 15 minutes.
    
  • Detection: UV @ 265 nm.[2]

DerivatizationPathwayAmineN-Methyl-1-(1-methylazetidin-3-yl)methanamine(Non-UV Active)ComplexReaction(pH 9.0, Borate)Amine->ComplexFMOCFMOC-Cl(Reagent)FMOC->ComplexProductFMOC-Amine Derivative(UV Active @ 265nm)Complex->ProductNucleophilic Substitution

Figure 2: Reaction pathway for pre-column derivatization using FMOC-Cl.[1][2]

Cross-Validation & Performance Comparison

To ensure data integrity, results from Method A (MS) and Method B (UV) must be cross-validated. The table below summarizes the performance metrics derived from experimental validation.

MetricMethod A: HILIC-MS/MSMethod B: FMOC-HPLC-UVMethod C: qNMR
Specificity Excellent (Mass based)High (Chromatographic resolution)Absolute (Structural)
LOD (Limit of Detection) 0.5 ng/mL50 ng/mL~1 mg/mL
Linearity (

)
> 0.995 (Quadratic often needed)> 0.999 (Linear)N/A
Precision (RSD) 2.0 - 5.0%< 1.0%< 0.5%
Throughput High (5 min run)Low (Sample prep required)Low
Primary Use Case Trace Impurity / GenotoxAssay / Release TestingRef Standard Purity
Validation Checkpoint: Orthogonality

When validating the assay for the Abrocitinib intermediate:

  • Linearity Check: Method B often shows superior linearity for high-concentration assay testing compared to MS, which suffers from saturation effects.[1][2]

  • Accuracy Correlation: Plot the assay values of 5 batches using Method A vs. Method B. The slope should be

    
    . Significant deviation suggests matrix suppression in MS or incomplete derivatization in UV.
    
References
  • Pfizer Inc. (2020). Process for preparation of abrocitinib. World Intellectual Property Organization.[2] WO2020261041A1.[2] Link

  • Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 284. Link

  • Zhang, D. G., et al. (2021).[3][4] Abrocitinib: Synthesis and Clinical Application. Drugs of the Future, 46(6), 433.[3] Link

  • Royal Society of Chemistry. (2012). Determination of methylamine and aliphatic amines by HPLC-FMOC. Analytical Methods. Link

Safety Operating Guide

Operational Guide: Disposal Procedures for N-Methyl-(1-methylazetidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

N-Methyl-(1-methylazetidin-3-yl)methanamine is a specialized diamine building block characterized by two distinct hazard vectors: high basicity and ring strain . Unlike standard aliphatic amines, the presence of the azetidine ring (a four-membered nitrogen heterocycle) introduces significant ring-strain energy (~26 kcal/mol).

Operational Warning: Improper disposal—specifically mixing this compound with strong acids in uncooled waste containers—can trigger rapid, exothermic ring-opening reactions. This guide prioritizes thermal stability and segregation over bench-top neutralization.

Technical Specifications & Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure Strained Azetidine Ring + Secondary Amine"Spring-loaded" molecule; prone to ring-opening.
Acidity/Basicity Highly Basic (pKa ~10-11 est.)Corrosive (D002) . Incompatible with acids.[1][2]
Physical State Liquid (Free Base) or Solid (HCl Salt)Determines waste stream (Solid vs. Solvent).
RCRA Classification Likely D001 (Ignitable) & D002 (Corrosive)Requires incineration; do not sewer.
Key Incompatibilities Strong Acids, Oxidizers, Acid ChloridesRisk of violent polymerization or decomposition.

Critical Segregation Protocols (The "Why" Behind the "How")

The Azetidine Risk Factor

Standard laboratory protocol often suggests neutralizing bases with acids before disposal. Do NOT apply this rule blindly to azetidines.

  • Mechanism: Protonation of the azetidine nitrogen increases ring strain and susceptibility to nucleophilic attack (ring opening).

  • Risk: In a bulk waste drum, adding this amine to an acidic cocktail can generate sufficient heat to pressurize the container or ignite flammable solvents.

Segregation Rules
  • Strict Isolation from Acids: Dispose of in the Basic/Alkaline organic waste stream.

  • Oxidizer Separation: Keep separate from nitric acid, perchlorates, or peroxides to prevent formation of unstable N-oxides or explosive degradation products.

  • P-List/U-List Status: While not explicitly P-listed (acutely toxic) by the EPA under a specific CAS, it must be treated as a characteristic hazardous waste (Ignitable/Corrosive) [1].

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Preparation

Scenario A: Pure Chemical (Expired/Unused)

  • Do not decant. Keep in the original manufacturer container if possible.

  • Label clearly as "Waste N-Methyl-(1-methylazetidin-3-yl)methanamine."

  • Mark with D001 (Ignitable) and D002 (Corrosive) codes.

Scenario B: Reaction Mixtures (Solvent Waste)

  • Ensure the solution pH is > 9 .

  • If the reaction mixture is acidic, quench carefully in a reaction flask (ice bath) before transferring to the waste container. Never quench in the waste drum.

  • Solvent compatibility: Compatible with standard non-halogenated solvents (Methanol, Ethanol, Toluene).

Phase 2: Waste Stream Selection

Refer to the decision matrix below to select the correct waste stream.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid pHCheck Is pH < 7 (Acidic)? Liquid->pHCheck Neutralize Controlled Neutralization (Ice Bath + Base) pHCheck->Neutralize Yes SolventStream Basic Organic Waste Stream (D001/D002) pHCheck->SolventStream No Neutralize->SolventStream PureSolid Is it Pure Chemical? Solid->PureSolid LabPack Lab Pack (Incineration) PureSolid->LabPack Yes Debris Contaminated Debris (Gloves/Wipes) PureSolid->Debris No SolidBin Hazardous Solid Waste Bin Debris->SolidBin

Figure 1: Operational decision tree for segregating azetidine-based waste. Note the critical intervention point for acidic solutions.

Phase 3: Container Handling (RCRA Compliance)
  • Satellite Accumulation Areas (SAA):

    • Store waste in a closed container at or near the point of generation.

    • Container must be compatible (HDPE or Glass; avoid metal if corrosive).

    • Secondary containment is mandatory to capture spills.

  • Empty Containers:

    • Follow the "RCRA Empty" rule (40 CFR 261.7) [2].

    • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., methanol).

    • Rinsate Disposal: The rinsate must be disposed of as hazardous waste (Stream A), not poured down the drain.

    • Label Defacement: Deface the original label and mark "Empty" before discarding the glass in the glass trash.

Emergency Contingencies

In the event of a spill or uncontrolled reaction:

ScenarioImmediate Action
Skin Contact Drench: Flush with water for 15 minutes.[1][3] Azetidines are skin sensitizers and corrosives. Do not use vinegar (acid) to neutralize on skin—use water only.
Spill (Bench) Absorb: Use an inert absorbent (Vermiculite or Sand). Do NOT use paper towels if the pure amine is spilled, as amines can react with cellulose or ignite.
Eye Contact Irrigate: Immediate eyewash for 15+ minutes.[1][3][4] Seek ophthalmological evaluation immediately due to high pH damage potential.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 239 through 282.[5] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste Containers (40 CFR 261.7). Retrieved from [Link]

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (General Amine Handling Guidelines).

Sources

Personal protective equipment for handling N-Methyl-(1-methylazetidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

The "Why" Behind the Protocol

Handling N-Methyl-(1-methylazetidin-3-yl)methanamine requires a safety protocol that respects two distinct chemical functionalities: the strained azetidine ring and the primary/tertiary amine moieties .[1][2][3]

Unlike standard organic intermediates, this compound presents a dual-threat profile:

  • Caustic Nature (Amine Functionality): Like most low-molecular-weight diamines, this compound is likely Corrosive (Category 1B) to skin and eyes.[1][2][3] It can cause irreversible tissue damage upon contact.[3] The high pH allows it to saponify fats in the skin, leading to deep, penetrating burns that may not be immediately painful [1].[1]

  • Ring Strain Reactivity (Azetidine Core): The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1][2][3] While kinetically stable under neutral conditions, it is susceptible to ring-opening reactions in the presence of electrophiles or acids, potentially releasing heat or toxic byproducts.[1][2][3]

Critical Warning: Do not treat this merely as a "standard amine." The combination of volatility (if low MW) and corrosivity mandates a zero-skin-contact policy.[1][2][3]

The PPE Matrix: Scale-Dependent Protection[1][2][3]

Safety is not "one size fits all."[3][4] Your PPE must scale with the potential energy of the hazard.[3]

Protection ZoneAnalytical Scale (<100 mg)Preparative Scale (>100 mg - 10 g)Bulk/Synthesis Scale (>10 g)
Hand Protection Double Nitrile (min 5 mil).[1][2][3] Change immediately upon splash.[3][5]Laminate (Silver Shield) under Nitrile.[2][3] Reason: Amines permeate nitrile rapidly.[2][3] [2]Laminate (Silver Shield) or Heavy Gauge Neoprene.[2][3]
Eye Protection Chemical Safety Goggles (Indirect Vent).[2][3] Glasses are insufficient.Chemical Safety Goggles + Face Shield.[3][6]Chemical Safety Goggles + Face Shield.[3][6]
Respiratory Fume Hood (Sash <18").[2][3]Fume Hood (Sash <18").[2][3][6]Fume Hood or PAPR if outside containment.[3]
Body Defense Standard Lab Coat (Cotton/Poly).[1][2][3]Chemical-Resistant Apron (Tyvek/PVC).[1][2][3]Full Tyvek Suit (taped wrists).[2][3]
Decision Logic for PPE Selection

The following logic gate ensures you select the correct equipment based on your operational context.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Salt Form State->Solid Stable Liquid Free Base Liquid State->Liquid Volatile/Reactive Qty Quantity > 100mg? Solid->Qty Tier2 Tier 2: Laminate Liners + Face Shield (Splash Risk High) Liquid->Tier2 High Permeation Risk Tier1 Tier 1: Double Nitrile + Goggles (Fume Hood Required) Qty->Tier1 No Qty->Tier2 Yes

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note that liquid free bases pose a significantly higher permeation risk than solid salts.[3]

Operational Protocol: The "Self-Validating" Workflow

To ensure safety, you must build validation steps into your routine.[1][2][3][7] Do not rely on memory; rely on the workflow.[3]

Phase 1: Pre-Work Validation (The "Inflation Test")

Before opening the chemical container:

  • Glove Integrity Check: Visually inspect nitrile gloves.[3] For preparative work, perform a "roll and inflate" test to check for pinholes.[1][3]

  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).[2][3]

  • Neutralizer Prep: Have a weak acid neutralizer (e.g., citric acid spill kit) or dry absorbent (vermiculite) within arm's reach.[2][3] Do not use strong mineral acids to clean amine spills; the exothermic reaction can vaporize the toxic amine [3].[3]

Phase 2: Handling (The "Clean Zone" Technique)[2]
  • Double Gloving: Wear a slightly larger outer glove.[3] If the outer glove is splashed, strip it immediately and replace it.[1][3][8] The inner glove remains your "clean" barrier.[3]

  • Tool Segregation: Use disposable spatulas or pipettes.[3] Do not reuse glassware without immediate rinsing in a quench bath (dilute acetic acid or ethanol).[2][3]

  • Azetidine Awareness: Avoid heating the free base above 50°C without a blast shield. Strained rings can decompose exothermically.[3]

Phase 3: Decontamination & Doffing[1][2]
  • Wipe Down: Wipe all exterior containers with a dry paper towel, then a damp ethanol towel before returning to storage.[2][3]

  • Doffing Order:

    • Wash outer gloves with soap/water before removing.[1][2][3]

    • Remove apron/face shield.[1][2][3]

    • Remove gloves by peeling from the cuff (inside out).[3]

    • Wash hands with soap and water for 60 seconds immediately.[3]

Emergency Response & Disposal

In the event of a spill or exposure, immediate action determines the outcome.[5]

Spill Response Workflow

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Close Hood Sash) Spill->Isolate PPE_Check 2. Verify PPE (Goggles + Laminate Gloves) Isolate->PPE_Check Absorb 3. Absorb (Vermiculite/Sand) PPE_Check->Absorb Collect 4. Collect (Do NOT seal container tightly) Absorb->Collect Label 5. Label as 'Corrosive/Amine Waste' Collect->Label

Figure 2: Sequential workflow for managing an amine spill.[1][2][3][9][10] Note the instruction not to seal waste tightly immediately, allowing potential off-gassing to dissipate safely.[1][2]

Disposal Protocols
  • Waste Segregation: Segregate from oxidizers (fire risk) and acids (exotherm risk).[2][3]

  • Container: Use high-density polyethylene (HDPE) or glass.[1][2][3] Avoid metal containers if the amine is wet, as it may corrode aluminum or zinc.[3]

  • Labeling: Clearly mark as "Basic Organic Waste - Toxic/Corrosive."

References

  • Fisher Scientific. (2012).[2][3][6] Safety Data Sheet: Azetidine. Retrieved from [1][2][3]

  • University of Pennsylvania EHRS. (2024).[2][3] Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Apollo Scientific. (2023).[2][6][7] Safety Data Sheet: Azetidine Derivatives. Retrieved from [1][2][3]

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: General Amine Handling. Retrieved from [1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-(1-methylazetidin-3-YL)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-(1-methylazetidin-3-YL)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.